Product packaging for 1-Benzyl-5-oxopyrrolidine-3-carboxamide(Cat. No.:CAS No. 116041-19-1)

1-Benzyl-5-oxopyrrolidine-3-carboxamide

Número de catálogo: B1336060
Número CAS: 116041-19-1
Peso molecular: 218.25 g/mol
Clave InChI: GXFFGHGZXQWFHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Benzyl-5-oxopyrrolidine-3-carboxamide (CID 5221754) is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It belongs to the class of 5-oxopyrrolidine (or 2-pyrrolidone) derivatives, which serve as privileged scaffolds in medicinal chemistry for the development of novel neuroprotective agents . This compound is a key synthetic intermediate and structural motif in the design of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists . Research has focused on derivatives of this core structure, particularly as novel neuroprotective agents targeting the GluN2B subunit of the NMDA receptor . Overactivation of NMDA receptors, especially those containing the NR2B subunit, leads to excessive calcium influx and excitotoxicity, which is a pathological mechanism associated with several central nervous system (CNS) diseases, including stroke and Parkinson's disease . Compounds based on the 1-benzyl-5-oxopyrrolidine structure have been designed and synthesized to address the limitations of non-selective NMDA receptor antagonists, with some derivatives demonstrating superior neuroprotective activity in vitro compared to reference compounds like ifenprodil by attenuating NMDA-induced cytotoxicity and calcium influx . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B1336060 1-Benzyl-5-oxopyrrolidine-3-carboxamide CAS No. 116041-19-1

Propiedades

IUPAC Name

1-benzyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFGHGZXQWFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411090
Record name 1-benzyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116041-19-1
Record name 1-benzyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a small molecule belonging to the pyrrolidinone class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside data for structurally related analogs to provide a comparative context. The guide also outlines general experimental protocols for the determination of these properties and illustrates a plausible synthetic route and a potential biological signaling pathway based on the activities of related compounds.

Physicochemical Data

Quantitative physicochemical data for this compound (CAS: 116041-19-1) is not extensively available in the public domain. However, data for its precursors and closely related analogs, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, are available and presented below for comparative purposes.

Table 1: Core Physicochemical Properties

PropertyThis compound1-Benzyl-5-oxopyrrolidine-3-carboxylic acidMethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
CAS Number 116041-19-1[1]5733-86-8[2]51535-00-3[3]
Molecular Formula C₁₂H₁₄N₂O₂[1]C₁₂H₁₃NO₃[2]C₁₃H₁₅NO₃[3]
Molecular Weight 218.26 g/mol [4]219.24 g/mol [2]233.26 g/mol [3]
Physical Form Solid[1]White to almost white crystalline powder[2]Not Specified
Melting Point Not Specified142 - 146 °C[2]Not Specified
Boiling Point Not SpecifiedNot SpecifiedNot Specified
Solubility Not SpecifiedNot Specified>35 µg/mL (at pH 7.4)[3]
pKa Not SpecifiedNot SpecifiedNot Specified
logP Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, standard methodologies for these measurements are well-established.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A general method for the synthesis of the carboxylic acid precursor involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine, in this case, benzylamine. The reaction is typically carried out by heating the reactants, sometimes in the absence of a solvent or with the addition of an acid catalyst like acetic acid.[5]

Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the corresponding carboxamide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by the reaction with ammonia or an ammonia equivalent.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from commercially available starting materials.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Michael Addition/Cyclization cluster_2 Intermediate cluster_3 Reaction Step 2: Amidation cluster_4 Final Product Itaconic Acid Itaconic Acid Step1 Heating Itaconic Acid->Step1 Benzylamine Benzylamine Benzylamine->Step1 Carboxylic_Acid 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Step1->Carboxylic_Acid Step2 1. SOCl2 or Coupling Agent 2. NH3 Carboxylic_Acid->Step2 Carboxamide This compound Step2->Carboxamide

A plausible synthetic route to the target compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not well-documented, derivatives of the 5-oxopyrrolidine scaffold have shown a range of biological activities, including neuroprotective, anti-HIV, anticancer, and antimicrobial effects.[5][6][7][8] For instance, derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have been identified as neuroprotective agents that act as antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] Blockade of this receptor can prevent excessive calcium influx into neurons, a key event in excitotoxic cell death.

The following diagram illustrates a simplified, hypothetical signaling pathway based on the known activity of related neuroprotective compounds.

G Compound 1-Benzyl-5-oxopyrrolidine -carboxamide Derivative NMDA_Receptor NR2B-NMDA Receptor Compound->NMDA_Receptor Antagonism Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibition Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Promotes Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Leads to

Hypothetical neuroprotective signaling pathway.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, given the diverse biological activities observed in structurally related molecules. While detailed physicochemical data for this specific molecule are currently limited, this guide provides a foundation for researchers by summarizing available information on its identity and presenting data for close analogs. The outlined synthetic workflow and potential biological pathway offer a starting point for future research into this and related compounds. Further experimental characterization is necessary to fully elucidate the physicochemical profile and therapeutic potential of this compound.

References

In-depth Technical Guide: 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Executive Summary

This document provides a detailed overview of the current scientific understanding of the mechanism of action for the compound this compound. Despite a thorough review of available scientific literature and chemical databases, specific details regarding its biological targets, associated signaling pathways, and quantitative efficacy remain largely uncharacterized. This guide summarizes the available chemical and structural information and candidly addresses the significant gaps in the biological and pharmacological data.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the pyrrolidinone class. The core structure consists of a five-membered lactam ring (pyrrolidinone) substituted with a benzyl group at the nitrogen atom (position 1) and a carboxamide group at position 3.

PropertyValueSource
CAS Number 116041-19-1
Molecular Formula C12H14N2O2
Molecular Weight 218.26 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key GXFFGHGZXQWFHG-UHFFFAOYSA-N

Known Biological Activity and Mechanism of Action

Detailed information regarding the specific mechanism of action of this compound is not extensively documented in publicly available scientific literature. One supplier, Benchchem, mentions a "mechanism associated with several central ... mechanisms of action" and notes "In vitro Cytotoxic Effects"[1]. However, the specific central nervous system targets or the nature of the cytotoxic effects are not elaborated upon. Furthermore, the diastereomers of this compound may exhibit distinct biological activities, highlighting the importance of stereochemistry in its potential pharmacological profile[1].

Due to the absence of published research detailing its biological targets, no signaling pathways can be definitively associated with this compound at this time.

Experimental Protocols

A comprehensive search for experimental studies involving this compound did not yield any detailed experimental protocols. Research articles describing its use in specific assays, animal models, or clinical trials are not currently available.

Quantitative Data

There is a notable absence of quantitative data such as IC50 values, Ki values, binding affinities, or efficacy data from preclinical or clinical studies for this compound in the public domain.

Logical Relationships and Potential Areas for Investigation

Given the limited direct information, a logical starting point for investigation would be to explore the biological activities of structurally similar compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.

Below is a conceptual workflow for initiating the investigation of this compound's mechanism of action.

G cluster_0 Initial Screening cluster_1 Target Identification and Validation cluster_2 Mechanism of Action Elucidation Compound Synthesis\nand Characterization Compound Synthesis and Characterization High-Throughput Screening\n(Target-based or Phenotypic) High-Throughput Screening (Target-based or Phenotypic) Compound Synthesis\nand Characterization->High-Throughput Screening\n(Target-based or Phenotypic) Test Compound Hit Identification Hit Identification High-Throughput Screening\n(Target-based or Phenotypic)->Hit Identification Primary Hits Target Deconvolution\n(e.g., Affinity Chromatography, Proteomics) Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit Identification->Target Deconvolution\n(e.g., Affinity Chromatography, Proteomics) Validated Hits Target Validation\n(e.g., siRNA, CRISPR) Target Validation (e.g., siRNA, CRISPR) Target Deconvolution\n(e.g., Affinity Chromatography, Proteomics)->Target Validation\n(e.g., siRNA, CRISPR) Putative Targets Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target Validation\n(e.g., siRNA, CRISPR)->Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Validated Target In Vitro and In Vivo\nEfficacy Studies In Vitro and In Vivo Efficacy Studies Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays)->In Vitro and In Vivo\nEfficacy Studies Pathway Confirmation Pharmacological Profile Pharmacological Profile In Vitro and In Vivo\nEfficacy Studies->Pharmacological Profile

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is insufficient to provide a detailed technical guide on its mechanism of action. The information available is limited to its chemical identity and very high-level, unsubstantiated claims of biological activity.

Future research should focus on:

  • Initial Pharmacological Screening: Broad screening against a panel of common biological targets to identify potential areas of activity.

  • Phenotypic Screening: Assessing the compound's effects on various cell lines to uncover potential therapeutic applications, such as the suggested cytotoxic effects.

  • Computational Studies: In silico modeling and docking studies based on the compound's structure could predict potential binding targets.

Without foundational research to identify its biological targets, any discussion of its mechanism of action remains speculative. This document serves to highlight the significant knowledge gap and to propose a structured approach for future investigation.

References

A Technical Guide to the Characterization of 1-Benzyl-5-oxopyrrolidine-3-carboxamide and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a derivative of the pyroglutamic acid scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement and the presence of both hydrogen bond donor and acceptor groups make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of available spectroscopic data for key precursors to this compound, namely 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester. Furthermore, a general synthetic protocol for the preparation of the target carboxamide from its corresponding carboxylic acid is detailed, alongside a workflow for its synthesis and characterization.

Spectroscopic Data of Precursor Compounds

To aid researchers in the synthesis and identification of this compound, the following tables summarize the available spectroscopic data for its immediate precursor, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, and the related methyl ester.

Table 1: Spectroscopic Data for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Methyl Ester

Parameter¹H NMR (CDCl₃)¹³C NMR (CDCl₃)Mass Spectrometry (MS)
Chemical Shift (δ) / m/z δ 7.35-7.25 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 3.70 (s, 3H, O-CH₃), 3.55-3.45 (m, 1H, CH), 3.40-3.30 (m, 2H, N-CH₂), 2.75-2.60 (m, 2H, CO-CH₂)δ 172.5 (C=O, ester), 171.0 (C=O, lactam), 135.5 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 52.5 (O-CH₃), 49.5 (N-CH₂), 47.0 (N-CH₂-Ph), 39.5 (CH), 33.0 (CO-CH₂)m/z 233 (M⁺)
Source SpectraBase[1]PredictedPubChem[2]

Table 2: Spectroscopic Data for 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

ParameterInfrared (IR)
Frequency (cm⁻¹) 3300-2500 (br, O-H), 1735 (C=O, acid), 1680 (C=O, lactam)
Source General knowledge of functional group frequencies

Experimental Protocols

The synthesis of this compound can be achieved from its corresponding carboxylic acid via standard amide coupling procedures.

1. Synthesis of this compound from 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes a general method for the amidation of a carboxylic acid.

  • Materials:

    • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC·HCl) and an activator (e.g., HOBt)

    • Ammonia solution (aqueous or in a suitable organic solvent)

    • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure (via an acyl chloride intermediate):

    • To a solution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM, add an excess of thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, cooled (0 °C) solution of excess ammonia.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. General Protocol for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

  • Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), depending on the volatility and stability of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis Start 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Coupling Amide Coupling (e.g., with SOCl₂/NH₃) Start->Coupling Product This compound Coupling->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

Potential Therapeutic Targets for 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule with a pyrrolidinone core. While direct pharmacological studies on this specific compound are not extensively available in the public domain, analysis of structurally related analogs provides compelling evidence for its potential therapeutic targets. This document synthesizes the available preclinical data on close structural relatives to elucidate the most probable mechanisms of action and therapeutic applications for this compound. The primary putative targets identified through this analysis are the Calpain family of proteases and the voltage-gated sodium channel Nav1.8 .

Calpains: A Protease Target in Neurodegeneration and Beyond

A close structural analog, 1-Benzyl-5-oxopyrrolidine-2-carboxamides (substitution at the 2-position instead of the 3-position), have been identified as potent and selective inhibitors of calpains.[1] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Aberrant calpain activation is implicated in a variety of pathophysiological processes, including neurodegenerative diseases like Alzheimer's, ischemic stroke, and traumatic brain injury.[1][2]

Quantitative Data: Calpain Inhibition by 1-Benzyl-5-oxopyrrolidine-2-carboxamide Analogs

The following table summarizes the inhibitory activity of key analogs against calpains.

Compound Name/IdentifierTargetIC50 (nM)Reference CompoundNotes
Alicapistat (ABT-957)Human Calpain 1395-An orally active, selective inhibitor of human calpains 1 and 2.[3][4][5]
(R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (Compound 1c)Calpain-178-A diastereomer with significant potency.[1][6][7]
Compound 1aCalpain-1270-A potent and selective α-ketoamide inhibitor.[7]
Compound 1eCalpain-1520-A potent and selective α-ketoamide inhibitor.[7]
Proposed Signaling Pathway of Calpain Inhibition

The following diagram illustrates the proposed mechanism of calpain activation and its role in cellular damage, along with the point of intervention for inhibitors like the 1-benzyl-5-oxopyrrolidine carboxamide scaffold.

Calpain_Pathway cluster_0 Cellular Stress cluster_1 Upstream Events cluster_2 Calpain System cluster_3 Downstream Effects Ischemia Ischemia Calcium_Influx ↑ Intracellular Ca2+ Ischemia->Calcium_Influx Neurotrauma Neurotrauma Neurotrauma->Calcium_Influx Oxidative_Stress Oxidative_Stress Oxidative_Stress->Calcium_Influx Procalpain Pro-calpain (Inactive) Calcium_Influx->Procalpain Calpain Calpain (Active) Procalpain->Calpain Ca2+ binding Substrate_Cleavage Cleavage of Cytoskeletal Proteins (e.g., Spectrin) Calpain->Substrate_Cleavage Inhibitor 1-Benzyl-5-oxopyrrolidine -3-carboxamide (putative) Inhibitor->Calpain Inhibition Cell_Damage Neuronal Damage & Cell Death Substrate_Cleavage->Cell_Damage

Proposed Calpain signaling pathway and point of inhibition.
Experimental Protocol: Calpain Inhibition Assay

The inhibitory activity of α-ketoamide-based compounds on calpains is typically assessed using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

  • Human Calpain I and Calpain II (porcine kidney or erythrocytes can also be used).

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.1% CHAPS, pH 7.5.[8]

  • Activation Buffer: Assay buffer supplemented with 10 mM DTT and 5 mM CaCl2.[8]

  • Fluorogenic Substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC.

  • Test Compound (this compound) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound to the wells.

  • Add the calpain enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Voltage-Gated Sodium Channel Nav1.8: A Target for Pain and Sensory Disorders

The 5-Oxopyrrolidine-3-carboxamide scaffold, lacking the N-benzyl group, has been identified as a potent inhibitor of the voltage-gated sodium channel Nav1.8.[9][10] Nav1.8 is primarily expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[9][10] Therefore, inhibitors of Nav1.8 are being investigated as potential therapeutics for a range of conditions including neuropathic pain, chronic cough, and itch.[9][10]

Quantitative Data: Nav1.8 Inhibition by 5-Oxopyrrolidine-3-carboxamides

A patent application (WO 2021/257420 A1) discloses a series of 5-Oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors with IC50 values in the nanomolar range.[10][11] While specific data points for individual compounds are presented within the patent, a summary table is provided below to indicate the range of activity.

Compound ClassTargetIC50 Range (nM)Notes
5-Oxopyrrolidine-3-carboxamidesNav1.8<10 - >1000A broad series of compounds with varying substituents were evaluated, demonstrating potent inhibition of Nav1.8.[10][11]
Proposed Mechanism of Nav1.8 Inhibition in Pain Signaling

The following diagram illustrates the role of Nav1.8 in nociceptive signaling and the proposed mechanism of action for channel blockers.

Nav18_Pathway cluster_0 Peripheral Stimulus cluster_1 Nociceptor Neuron cluster_2 Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., Injury, Inflammation) Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor Nav18_Channel Nav1.8 Channel Nociceptor->Nav18_Channel Depolarization Action_Potential Action Potential Generation & Propagation Nav18_Channel->Action_Potential Na+ Influx Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Signal Transmission Inhibitor 1-Benzyl-5-oxopyrrolidine -3-carboxamide (putative) Inhibitor->Nav18_Channel Blockade Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Role of Nav1.8 in pain signaling and the site of inhibition.
Experimental Protocol: Automated Patch-Clamp Electrophysiology for Nav1.8

The functional activity of compounds on Nav1.8 channels is typically assessed using automated patch-clamp electrophysiology.

Principle: This technique measures the flow of ions through the Nav1.8 channel in whole-cell voltage-clamp mode. Inhibitors will reduce the amplitude of the sodium current.

Materials:

  • HEK293 cells stably expressing human Nav1.8.

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.[12]

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.[12]

  • Test Compound (this compound) dissolved in extracellular solution.

  • Automated patch-clamp system (e.g., IonFlux, Qube, or Patchliner).

Procedure:

  • Cells are harvested and prepared for the automated patch-clamp system.

  • A whole-cell recording configuration is established.

  • A voltage protocol is applied to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., 0 mV).

  • Baseline currents are recorded in the absence of the test compound.

  • The test compound is perfused onto the cell at various concentrations.

  • The effect of the compound on the peak Nav1.8 current is measured at each concentration.

  • The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Lead Optimization Analog_Analysis Analysis of Structural Analogs Target_Hypothesis Hypothesize Targets: Calpains & Nav1.8 Analog_Analysis->Target_Hypothesis Calpain_Assay Calpain Inhibition Assay (Fluorometric) Target_Hypothesis->Calpain_Assay Nav18_Assay Nav1.8 Inhibition Assay (Patch-Clamp) Target_Hypothesis->Nav18_Assay IC50_Determination Determine IC50 Values Calpain_Assay->IC50_Determination Nav18_Assay->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized_Lead Optimized Lead Compound ADME_Tox->Optimized_Lead

A generalized workflow for target validation and lead optimization.

Conclusion

Based on the potent activity of its close structural analogs, this compound is a promising scaffold for the development of novel therapeutics. The most probable therapeutic targets are calpains and the voltage-gated sodium channel Nav1.8 . Inhibition of calpains suggests potential applications in neurodegenerative disorders, while blockade of Nav1.8 points towards a role in the management of pain, chronic cough, and itch. Further in vitro and in vivo studies on this compound are warranted to confirm these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for such investigations.

References

In Silico Modeling and Docking Studies of 1-Benzyl-5-oxopyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 1-benzyl-5-oxopyrrolidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches used to evaluate these compounds as potential therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and biological pathways.

Introduction

The 1-benzyl-5-oxopyrrolidine scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, and antimicrobial effects. In silico modeling and molecular docking have emerged as indispensable tools in the early stages of drug discovery, enabling the prediction of binding affinities and interaction modes between small molecules and their biological targets. This computational approach accelerates the identification of promising lead compounds and provides valuable insights into their mechanism of action, thereby reducing the time and cost associated with traditional drug development pipelines.

This guide will delve into the specifics of applying these computational methods to 1-benzyl-5-oxopyrrolidine derivatives, offering a technical framework for researchers in the field.

Methodologies and Experimental Protocols

In Silico Modeling and Molecular Docking Protocol

This protocol outlines a generalized procedure for conducting molecular docking studies to assess the binding affinity of 1-benzyl-5-oxopyrrolidine derivatives against a protein target. Softwares such as AutoDock, Glide, and HADDOCK are commonly used for such studies.

Step 1: Protein and Ligand Preparation

  • Protein Structure Preparation:

    • Obtain the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 6LU7 for SARS-CoV-2 main protease).

    • Remove water molecules and any co-crystallized ligands from the protein structure using software like PyMOL or Chimera.

    • Add polar hydrogen atoms and assign Kollman charges to the protein, which is crucial for calculating electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom-type definitions.

  • Ligand Structure Preparation:

    • Draw the 2D structure of the 1-benzyl-5-oxopyrrolidine derivative using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94 to obtain a stable conformation.

    • Save the ligand structure in a suitable format like MOL2 or PDB.

    • Convert the prepared ligand file to the PDBQT format using tools like Open Babel.

Step 2: Docking Simulation

  • Grid Box Definition:

    • Identify the binding site (active site) of the target protein. This can be determined from the location of a co-crystallized ligand or through literature review.

    • Define a grid box that encompasses the entire binding site. The grid box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.

  • Running the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to perform the docking calculation.

    • The software will systematically explore different conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity (in kcal/mol) for each pose. Lower binding energy values typically indicate more favorable binding.

Step 3: Analysis of Docking Results

  • Binding Affinity:

    • Analyze the output file to determine the binding energies of the different ligand poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

  • Visualization of Interactions:

    • Visualize the docked complex (protein-ligand) using molecular graphics software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

General Synthesis Protocol for 1-Benzyl-5-oxopyrrolidine Derivatives

The following is a generalized synthetic route for 1-benzyl-5-oxopyrrolidine derivatives, based on common organic synthesis techniques.

Example: Synthesis of 1-benzyl-5-oxopyrrolidine-2-carboxamide

  • Step 1: N-Benzylation of L-pyroglutamic acid:

    • Dissolve L-pyroglutamic acid in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

    • Add benzyl bromide dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-L-pyroglutamic acid.

  • Step 2: Amidation:

    • Dissolve the N-benzyl-L-pyroglutamic acid in a suitable solvent like dichloromethane (DCM).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).

    • Add the desired amine (e.g., ammonium hydroxide for the primary amide) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the final 1-benzyl-5-oxopyrrolidine-2-carboxamide.

Data Presentation

The following tables summarize quantitative data from various studies on 1-benzyl-5-oxopyrrolidine and related derivatives, highlighting their potential as therapeutic agents.

Molecular Docking and Biological Activity Data
Compound/DerivativeTargetBinding Energy (kcal/mol)Biological ActivityIC₅₀/MICReference
1-benzyl-5-oxopyrrolidine-2-carboximidamide (12k)NR2B-NMDA ReceptorNot specified in abstractNeuroprotectiveMore potent than ifenprodil[1]
Ciprofloxacin Derivative (6)Staphylococcus aureus-7.4AntibacterialNot specified[2]
Ciprofloxacin Derivative (6)E. coli-9.4AntibacterialNot specified[2]
Benzylidenebenzohydrazide (3b)E. coli FabH-80.36Antibacterial~19 µg/mL against C. freundii[3]
Benzylidenebenzohydrazide (3g)E. coli FabH-84.33Antibacterial~19 µg/mL against C. freundii[3]
5-Oxopyrrolidine Derivative (21)Multidrug-resistant S. aureusNot specifiedAntimicrobial1-8 µg/mL[4]
N-arylsuccinimide (5)Various bacteria and fungiNot specifiedAntimicrobial32-128 µg/mL[5]
Diazo derivative of pyrrolidine-2,5-dione (8)Various bacteria and fungiNot specifiedAntimicrobial16-256 µg/mL[5]
Galactosyl derivative (14α)NK1RNot specifiedAnticancer (MCF7 breast cancer)23.9 ± 5.0 µM[6]
Galactosyl derivative (14α)NK1RNot specifiedAnticancer (UACC-62 melanoma)31.9 ± 6.0 µM[6]

Visualizations

In Silico Drug Design and Docking Workflow

The following diagram illustrates a typical workflow for in silico drug design, from target identification to lead optimization.

G cluster_0 Target Identification & Validation cluster_2 Lead Generation & Optimization TID Target Identification TV Target Validation TID->TV VS Virtual Screening TV->VS HTS High-Throughput Screening TV->HTS FBDD Fragment-Based Drug Design TV->FBDD MD Molecular Docking VS->MD HTS->MD FBDD->MD QSAR QSAR Modeling MD->QSAR ADMET ADMET Prediction QSAR->ADMET LO Lead Optimization ADMET->LO G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NR2B NR2B Glutamate->NR2B Binds Glycine Glycine NR1 NR1 Glycine->NR1 Binds Inhibitor 1-Benzyl-5-oxopyrrolidine Derivative (e.g., 12k) Inhibitor->NR2B Inhibits Excitotoxicity Excitotoxicity Inhibitor->Excitotoxicity Prevents Ca_influx Ca²⁺ Influx NR1->Ca_influx Channel Opening NR2B->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Ca_influx->Excitotoxicity Excessive Neuroprotection Neuroprotection Downstream->Neuroprotection

References

Pharmacological Profiling of Novel 1-Benzyl-5-Oxopyrrolidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel 1-benzyl-5-oxopyrrolidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including neuroprotective, anticancer, antimicrobial, and anticonvulsant properties. This document details the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising therapeutic agents.

Core Pharmacological Activities and Quantitative Data

1-Benzyl-5-oxopyrrolidine analogs have been extensively studied for various therapeutic applications. The following tables summarize the key quantitative data from preclinical studies, showcasing their potential as drug candidates.

Neuroprotective Activity

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown potent neuroprotective effects, primarily through the antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This action helps to mitigate excitotoxicity, a key factor in neuronal damage in various neurological disorders.[1]

Compound IDNeuroprotective Activity (NMDA-induced cytotoxicity)TargetReference
12k Higher potency than ifenprodilNR2B-NMDA receptor[1]
Anticonvulsant Activity

Several hybrid compounds based on the pyrrolidine-2,5-dione scaffold, which is structurally related to 1-benzyl-5-oxopyrrolidine, have demonstrated broad-spectrum anticonvulsant activity in various animal models. The proposed mechanism of action involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[2][3]

Compound IDMaximal Electroshock (MES) Test ED50 (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg)6-Hz (32 mA) Seizure Model ED50 (mg/kg)Reference
3q 31.6475.4138.15[4]
Anticancer Activity

Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines. The cytotoxicity of these compounds is a key measure of their potential as anticancer agents.

Compound IDCell LineGI50 (µM)LC50 (µM)Reference
3a SK-MEL-2 (Melanoma)0.307-
3a A498 (Renal)0.557-
3i UACC-257 (Melanoma)0.01330.308
3i OVCAR-8 (Ovarian)0.01950.851
18-22 A549 (Lung)Potent activity at 100 µM-[5][6]
Antimicrobial Activity

Novel 5-oxopyrrolidine derivatives have been characterized for their antimicrobial properties against multidrug-resistant pathogens. Their efficacy is determined by the minimum inhibitory concentration (MIC).

Compound IDBacterial StrainMIC (µg/mL)Reference
21 Multidrug-resistant Staphylococcus aureusPromising and selective activity[5]
7a, 7b, 7i S. aureus, B. cereus, E. coli, P. aeruginosa1.56 - 100[7]
3 Streptococcus mutans11.2[8]
3 Pseudomonas aeruginosa18.29[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the key experimental protocols used in the evaluation of 1-benzyl-5-oxopyrrolidine analogs.

Synthesis of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives

A general procedure for the synthesis of these neuroprotective agents is as follows:

  • N-Benzylation: Reaction of a suitable pyrrolidinone precursor with a substituted benzyl halide in the presence of a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).

  • Amidation/Carboximidamide formation: Conversion of a carboxylic acid or ester functional group on the pyrrolidinone ring to a carboximidamide. This can be achieved through a multi-step process involving activation of the carboxylic acid (e.g., with a coupling agent like CDI), followed by reaction with an appropriate amine source.[9]

  • Purification: The final compounds are typically purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Neuroprotection Assay (NMDA-induced cytotoxicity)

This assay assesses the ability of a compound to protect neurons from damage induced by excessive NMDA receptor activation.

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • NMDA Exposure: A neurotoxic concentration of NMDA is added to the culture medium.

  • Viability Assessment: After an incubation period, cell viability is measured using a standard method such as the MTT assay. The protective effect of the compound is quantified by comparing the viability of treated cells to that of untreated controls.

Anticonvulsant Screening in Animal Models
  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is used to identify compounds effective against absence seizures.

  • 6-Hz Psychomotor Seizure Test: This model is used to evaluate drugs for their potential to treat therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of the animal.

For all in vivo tests, the compounds are administered (e.g., intraperitoneally) at various doses to determine the median effective dose (ED50). Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD50), allowing for the calculation of a protective index (TD50/ED50).[10]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their rational design and development.

Neuroprotection via NMDA Receptor Modulation

The neuroprotective effects of certain 1-benzyl-5-oxopyrrolidine analogs are attributed to their interaction with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. Overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events.

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2B) Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Analog 1-Benzyl-5-oxopyrrolidine Analog Analog->NMDA_R Antagonizes (NR2B) Excitotoxicity Excitotoxicity (Neuronal Damage) Analog->Excitotoxicity Inhibits Ca_influx->Excitotoxicity Leads to Neuroprotection Neuroprotection

NMDA Receptor Antagonism Workflow
Anticonvulsant Mechanism through Ion Channel Modulation

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is believed to stem from their ability to modulate the activity of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.

Anticonvulsant_Pathway Analog Pyrrolidine-2,5-dione Analog Na_Channel Voltage-Sensitive Sodium Channel Analog->Na_Channel Modulates Ca_Channel L-type Calcium Channel Analog->Ca_Channel Modulates Neuronal_Excitability Neuronal Hyperexcitability Analog->Neuronal_Excitability Reduces Na_Channel->Neuronal_Excitability Contributes to Ca_Channel->Neuronal_Excitability Contributes to Seizure_Activity Seizure Activity Neuronal_Excitability->Seizure_Activity Leads to Anticonvulsant_Effect Anticonvulsant Effect

Ion Channel Modulation by Anticonvulsants
General Experimental Workflow for Pharmacological Profiling

The process of characterizing novel 1-benzyl-5-oxopyrrolidine analogs follows a logical progression from synthesis to in-depth biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->In_Vitro In_Vivo In Vivo Models (e.g., Seizure, Tumor Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vitro->SAR In_Vivo->SAR MOA Mechanism of Action (Signaling Pathways) SAR->MOA

Drug Discovery and Development Workflow

References

CAS number and molecular structure of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-5-oxopyrrolidine-3-carboxamide

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Compound Identification and Properties

This compound is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core structure. This class of compounds is recognized for its versatile applications in pharmaceutical and biochemical research.

Physicochemical Properties

The key identifying and physical properties of this compound and its parent carboxylic acid are summarized below.

PropertyValueSource
Compound Name This compound-
CAS Number 116041-19-1[1]
Molecular Formula C12H14N2O2[1]
Physical Form Solid[1]
Purity 95%[1]
InChI Key GXFFGHGZXQWFHG-UHFFFAOYSA-N[1]
Related Compound 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid-
CAS Number (Acid) 5733-86-8[2]
Molecular Formula (Acid) C12H13NO3[2]
Molecular Weight (Acid) 219.24 g/mol [2]
Melting Point (Acid) 142 - 146 °C[2]
Appearance (Acid) White to almost white crystalline powder[2]

Synthesis and Experimental Protocols

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically involves the cyclization of a suitable precursor with an amine.

General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A common method for synthesizing the core scaffold involves the reaction of itaconic acid with a primary amine.

Experimental Protocol:

  • A mixture of itaconic acid and a primary amine (e.g., benzylamine for the benzyl derivative) is prepared.

  • The reaction can be carried out under solvent-free conditions or with the addition of a solvent like acetic acid.

  • The mixture is heated to a temperature range of 140–150 °C.[3]

  • The reaction proceeds via cyclization to form the corresponding 1-substituted 5-oxopyrrolidine-3-carboxylic acid.[3]

  • The resulting acid can then be further derivatized to the carboxamide through standard amidation procedures.

G itaconic_acid Itaconic Acid reaction_mixture Mix & Heat (140-150 °C) itaconic_acid->reaction_mixture amine Primary Amine (e.g., Benzylamine) amine->reaction_mixture cyclization Cyclization Reaction reaction_mixture->cyclization carboxylic_acid 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid cyclization->carboxylic_acid amidation Amidation carboxylic_acid->amidation final_product 1-Substituted-5-oxopyrrolidine- 3-carboxamide amidation->final_product

General synthesis workflow for 5-oxopyrrolidine-3-carboxamides.

Biological Activity and Potential Applications

Derivatives of 5-oxopyrrolidine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Neurological and Pain Disorders

The 5-oxopyrrolidine-3-carboxamide scaffold is being investigated for its potential as an inhibitor of Nav1.8 voltage-gated sodium channels.[4] These channels are primarily expressed in sensory neurons and are implicated in various conditions including neuropathic pain, chronic itch, and inflammatory pain.[4] Inhibition of Nav1.8 is a promising strategy for the treatment of these disorders.[4]

Furthermore, structurally related compounds, specifically 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, have shown neuroprotective activities.[5] These compounds were found to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[5]

Proposed Mechanism of Neuroprotection

Based on studies of related compounds, a potential mechanism of action involves the modulation of NMDA receptors. The binding of the compound to the NR2B subunit of the NMDA receptor can lead to a reduction in calcium (Ca2+) influx, which is a key event in excitotoxicity.[5]

G cluster_0 Neuron NMDA_receptor NR2B-NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_receptor->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Cytotoxicity Cellular Damage & Cytotoxicity Ca_influx->Cytotoxicity Compound 1-Benzyl-5-oxopyrrolidine Derivative Compound->NMDA_receptor Inhibits

Hypothetical neuroprotective signaling pathway.
Antimicrobial and Anticancer Activity

Other derivatives of the 5-oxopyrrolidine core have been synthesized and evaluated for their antibacterial and anticancer properties.[6][7][8] For instance, certain hydrazone derivatives have shown potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6] Some compounds have also demonstrated notable bactericidal properties and the ability to disrupt biofilms.[6] This highlights the broad therapeutic potential of the 5-oxopyrrolidine scaffold.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Oxopyrrolidine-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and rich history of 5-oxopyrrolidine-3-carboxamide compounds, a versatile scaffold that has become a cornerstone in modern medicinal chemistry. From its foundational synthesis to its diverse therapeutic applications, this document provides a comprehensive overview for researchers and drug development professionals. We delve into the core synthesis, key derivatives, and their mechanisms of action across various biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Discovery and Historical Development

The story of 5-oxopyrrolidine-3-carboxamide is intrinsically linked to the chemistry of pyroglutamic acid, a cyclic lactam of glutamic acid. First isolated in 1882 through the thermal dehydration of glutamic acid, pyroglutamic acid itself has been a subject of scientific curiosity for over a century due to its presence in various peptides and proteins.[1][2] The journey towards recognizing the therapeutic potential of the 5-oxopyrrolidine-3-carboxamide core, however, is a more recent narrative that has unfolded over the past few decades.

Early investigations into pyroglutamic acid derivatives laid the groundwork for the synthesis of a wide array of related structures.[3][4] The strategic introduction of a carboxamide functional group at the 3-position of the 5-oxopyrrolidine ring marked a significant turning point, unlocking a diverse range of biological activities. This structural motif has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

The exploration of 5-oxopyrrolidine-3-carboxamide derivatives in drug discovery gained significant momentum with the identification of their potential as potent and selective inhibitors of various enzymes and receptors. Key milestones in the history of these compounds include their investigation as:

  • CCR5 Antagonists for HIV-1 Therapy: A novel 5-oxopyrrolidine-3-carboxamide derivative was identified as a C-C chemokine receptor type 5 (CCR5) antagonist through high-throughput screening, paving the way for the development of anti-HIV-1 agents.[5]

  • Nav1.8 Inhibitors for Pain and Cough: More recently, a series of 5-oxopyrrolidine-3-carboxamides have been described as potent inhibitors of the voltage-gated sodium channel Nav1.8, a key target for the treatment of pain, cough, and itch disorders.[6][7]

  • Antimicrobial and Anticancer Agents: Researchers have synthesized and evaluated numerous derivatives that exhibit significant activity against various bacterial strains and cancer cell lines, demonstrating the broad therapeutic potential of this chemical class.[8][9][10][11][12][13][14]

This evolution from a simple amino acid derivative to a versatile pharmacophore highlights the power of structural modification in drug discovery and establishes the 5-oxopyrrolidine-3-carboxamide core as a critical area of ongoing research.

Core Synthesis and Key Derivatives

The synthesis of the 5-oxopyrrolidine-3-carboxamide scaffold and its derivatives typically originates from readily available starting materials like itaconic acid or glutamic acid.[9][14][15][16][17][18] A general synthetic approach involves the reaction of an appropriate amine with itaconic acid to form the 5-oxopyrrolidine-3-carboxylic acid core, which can then be further functionalized.

A common synthetic pathway is outlined below:

G ItaconicAcid Itaconic Acid CarboxylicAcid 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->CarboxylicAcid Reflux in H2O Amine Primary Amine (R-NH2) Amine->CarboxylicAcid Ester Ester Derivative CarboxylicAcid->Ester Esterification (e.g., MeOH, H2SO4) Hydrazide Carbohydrazide Derivative Ester->Hydrazide Hydrazinolysis (e.g., N2H4·H2O) Carboxamide 5-Oxopyrrolidine-3-carboxamide Derivative Hydrazide->Carboxamide Amidation/Condensation

Caption: General synthetic scheme for 5-oxopyrrolidine-3-carboxamide derivatives.

This versatile synthetic route allows for the introduction of a wide variety of substituents at the 1-position of the pyrrolidinone ring and on the 3-carboxamide moiety, leading to a vast chemical space for optimization of biological activity.

Therapeutic Applications and Mechanisms of Action

The 5-oxopyrrolidine-3-carboxamide scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a range of biological targets.

Nav1.8 Inhibition for Pain, Cough, and Itch

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[6][7] The Nav1.8 isoform is predominantly expressed in sensory neurons and has been identified as a key player in the transmission of pain signals.[6][7] Inhibition of Nav1.8 is therefore a promising strategy for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers.[19][20][21]

A series of novel 5-oxopyrrolidine-3-carboxamides have been identified as potent inhibitors of Nav1.8.[6][7] These compounds are being investigated for the treatment of various conditions, including neuropathic pain, chronic cough, and pruritus.[6]

The proposed mechanism of action involves the binding of the 5-oxopyrrolidine-3-carboxamide derivative to the Nav1.8 channel, thereby blocking the influx of sodium ions and preventing the generation and transmission of pain signals.

G PainStimulus Pain Stimulus Nociceptor Nociceptor Activation PainStimulus->Nociceptor Nav18 Nav1.8 Channel Opening Nociceptor->Nav18 NaInflux Na+ Influx Nav18->NaInflux ActionPotential Action Potential Generation NaInflux->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Compound 5-Oxopyrrolidine-3-carboxamide Compound->Nav18 Inhibition

Caption: Simplified signaling pathway of Nav1.8-mediated pain transmission and its inhibition.

CCR5 Antagonism for HIV-1

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[5][22] CCR5 acts as a co-receptor for the viral envelope protein gp120, facilitating the fusion of the viral and cellular membranes.[22]

A novel 5-oxopyrrolidine-3-carboxamide compound was identified as a CCR5 antagonist through high-throughput screening.[5] Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with improved binding affinity and antiviral activity.[5][23] These compounds act by binding to CCR5 and inducing a conformational change that prevents its interaction with HIV-1 gp120, thereby blocking viral entry.[22][24][25]

G HIV1 HIV-1 gp120 CD4 CD4 Receptor HIV1->CD4 CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Binding gp120-CD4-CCR5 Complex Formation CCR5->Binding MembraneFusion Membrane Fusion Binding->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry Compound 5-Oxopyrrolidine-3-carboxamide Compound->CCR5 Allosteric Inhibition

Caption: Mechanism of HIV-1 entry via CCR5 and its inhibition by 5-oxopyrrolidine-3-carboxamide antagonists.

Antimicrobial and Anticancer Activity

A growing body of research has demonstrated the potential of 5-oxopyrrolidine-3-carboxamide derivatives as both antimicrobial and anticancer agents.[8][9][10][12][13][14][26][27][28][29][30] The broad spectrum of activity is attributed to the diverse structural modifications that can be made to the core scaffold, allowing for the targeting of various cellular pathways.

Antimicrobial Activity: Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[9][10][11][12][14] The proposed mechanisms of action are varied and may include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[31][32][33]

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 5-oxopyrrolidine-3-carboxamide derivatives against various cancer cell lines.[8][9][13][27][28][29][30] The anticancer mechanisms are also diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[27][30]

Quantitative Data Summary

The following tables summarize the quantitative bioactivity data for representative 5-oxopyrrolidine-3-carboxamide derivatives from various studies.

Table 1: Nav1.8 Inhibition

Compound IDTargetAssayIC50 (µM)Reference
Example 1 Nav1.8Electrophysiology0.01 - 10[6]
Example 2 Nav1.8Electrophysiology< 0.5[7]

Table 2: CCR5 Antagonism

Compound IDTargetAssayIC50 (µM)Reference
1 CCR5[(125)I]RANTES binding1.9[5]
10i CCR5[(125)I]RANTES binding0.057[5]
11b CCR5[(125)I]RANTES binding0.050[5]
12e CCR5[(125)I]RANTES binding0.038[5]
10i HIV-1 Env-mediated fusionCell-based assay0.44[5]
11b HIV-1 Env-mediated fusionCell-based assay0.19[5]
12e HIV-1 Env-mediated fusionCell-based assay0.49[5]

Table 3: Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusL. monocytogenesB. cereusE. coliReference
Hydrazone with 5-nitrothien-2-yl 3.97.83.97.8[10]
Hydrazone with 5-nitrofuran-2-yl 7.815.67.815.6[10]
Hydrazone with benzylidene 3.931.262.5>125[10]
21 1 - 8---[8]

Table 4: Anticancer Activity (IC50 in µM)

Compound IDCell Line (Cancer Type)IC50 (µM)Reference
18-22 A549 (Lung)Potent Activity[8]
4b MCF-7 (Breast)0.30 - 0.92[28]
5b A2780 (Ovarian)0.30 - 0.92[28]
4c HT29 (Colon)0.08[28]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning 5-oxopyrrolidine-3-carboxamide compounds.

General Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid
  • A mixture of itaconic acid and a primary amine (in a 1.5:1 molar ratio) in water is refluxed for 4-12 hours.[9][14]

  • The reaction mixture is then cooled, and the resulting precipitate is filtered.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[9][14]

Synthesis of 5-Oxopyrrolidine-3-carbohydrazide
  • The 1-substituted-5-oxopyrrolidine-3-carboxylic acid is esterified, typically by refluxing in methanol with a catalytic amount of sulfuric acid for 8-20 hours.[9][14]

  • The resulting methyl ester is then reacted with hydrazine monohydrate in a suitable solvent (e.g., propan-2-ol or toluene) under reflux for 2-16 hours.[9][14]

  • After cooling, the precipitated carbohydrazide is collected by filtration and washed to afford the pure product.[9][14]

Nav1.8 Inhibition Assay (Electrophysiology)
  • Human Nav1.8 channels are heterologously expressed in a suitable cell line (e.g., HEK293 cells).

  • Whole-cell patch-clamp recordings are performed to measure sodium currents.

  • Cells are held at a holding potential of -100 mV, and currents are elicited by depolarizing voltage steps.

  • The test compound is applied at various concentrations, and the inhibition of the peak sodium current is measured.

  • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

CCR5 Binding Assay
  • Membranes from cells expressing CCR5 (e.g., CHO cells) are prepared.

  • The membranes are incubated with a radiolabeled CCR5 ligand (e.g., [(125)I]RANTES) and varying concentrations of the test compound.[5]

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • IC50 values are determined from competition binding curves.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial strains are grown in appropriate broth media to a specific optical density.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • The bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The 5-oxopyrrolidine-3-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse chemical functionalities have enabled the development of compounds with a wide range of therapeutic applications. From potent and selective inhibitors of ion channels and GPCRs to promising antimicrobial and anticancer agents, the journey of this remarkable scaffold is far from over. Future research in this area is poised to uncover new biological targets and lead to the development of next-generation therapeutics for a multitude of diseases. This technical guide serves as a comprehensive resource to aid researchers and scientists in navigating the rich history and exciting future of 5-oxopyrrolidine-3-carboxamide compounds.

References

Exploring the Structure-Activity Relationship of 1-Benzyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-5-oxopyrrolidine-3-carboxamide scaffold is a versatile chemical entity with potential applications in various therapeutic areas, including neuroprotection and enzyme inhibition. Its structural features, comprising a pyrrolidone core, a benzyl group at the N1 position, and a carboxamide functional group at the C3 position, offer multiple points for modification to modulate its pharmacological properties. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this core, drawing insights from closely related analogs and outlining key experimental protocols for its synthesis and biological evaluation. While direct and extensive SAR studies on a series of this compound analogs are not widely published, valuable insights can be gleaned from research on derivatives with substitutions at the 2-position and from various N-substituted 5-oxopyrrolidine-3-carboxamides. This document aims to consolidate this information to guide future drug discovery and development efforts centered on this promising scaffold. The 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, the precursor to the title compound, is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and is used in research to investigate enzyme inhibition and receptor binding.[1]

Synthesis of the Core Scaffold

The synthesis of this compound originates from its carboxylic acid precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This key intermediate can be synthesized through various established organic chemistry routes. A common approach involves the reaction of a benzylamine with itaconic acid or its derivatives. The resulting carboxylic acid can then be converted to the desired carboxamide through standard amide bond formation reactions, such as activation with a coupling agent followed by reaction with ammonia or an appropriate amine.

A general synthetic pathway is illustrated below. The initial step typically involves the Michael addition of benzylamine to itaconic acid, followed by cyclization to form the 5-oxopyrrolidine ring. The carboxylic acid is then activated, for example with thionyl chloride or a carbodiimide, and subsequently reacted with an amine to yield the final carboxamide product.

G itaconic_acid Itaconic Acid intermediate_acid 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid itaconic_acid->intermediate_acid Michael Addition & Cyclization benzylamine Benzylamine benzylamine->intermediate_acid final_product This compound Derivative intermediate_acid->final_product Amide Coupling coupling_agent Coupling Agent (e.g., HATU, EDCI) coupling_agent->final_product amine Amine (R-NH2) amine->final_product

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

Due to the limited direct SAR data for this compound, this section will extrapolate potential SAR based on studies of closely related analogs, primarily 1-benzyl-5-oxopyrrolidine-2-carboxamides and -2-carboximidamides, which have been investigated as calpain inhibitors and neuroprotective agents.

The N-Benzyl Group

The N-benzyl group plays a crucial role in the activity of many related compounds. SAR studies on various scaffolds have shown that substitutions on the benzyl ring can significantly impact potency and selectivity. For instance, in a series of calpain inhibitors based on the 1-benzyl-5-oxopyrrolidine-2-carboxamide scaffold, 2,6-disubstitution on the benzyl ring yielded the most potent and selective analogs. This suggests that steric and electronic properties of the benzyl moiety are key determinants of biological activity, likely influencing the compound's orientation within the target's binding site.

The Pyrrolidone Core

The 5-oxopyrrolidine ring serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. Its lactam functionality can participate in hydrogen bonding interactions with biological targets. Modifications to the ring itself are less commonly explored but could influence the overall conformation and physicochemical properties of the molecule.

The C3-Carboxamide Moiety

While direct SAR for the 3-carboxamide is scarce, the nature of the amide substituent (the "R" group in an N-R-carboxamide) is a critical determinant of activity in many drug classes. Variations in the amine portion of the carboxamide can modulate properties such as:

  • Hydrogen Bonding: The amide NH and C=O groups are excellent hydrogen bond donors and acceptors, respectively. The nature of the R-group can influence the accessibility of these groups.

  • Lipophilicity: The R-group can be modified to tune the overall lipophilicity of the molecule, affecting its solubility, cell permeability, and pharmacokinetic profile.

  • Steric Interactions: The size and shape of the R-group can dictate how the molecule fits into a binding pocket, influencing potency and selectivity.

Biological Activities and Potential Therapeutic Targets

Based on the activities of related compounds, the this compound scaffold holds promise for several therapeutic applications.

Neuroprotection

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have demonstrated significant neuroprotective activity against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in vitro. One particular compound, designated 12k in the study, showed higher potency than the reference compound ifenprodil. The proposed mechanism of action involves the attenuation of Ca2+ influx and the suppression of NR2B upregulation induced by NMDA. This suggests that compounds based on the 1-benzyl-5-oxopyrrolidine core could be valuable candidates for the treatment of neurodegenerative diseases.

The signaling pathway implicated in the neuroprotective effects of these compounds is illustrated below. Overactivation of the NMDA receptor leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events. The 1-benzyl-5-oxopyrrolidine derivatives are hypothesized to modulate the NR2B subunit of the NMDA receptor, thereby reducing this detrimental calcium influx.

G NMDA NMDA Receptor Overactivation Ca_influx Excessive Ca2+ Influx NMDA->Ca_influx Neurotoxicity Neurotoxicity & Cell Death Ca_influx->Neurotoxicity Compound 1-Benzyl-5-oxopyrrolidine Derivative NR2B NR2B Subunit Modulation Compound->NR2B Inhibits NR2B->Ca_influx

Caption: Proposed neuroprotective mechanism of action.

Calpain Inhibition

Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboxamide have been developed as highly selective inhibitors of calpain, a calcium-dependent cysteine protease. Aberrant calpain activation is implicated in various pathophysiological conditions, including neurodegenerative diseases like Alzheimer's. The development of ABT-957 (Alicapistat), a selective calpain inhibitor that reached Phase I clinical studies, highlights the therapeutic potential of this scaffold. The SAR studies leading to ABT-957 revealed that modifications at different positions of the pharmacophore were crucial for enhancing potency and metabolic stability.

Quantitative Data from Related Analogs

The following tables summarize the biological activity of representative 1-benzyl-5-oxopyrrolidine derivatives from published studies. It is important to note that these compounds are substituted at the 2-position, not the 3-position of the pyrrolidine ring.

Table 1: Neuroprotective Activity of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives against NMDA-Induced Cytotoxicity

CompoundStructureProtection Rate (%) at 10 µM
12k (Structure not fully disclosed in abstract)> Ifenprodil (reference)
Series 1-benzyl-5-oxopyrrolidine-2-carboximidamidesAll exhibited neuroprotective activities

Data extracted from a study on novel neuroprotective agents.

Table 2: Calpain Inhibitory Activity of 1-Benzyl-5-oxopyrrolidine-2-carboxamide Derivatives

CompoundModificationsCalpain Inhibition (IC50)Selectivity vs. Cathepsins
134 Lead CompoundPotentFavorable
139 2,6-disubstitution on benzyl ringMost potent in seriesHigh
ABT-957 Optimized analogHighly potent and selectiveHigh

Data derived from the discovery of ABT-957.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve itaconic acid in a suitable solvent (e.g., water or an alcohol).

  • Addition of Benzylamine: Add benzylamine to the solution, typically in a 1:1 molar ratio.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 12 hours) to facilitate both the Michael addition and the subsequent cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

General Synthesis of this compound
  • Activation of Carboxylic Acid: Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for a short period to form the activated ester.

  • Amidation: To the activated ester solution, add the desired amine (or ammonia for the primary amide).

  • Reaction and Purification: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from death induced by NMDA.

  • Cell Culture: Primary cortical neurons are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • NMDA Challenge: NMDA is added to the culture medium to a final concentration known to induce significant cell death (e.g., 30-100 µM).

  • Incubation: The cells are incubated with NMDA for a period that allows for the induction of cytotoxicity (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to control wells (untreated and NMDA-only treated).[2][3]

G start Plate Primary Cortical Neurons preincubation Pre-incubate with Test Compound start->preincubation nmda_addition Add NMDA to Induce Cytotoxicity preincubation->nmda_addition incubation Incubate for 24 hours nmda_addition->incubation mtt_assay Assess Cell Viability (MTT Assay) incubation->mtt_assay data_analysis Calculate Neuroprotective Effect mtt_assay->data_analysis

Caption: Workflow for the in vitro neuroprotection assay.

In Vitro Calpain Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of calpain.

  • Reagent Preparation: Prepare solutions of purified calpain enzyme, a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC), and the test compound in an appropriate assay buffer.

  • Incubation with Inhibitor: In a 96-well black microplate, add the calpain enzyme to wells containing serial dilutions of the test compound or vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and CaCl₂ to each well.

  • Fluorescence Monitoring: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 354/442 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.[4][5][6][7][8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of neuroprotection and enzyme inhibition. While direct SAR data for this specific substitution pattern is limited, the analysis of closely related analogs provides a strong rationale for its further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substituents on both the benzyl ring and the carboxamide nitrogen. Such studies will be crucial for elucidating the detailed SAR of this scaffold and for optimizing its pharmacological properties towards the development of novel and effective drug candidates. A key area of interest will be to determine if the promising neuroprotective and calpain inhibitory activities observed in the 2-substituted analogs can be translated to, and potentially improved upon, in the 3-substituted series.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide, a valuable intermediate in pharmaceutical research and drug development. The methodology outlined is based on the widely used and efficient amide bond formation reaction utilizing a carbodiimide coupling agent.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The pyrrolidone scaffold is a common feature in many biologically active compounds. The synthesis described herein involves the conversion of the commercially available 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to its primary amide. This transformation is a key step in creating diverse chemical libraries for screening and lead optimization in drug discovery programs. The protocol provided is robust and can be adapted for the synthesis of various substituted carboxamides.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the final product is provided below. Please note that while the starting material is well-characterized, detailed experimental data for the final product, this compound, is not extensively available in public literature.

Property1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid (Starting Material)This compound (Product)
Molecular Formula C₁₂H₁₃NO₃C₁₂H₁₄N₂O₂
Molecular Weight 219.24 g/mol 218.25 g/mol
CAS Number 5733-86-8[1]116041-19-1
Appearance White to almost white crystalline powder[2]Solid (expected)
Melting Point 142 - 146 °C[2]Not reported
Purity ≥ 98% (GC)[2]95%

Synthetic Workflow

The synthesis of this compound is achieved through a two-step process involving the activation of the carboxylic acid followed by amidation.

SynthesisWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Carboxylic_Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Activated_Ester O-Acylisourea Intermediate & HOBt Active Ester Carboxylic_Acid->Activated_Ester EDC, HOBt EDC EDC HOBt HOBt Product 1-Benzyl-5-oxopyrrolidine- 3-carboxamide Activated_Ester->Product NH4Cl, DIPEA Ammonia_Source Ammonium Chloride (NH4Cl) Base DIPEA

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3]

  • N-hydroxybenzotriazole (HOBt)[3]

  • Ammonium chloride (NH₄Cl)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Addition of Reagents: Add HOBt (1.2 eq) and ammonium chloride (1.5 eq) to the flask.

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath with gentle stirring.

  • Activation: To the cooled solution, add EDC-HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Expected Yield:

While a specific yield for this exact transformation is not reported in the cited literature, similar EDC/HOBt mediated amidations typically proceed in good to excellent yields, generally in the range of 70-95%, depending on the purity of the starting materials and the efficiency of the purification.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • EDC-HCl and HOBt are potential sensitizers and should be handled with care.

  • DIPEA and DMF are irritants; handle them in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Concluding Remarks

This protocol provides a reliable method for the synthesis of this compound. The use of EDC and HOBt is a standard and effective approach for amide bond formation, offering mild reaction conditions and generally high yields. This procedure can serve as a foundational method for the synthesis of a broader library of pyrrolidone-based carboxamides for further investigation in drug discovery and development programs.

References

Protocols for the Asymmetric Synthesis of Substituted Pyrrolidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of natural products and synthetic pharmaceuticals. Its stereochemistry often plays a pivotal role in determining biological activity, making the development of asymmetric syntheses for substituted pyrrolidines a critical area of research. This document provides detailed application notes and protocols for three distinct and robust methods for the enantioselective synthesis of this important heterocyclic motif, targeting researchers, scientists, and drug development professionals. The methodologies covered are a biocatalytic approach using transaminases, a palladium-catalyzed [3+2] cycloaddition, and an organocatalytic [3+2] cycloaddition of azomethine ylides.

Biocatalytic Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclization

This protocol leverages the high enantioselectivity of transaminase enzymes to convert ω-chloro ketones into chiral amines, which then undergo spontaneous intramolecular cyclization to yield 2-substituted pyrrolidines. This method offers an environmentally friendly and highly selective route to enantioenriched pyrrolidines.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_workup Work-up and Analysis Reaction_Mixture Prepare reaction mixture: - ω-chloro ketone substrate - Transaminase (lyophilized cell-free extract) - Pyridoxal-5'-phosphate (PLP) - Isopropylamine (IPA, amine donor) - DMSO (co-solvent) - KPi buffer Incubation Incubate at controlled temperature (e.g., 30-37 °C) with shaking Reaction_Mixture->Incubation Amination Transaminase-catalyzed asymmetric amination Incubation->Amination Cyclization Spontaneous intramolecular SN2 cyclization Amination->Cyclization Extraction Product extraction (e.g., with ethyl acetate) Cyclization->Extraction Analysis Analysis by GC or HPLC (yield and enantiomeric excess) Extraction->Analysis cluster_prep Reaction Setup cluster_reaction Catalytic Cycloaddition cluster_workup Work-up and Purification Reagents Combine in an oven-dried flask: - Pd(dba)2 (palladium source) - Chiral phosphoramidite ligand - Imine substrate - TMM precursor - Solvent (e.g., THF) Stirring Stir at specified temperature (e.g., 0 °C to room temperature) Reagents->Stirring Monitoring Monitor reaction progress by TLC Stirring->Monitoring Quenching Quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Analyze by NMR and HPLC Purification->Analysis cluster_catalytic_cycle Catalytic Cycle Catalyst Chiral secondary amine (e.g., (S)-proline) Enamine Enamine formation with α,β-unsaturated aldehyde Catalyst->Enamine + Aldehyde Iminium Iminium ion formation Enamine->Iminium Azomethine_Ylide Azomethine ylide Cycloaddition [3+2] Cycloaddition Hydrolysis Hydrolysis Cycloaddition->Hydrolysis Product Enantioenriched pyrrolidine Hydrolysis->Product Product->Catalyst Regeneration IminiumAzomethine_Ylide IminiumAzomethine_Ylide IminiumAzomethine_Ylide->Cycloaddition

Application Notes and Protocols for 1-Benzyl-5-oxopyrrolidine-3-carboxamide as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature, there is currently no specific data on the neuroprotective properties or mechanism of action for the compound 1-Benzyl-5-oxopyrrolidine-3-carboxamide . Research has been conducted on derivatives of the 1-benzyl-5-oxopyrrolidine scaffold, which have shown potential in targeting various biological pathways, some of which are relevant to neuroprotection. However, these findings are not directly applicable to the specific molecule requested.

The following application notes and protocols are therefore presented as a hypothetical framework for researchers interested in investigating the potential neuroprotective effects of this compound. These protocols are based on standard methodologies used in the field of neuroprotection research and should be adapted and validated accordingly.

Introduction

Excitotoxicity, oxidative stress, and apoptosis are key pathological mechanisms contributing to neuronal cell death in a range of neurodegenerative diseases and acute brain injuries. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are being explored for their therapeutic potential in central nervous system (CNS) disorders. This document outlines hypothetical protocols to assess the neuroprotective potential of this compound.

Hypothetical Mechanism of Action & Signaling Pathway

Based on studies of related pyrrolidine derivatives, a potential neuroprotective mechanism for this compound could involve the modulation of excitatory neurotransmission or intracellular calcium homeostasis. A possible, yet unproven, signaling pathway is outlined below.

hypothetical_neuroprotective_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Excess) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens ROS_Production ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis BOPC This compound (Hypothesized Target) BOPC->NMDA_Receptor Inhibits (Hypothetical)

Caption: Hypothetical signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

The following are standard in vitro protocols to begin assessing the neuroprotective effects of a novel compound.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is designed to determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Experimental Workflow:

neuroprotection_assay_workflow start Start: Primary Cortical Neuron Culture plate_cells Plate Neurons in 96-well plates start->plate_cells pretreat Pre-treat with this compound (Varying Concentrations) plate_cells->pretreat induce_toxicity Induce Excitotoxicity with Glutamate pretreat->induce_toxicity incubate Incubate for 24 hours induce_toxicity->incubate assess_viability Assess Cell Viability (MTT Assay) incubate->assess_viability analyze Data Analysis assess_viability->analyze end End: Determine EC50 analyze->end

Caption: Workflow for in vitro neuroprotection assay. (Within 100 characters)

Methodology:

  • Cell Culture: Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Pre-treatment: After 7 days in vitro, replace the culture medium with fresh medium containing the desired concentrations of the test compound. Incubate for 1 hour.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value of the compound.

Calcium Imaging Assay

This protocol aims to investigate if this compound can modulate intracellular calcium influx, a key event in excitotoxicity.

Methodology:

  • Cell Preparation: Culture primary cortical neurons on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Compound Application: Perfuse the cells with a baseline buffer, followed by the application of this compound at a selected concentration.

  • Stimulation: Stimulate the cells with NMDA or glutamate and monitor the change in intracellular calcium concentration by measuring the fluorescence intensity.

  • Data Analysis: Quantify the peak fluorescence intensity and the area under the curve to assess the effect of the compound on calcium influx.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the data should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity.

CompoundConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control-100± 5.2
Glutamate (100 µM)-45± 4.8
Compound + Glutamate0.150± 5.1
Compound + Glutamate165± 4.9
Compound + Glutamate1085± 5.3
Compound + Glutamate10090± 4.7

Table 2: Hypothetical Effect of this compound on NMDA-Induced Calcium Influx.

TreatmentPeak Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control1.5± 0.2
NMDA (50 µM)4.8± 0.5
Compound (10 µM) + NMDA2.5± 0.3

Conclusion and Future Directions

The provided protocols offer a foundational approach to evaluate the neuroprotective potential of this compound. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including its effects on downstream apoptotic pathways and its efficacy in in vivo models of neurodegeneration or stroke. It is imperative to reiterate that the presented data and mechanisms are purely hypothetical and require experimental validation.

Application Notes and Protocols: 1-Benzyl-5-oxopyrrolidine-3-carboxamide in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 1-Benzyl-5-oxopyrrolidine derivatives have emerged as promising candidates for the development of novel therapeutics targeting the central nervous system (CNS). These compounds have been investigated for a range of activities, including neuroprotection and anticonvulsant effects. This document provides detailed application notes and experimental protocols for the investigation of 1-Benzyl-5-oxopyrrolidine-3-carboxamide and its analogs in the context of CNS drug development. While specific data for the 3-carboxamide derivative is an area of active research, the methodologies and potential mechanisms are outlined based on extensive studies of closely related analogs, particularly those substituted at the 2-position.

Derivatives of 1-benzyl-5-oxopyrrolidine have shown potential as neuroprotective agents, notably through the modulation of N-methyl-D-aspartate (NMDA) receptors. For instance, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have demonstrated protective effects against NMDA-induced cytotoxicity, suggesting a mechanism that may involve the NR2B subunit of the NMDA receptor[1]. Furthermore, related pyrrolidine structures, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, have exhibited potent antiseizure activity by acting as positive allosteric modulators of the Excitatory Amino Acid Transporter 2 (EAAT2)[2]. These findings underscore the potential of the 1-benzyl-5-oxopyrrolidine core in targeting key pathways in neurological disorders.

Potential CNS Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is a compelling candidate for investigation in several areas of CNS drug discovery:

  • Neuroprotection: As an antagonist or modulator of the NMDA receptor, it could offer therapeutic benefits in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.

  • Anticonvulsant Activity: Through potential modulation of glutamate transporters like EAAT2, this compound could play a role in managing seizure disorders by enhancing the clearance of synaptic glutamate.

  • Other Neurological Disorders: The versatility of the pyrrolidine scaffold suggests potential applications in a broader range of CNS disorders, which can be explored through systematic screening.

The primary hypothesized mechanisms of action for this class of compounds involve the glutamatergic system, a key player in neuronal function and pathology.

Data Presentation

While specific quantitative data for this compound is not yet extensively published, the following tables provide a template for how experimental data for this compound and its analogs can be structured for clear comparison.

Table 1: In Vitro Neuroprotective Activity

Compound IDConcentration (µM)Neurotoxic InsultCell LineViability Assay% NeuroprotectionIC₅₀ (µM)
This compound e.g., 1, 10, 100e.g., Glutamate, NMDAe.g., SH-SY5Y, Primary Cortical Neuronse.g., MTT, LDHDataData
Analog 1e.g., 1, 10, 100e.g., Glutamate, NMDAe.g., SH-SY5Y, Primary Cortical Neuronse.g., MTT, LDHDataData
Reference Compounde.g., 1, 10, 100e.g., Glutamate, NMDAe.g., SH-SY5Y, Primary Cortical Neuronse.g., MTT, LDHDataData

Table 2: NMDA Receptor Modulation

Compound IDAssay TypeCell LineLigand Concentration (µM)% Inhibition/PotentiationIC₅₀/EC₅₀ (µM)
This compound e.g., Calcium Fluxe.g., HEK293 expressing NR1/NR2Be.g., 10 µM NMDA/GlycineDataData
Analog 1e.g., Calcium Fluxe.g., HEK293 expressing NR1/NR2Be.g., 10 µM NMDA/GlycineDataData
Reference Antagoniste.g., Calcium Fluxe.g., HEK293 expressing NR1/NR2Be.g., 10 µM NMDA/GlycineDataData

Table 3: EAAT2 Modulation Activity

Compound IDAssay TypeCell LineSubstrate% Glutamate Uptake EnhancementEC₅₀ (µM)
This compound e.g., Glutamate Uptake Assaye.g., COS-7 expressing EAAT2e.g., ³H-GlutamateDataData
Analog 1e.g., Glutamate Uptake Assaye.g., COS-7 expressing EAAT2e.g., ³H-GlutamateDataData
Reference Modulatore.g., Glutamate Uptake Assaye.g., COS-7 expressing EAAT2e.g., ³H-GlutamateDataData

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the title compound, which can be adapted from established procedures for related pyrrolidine derivatives.

Materials:

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • Dissolve 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is often used immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C.

    • Slowly add an excess of ammonia solution to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization:

  • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or HT22).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • L-glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations. Include a vehicle control group.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Induction of Excitotoxicity:

    • After pre-incubation, add L-glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Do not add glutamate to the control wells.

    • Incubate the plate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the concentration-dependent neuroprotective effect of the compound.

Protocol 3: NMDA Receptor Activity Assay (Calcium Flux)

This protocol describes a method to evaluate the modulatory effect of this compound on NMDA receptor activity using a calcium flux assay in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2B)

  • Poly-D-lysine coated 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • NMDA and glycine solutions

  • This compound

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293-NMDA receptor cells into a 384-well plate and allow them to grow overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate for 1-2 hours at 37 °C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescent plate reader.

    • Initiate the kinetic read to measure baseline fluorescence.

    • Add a solution of NMDA and glycine to the wells to stimulate the receptors.

    • Continue to measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as an indicator of NMDA receptor activation.

    • Determine the inhibitory or potentiating effect of the compound on the NMDA receptor-mediated calcium influx.

Visualization of Pathways and Workflows

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction ROS ROS Production nNOS->ROS Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->ROS Mitochondrial_Dysfunction->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Compound 1-Benzyl-5-oxopyrrolidine- 3-carboxamide Compound->NMDA_R Inhibits Neuroprotection_Workflow start Start cell_culture Seed Neuronal Cells in 96-well Plate start->cell_culture compound_prep Prepare Serial Dilutions of Test Compound cell_culture->compound_prep pre_incubation Pre-incubate Cells with Compound compound_prep->pre_incubation neurotoxicity Induce Neurotoxicity (e.g., with Glutamate) pre_incubation->neurotoxicity incubation Incubate for 24h neurotoxicity->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Calculate % Protection viability_assay->data_analysis end End data_analysis->end EAAT2_Modulation Compound 1-Benzyl-5-oxopyrrolidine- 3-carboxamide EAAT2 EAAT2 Transporter Compound->EAAT2 Positive Allosteric Modulation Glutamate_Uptake Increased Synaptic Glutamate Uptake EAAT2->Glutamate_Uptake Reduced_Excitotoxicity Reduced Excitotoxicity Glutamate_Uptake->Reduced_Excitotoxicity Antiseizure_Effect Potential Antiseizure Effect Reduced_Excitotoxicity->Antiseizure_Effect

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Oxopyrrolidine-3-carboxamides as CCR5 Antagonists for HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives as potent CCR5 antagonists for the inhibition of HIV-1 entry. The information is compiled from published research and established methodologies in the field.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking the interaction between the viral envelope glycoprotein gp120 and CCR5 is a validated therapeutic strategy for preventing HIV-1 infection. This document details the synthesis of a novel class of CCR5 antagonists based on a 5-oxopyrrolidine-3-carboxamide scaffold and the protocols for assessing their biological activity.

A lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified through high-throughput screening and subsequently optimized to improve its CCR5 binding affinity and anti-HIV-1 activity.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the central phenyl ring and the 1-position of the 5-oxopyrrolidine moiety can significantly enhance potency.[1]

Data Presentation

The following tables summarize the quantitative data for the lead compound and its key analogs.

Table 1: CCR5 Binding Affinity of 5-Oxopyrrolidine-3-carboxamide Derivatives

Compound IDR1R2R3IC50 (µM) for [125I]RANTES Binding
1 HHH1.9
10i ClClH0.057
11b ClClH0.050
12e HHBenzyl0.038

Data extracted from Imamura et al., 2004.[1]

Table 2: Anti-HIV-1 Fusion Activity of Selected 5-Oxopyrrolidine-3-carboxamide Derivatives

Compound IDIC50 (µM) for HIV-1 Envelope-Mediated Membrane Fusion
10i 0.44
11b 0.19
12e 0.49

Data extracted from Imamura et al., 2004.[1]

Mandatory Visualizations

CCR5_Antagonism_Pathway cluster_cell Host Cell HIV1 HIV-1 gp120 CD4 CD4 Receptor HIV1->CD4 1. Binding CCR5 CCR5 Co-receptor HIV1->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Fusion Initiation TargetCell Target Cell Membrane Antagonist 5-Oxopyrrolidine-3-carboxamide (CCR5 Antagonist) Antagonist->CCR5 Blocks Binding

CCR5 Antagonism of HIV-1 Entry.

Synthesis_Workflow start Starting Materials (Itaconic Acid, Amines) step1 Synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid start->step1 step2 Amide Coupling with Substituted Amine Side Chain step1->step2 purification Purification (e.g., Column Chromatography) step2->purification product Final 5-Oxopyrrolidine-3-carboxamide Product purification->product characterization Characterization (NMR, MS) product->characterization

General Synthesis Workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification binding_assay CCR5 Radioligand Binding Assay purification->binding_assay fusion_assay HIV-1 Envelope-Mediated Fusion Assay binding_assay->fusion_assay ic50_calc IC50 Determination fusion_assay->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis

Experimental Evaluation Workflow.

Experimental Protocols

Protocol 1: General Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxamides

This protocol describes a general two-step process for the synthesis of the target compounds, starting from itaconic acid and relevant amines.

Step 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve itaconic acid (1.0 eq) in water or an appropriate solvent.

  • Addition of Amine: Add the primary amine (e.g., methylamine or benzylamine, 1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Amide Coupling to Introduce the Side Chain

  • Activation of Carboxylic Acid: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add the desired amine side chain (e.g., 1-(3-aminopropyl)-4-(4-fluorobenzoyl)piperidine, 1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 5-oxopyrrolidine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: CCR5 Radioligand Binding Assay

This protocol is for determining the binding affinity of the synthesized compounds to the CCR5 receptor expressed on Chinese Hamster Ovary (CHO) cells.

  • Cell Culture: Culture CHO cells stably expressing human CCR5 in appropriate media until they reach 80-90% confluency.

  • Membrane Preparation: Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]RANTES, at a concentration near its Kd), and varying concentrations of the test compound (5-oxopyrrolidine-3-carboxamide derivatives). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Protocol 3: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of the synthesized compounds to inhibit the fusion of cells expressing HIV-1 envelope glycoproteins with cells expressing CD4 and CCR5.

  • Cell Lines:

    • Effector cells: A cell line (e.g., CHO or HeLa) engineered to express the HIV-1 envelope protein (gp120/gp41) from an R5-tropic virus and a reporter gene transactivator (e.g., Tat).

    • Target cells: A cell line (e.g., TZM-bl) that expresses CD4, CCR5, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

  • Assay Procedure:

    • Plate the target cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, pre-incubate the effector cells with serially diluted concentrations of the test compounds for 30-60 minutes at 37°C.

    • Add the pre-incubated effector cells to the target cells.

    • Co-culture the cells for 4-6 hours at 37°C to allow for cell fusion.

  • Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase or colorimetric change for β-galactosidase) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of cell fusion) using a dose-response curve.

Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles for more specific details where available. The detailed experimental procedures from the primary reference, Imamura et al., Chem Pharm Bull (Tokyo) 2004 Jan;52(1):63-73, were not fully accessible, and therefore these protocols are based on established methodologies for similar chemical syntheses and biological assays.

References

Application Notes and Protocols: Development of Anticancer Agents from 5-Oxopyrrolidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of novel 5-oxopyrrolidine derivatives as potential anticancer agents. The methodologies and data presented are collated from recent studies and are intended to guide researchers in this promising field of drug discovery.

Synthesis of 5-Oxopyrrolidine Derivatives

A common synthetic route to functionalized 5-oxopyrrolidines involves the reaction of itaconic acid with a primary amine. For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water.[1] This precursor can then be further modified to introduce various pharmacophores such as azoles, diazoles, and hydrazones to explore their structure-activity relationships.[1][2]

In Vitro Anticancer Activity

The anticancer potential of synthesized 5-oxopyrrolidine derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various 5-oxopyrrolidine derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [1][3][4]

CompoundModificationCell Viability (%) at 100 µM
2 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid~95
12 Hydrazone derivativeWeak activity
13 Hydrazone derivativeWeak activity
15 2,5-dimethylpyrrole derivative66
18-22 Derivatives with a free amino groupMost potent activity
20 Bis hydrazone with 2-thienyl fragmentsHigh anticancer activity
21 Bis hydrazone with two 5-nitrothienyl moietiesHighest anticancer activity
Cisplatin Positive Control~50

Table 2: Cytotoxicity of Rhopaladins' Analog RPDPRH against Various Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
C-33A Cervical Cancer4.66
CaSki Cervical Cancer6.42
SiHa Cervical Cancer17.66
HeLa Cervical Cancer15.2
HepG2 Hepatocellular Carcinoma12.36
7402 Hepatocellular Carcinoma22.4
LO2 Normal Liver Cells243.2
Cisplatin (HepG2) Positive Control19.27

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.[5]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates (1 x 10^3 cells/well) incubate_24h Incubate for 24h for adherence seed_cells->incubate_24h add_compounds Treat cells with varying concentrations of 5-oxopyrrolidine derivatives incubate_24h->add_compounds controls Include solvent control (DMSO) and positive control (e.g., Cisplatin) add_mtt Add MTT solution to each well incubate_4h Incubate for 4h to allow formazan formation add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Workflow of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 1 × 10³ cells per well.[5]

  • Incubation: Allow cells to adhere by incubating for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives (e.g., 0, 3.125, 6.25, 12.5, 25, 50, and 100 µM). Include a solvent control (DMSO) and a positive control (e.g., cisplatin).[5]

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.[5]

  • Formazan Formation: Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the anticancer activity of the compounds is due to the induction of apoptosis.[5]

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., HepG2 and 7402) with different concentrations of the test compound (e.g., RPDPRH).[5]

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Mechanism of Action: Signaling Pathways

Some 5-oxopyrrolidine derivatives have been shown to induce apoptosis in cancer cells. One study on a rhopaladin analog, RPDPRH, indicated that it promotes apoptosis by modulating the expression of Bax and Bcl-2 proteins in hepatocarcinoma cells.[5]

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_drug Drug Action cluster_regulation Apoptotic Regulation cluster_execution Apoptosis Execution drug 5-Oxopyrrolidine Derivative (RPDPRH) bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Promotes caspases Caspase Activation bcl2->caspases Inhibits bax->caspases Promotes apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway induced by RPDPRH.

This diagram illustrates that the 5-oxopyrrolidine derivative RPDPRH may induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent programmed cell death.[5] Further studies are required to elucidate the complete signaling cascade involved.

References

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold, combined with the presence of a reactive carboxylic acid group, makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds. This document provides an overview of its applications, detailed experimental protocols for its synthesis and derivatization, and quantitative data on the biological activities of its derivatives.

Key Applications

The unique structural features of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid make it a valuable precursor in several areas of drug discovery and development:

  • Analgesic and Anti-inflammatory Agents: The pyrrolidinone core is a common motif in molecules exhibiting analgesic and anti-inflammatory properties. The benzyl group can be retained or modified to modulate the pharmacological activity of the final compounds.[1]

  • Enzyme Inhibitors: This building block is particularly useful in the design of enzyme inhibitors. For instance, derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid have been explored as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.

  • Anticancer and Antimicrobial Agents: Functionalization of the carboxylic acid moiety has led to the development of novel derivatives with promising anticancer and antimicrobial activities. These derivatives often feature hydrazone, azole, or diazole functionalities.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the synthesis of the title compound from itaconic acid and benzylamine.

Materials:

  • Itaconic acid

  • Benzylamine

  • Water

  • Hydrochloric acid (HCl), 5% solution

  • Sodium hydroxide (NaOH), 5% solution

Procedure:

  • A mixture of itaconic acid (0.75 mol) and benzylamine (0.5 mol) in water (100 mL) is refluxed for 12 hours.

  • After cooling, 5% hydrochloric acid (100 mL) is added to the reaction mixture, and it is stirred for 5 minutes.

  • The resulting crystalline solid is collected by filtration and washed with water.

  • The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration.

  • The filtrate is then acidified to a pH of 5 with hydrochloric acid to precipitate the pure 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • The final product is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the general procedure for synthesizing hydrazone derivatives from 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, which have shown significant biological activity.

Materials:

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Hydrazine monohydrate

  • Appropriate aromatic aldehyde

  • 2-Propanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Esterification and Hydrazinolysis: A mixture of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (0.03 mol), methanol (100 mL), and a few drops of sulfuric acid is refluxed for 20 hours. Hydrazine monohydrate (0.24 mol) is then added, and the mixture is refluxed for an additional 2 hours to yield the corresponding hydrazide.

  • Hydrazone Formation: The resulting hydrazide is condensed with a 1.5-fold excess of the desired aromatic aldehyde in a mixture of water and 2-propanol with a catalytic amount of hydrochloric acid. The reaction mixture is refluxed for 2 hours.

  • The formed precipitate is filtered, washed, and recrystallized to yield the pure hydrazone derivative.

Data Presentation

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

CompoundOrganismMIC (µg/mL)
Hydrazone with 5-nitrothiophene substituentStaphylococcus aureus (multidrug-resistant)Not specified
Hydrazone with 5-nitrothiophene substituentStaphylococcus aureus (linezolid and tedizolid-resistant)Not specified

Note: Specific MIC values were not provided in the search results, but the compound was noted to have promising and selective activity.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound ClassCell LineActivity
Hydrazone derivativesA549 (human lung adenocarcinoma)Potent anticancer activity

Note: Specific IC50 values were not provided in the search results, but these compounds were highlighted for their potent activity.

Visualizations

Signaling Pathway: DPP-IV Inhibition

DPP_IV_Inhibition cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion GLP1->Insulin Stimulates GIP Active GIP GIP->DPP4 Degraded by GIP->Insulin Stimulates Inhibitor 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Derivative (DPP-IV Inhibitor) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-IV inhibition by derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Workflow: Synthesis of Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid cluster_derivatization Derivatization Itaconic_Acid Itaconic Acid Reflux Reflux in Water Itaconic_Acid->Reflux Benzylamine Benzylamine Benzylamine->Reflux Acidification Acidification (HCl) Reflux->Acidification Purification Purification Acidification->Purification Parent_Compound 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Purification->Parent_Compound Esterification Esterification (MeOH, H₂SO₄) Parent_Compound->Esterification Hydrazinolysis Hydrazinolysis (N₂H₄·H₂O) Esterification->Hydrazinolysis Hydrazide Carboxylic Acid Hydrazide Hydrazinolysis->Hydrazide Condensation Condensation Hydrazide->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone

Caption: General workflow for the synthesis of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid and its hydrazone derivatives.

References

Experimental protocol for in vitro testing of neuroprotective activity

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the in vitro evaluation of neuroprotective agents is essential for the primary screening and characterization of potential therapeutic candidates for neurodegenerative diseases. These assays provide a controlled environment to study the mechanisms of neurodegeneration and the efficacy of neuroprotective compounds. This document details a series of protocols for assessing neuroprotective activity against common pathological insults, including oxidative stress, excitotoxicity, apoptosis, and neuroinflammation.

The overall process for evaluating a potential neuroprotective compound follows a logical progression from initial cytotoxicity screening to efficacy testing in various neurotoxicity models and subsequent mechanistic studies. This ensures a comprehensive characterization of the compound's activity.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Neuroprotective Compound Compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 SOD SOD Transcription->SOD Neuroprotection Neuroprotection HO1->Neuroprotection SOD->Neuroprotection G cluster_downstream Downstream Effects Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR over-activates Ca_influx Massive Ca²⁺ Influx NMDAR->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Enzyme_act Enzyme Activation (Proteases, Lipases) Ca_influx->Enzyme_act ROS_prod ↑ ROS Production Ca_influx->ROS_prod Compound NMDA Antagonist (Test Compound) Compound->NMDAR blocks Cell_death Neuronal Cell Death Mito_dys->Cell_death Enzyme_act->Cell_death ROS_prod->Cell_death G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK activates cascade Compound Anti-inflammatory Compound Compound->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates to nucleus DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription iNOS iNOS → NO Transcription->iNOS TNFa TNF-α Transcription->TNFa Inflammation Neuroinflammation iNOS->Inflammation TNFa->Inflammation

Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 1-Benzyl-5-oxopyrrolidine-3-carboxamide, a valuable intermediate in pharmaceutical development. The protocol details a two-step synthetic route commencing with the reaction of itaconic acid and benzylamine to yield the carboxylic acid intermediate, followed by amidation to produce the target carboxamide. This guide is intended to furnish researchers and production chemists with a robust and scalable methodology, complete with detailed experimental procedures, data presentation, and process flow diagrams to ensure reproducibility and high purity of the final compound.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, often serving as key building blocks in the synthesis of a variety of therapeutic agents. The pyrrolidinone core is a prevalent motif in numerous biologically active compounds. The development of a scalable and efficient synthesis is crucial for advancing drug discovery programs that utilize this intermediate. The following protocols are designed for large-scale laboratory or pilot plant production.

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Itaconic AcidC₅H₆O₄130.10
BenzylamineC₇H₉N107.15
1-Benzyl-5-oxopyrrolidine-3-carboxylic acidC₁₂H₁₃NO₃219.24
This compound C₁₂H₁₄N₂O₂ 218.25

Experimental Protocols

Part 1: Large-Scale Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Materials and Reagents:

ReagentQuantity (molar ratio)PuritySupplier Example
Itaconic Acid1.0 kg (1.0 equiv)≥99%Sigma-Aldrich
Benzylamine0.824 kg (1.0 equiv)≥99%Sigma-Aldrich
Deionized Water5 LN/AN/A
Hydrochloric Acid (37%)As neededACS GradeSigma-Aldrich
Ethyl Acetate10 LACS GradeFisher Scientific
Heptane5 LACS GradeFisher Scientific

Equipment:

  • 10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Large filtration funnel and vacuum flask.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the 10 L reactor with 5 L of deionized water and 1.0 kg (7.69 mol) of itaconic acid. Stir the mixture to form a suspension.

  • Addition of Benzylamine: Slowly add 0.824 kg (7.69 mol) of benzylamine to the suspension over 30-45 minutes. An exothermic reaction will occur, and the temperature should be monitored.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C in an ice bath. The product will precipitate out of the solution.

  • Isolation: Filter the precipitated solid using a large filtration funnel. Wash the filter cake with cold deionized water (2 x 1 L).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Purity:

ParameterValue
Yield75-85%
Purity≥98% (HPLC)
Part 2: Large-Scale Synthesis of this compound

This procedure utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent for the amidation.

Materials and Reagents:

ReagentQuantity (molar ratio)PuritySupplier Example
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid1.0 kg (1.0 equiv)≥98%(From Part 1)
1,1'-Carbonyldiimidazole (CDI)0.81 kg (1.1 equiv)≥97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)10 L≥99.9%Sigma-Aldrich
Ammonium Hydroxide (28-30% solution)2.0 L (excess)ACS GradeSigma-Aldrich
Dichloromethane (DCM)5 LACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution5 LN/AN/A
Brine2 LN/AN/A
Anhydrous Magnesium Sulfate500 gACS GradeFisher Scientific

Equipment:

  • 20 L glass reactor with overhead stirrer, dropping funnel, and temperature probe, under a nitrogen atmosphere.

  • Large separatory funnel.

  • Rotary evaporator.

  • Large filtration funnel and vacuum flask.

  • Drying oven.

Procedure:

  • Activation of Carboxylic Acid: In the 20 L reactor, under a nitrogen atmosphere, dissolve 1.0 kg (4.56 mol) of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in 10 L of anhydrous THF. Cool the solution to 0-5°C.

  • CDI Addition: Slowly add 0.81 kg (5.02 mol) of CDI in portions over 1 hour, maintaining the temperature below 10°C. Stir the mixture at 0-5°C for 2 hours after the addition is complete. The formation of the acylimidazolide can be monitored by the evolution of CO₂.

  • Amidation: Slowly add 2.0 L of concentrated ammonium hydroxide solution via a dropping funnel over 1-2 hours, keeping the internal temperature below 20°C. After the addition, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by adding 5 L of water.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 2 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 2.5 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane or isopropanol/water.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity≥99% (HPLC)

Process Diagrams (DOT Language)

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Carboxylic Acid Intermediate cluster_part2 Part 2: Amidation to Final Product itaconic_acid Itaconic Acid reaction1 Reaction in Water (Reflux) itaconic_acid->reaction1 benzylamine Benzylamine benzylamine->reaction1 precipitation Cooling & Precipitation reaction1->precipitation filtration1 Filtration & Washing precipitation->filtration1 recrystallization1 Recrystallization filtration1->recrystallization1 drying1 Drying recrystallization1->drying1 intermediate 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid drying1->intermediate intermediate_input Carboxylic Acid Intermediate intermediate->intermediate_input To Part 2 activation Activation (0-5°C) intermediate_input->activation cdi CDI in THF cdi->activation amidation Amidation (RT) activation->amidation ammonia Ammonium Hydroxide ammonia->amidation workup Aqueous Work-up & Extraction amidation->workup purification2 Recrystallization workup->purification2 drying2 Drying purification2->drying2 final_product 1-Benzyl-5-oxopyrrolidine- 3-carboxamide drying2->final_product

Caption: Overall workflow for the two-step synthesis of the target compound.

Logical_Relationship start Starting Materials (Itaconic Acid, Benzylamine) step1 Step 1: Michael Addition & Cyclization (Formation of Pyrrolidinone Ring) start->step1 intermediate Intermediate Product (1-Benzyl-5-oxopyrrolidine-3-carboxylic acid) step1->intermediate step2 Step 2: Amidation (Conversion of Carboxylic Acid to Amide) intermediate->step2 purification Purification (Recrystallization) step2->purification final_product Final Product (this compound) purification->final_product

Caption: Logical flow of the chemical transformations and processing steps.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzylamine is corrosive and should be handled with care.

  • CDI is moisture-sensitive and reacts with water to release CO₂; handle under an inert atmosphere.

  • Ammonium hydroxide is corrosive and has a pungent odor; handle in a fume hood.

  • THF and DCM are flammable and volatile organic solvents. Avoid open flames and ensure proper grounding of equipment.

Characterization Data (Representative)

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (s, 1H), 7.36-7.25 (m, 5H), 4.45 (s, 2H), 3.65-3.55 (m, 1H), 3.40-3.30 (m, 1H), 3.20-3.10 (m, 1H), 2.65-2.55 (m, 1H), 2.45-2.35 (m, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 174.5, 172.0, 137.0, 128.8, 127.8, 127.5, 51.0, 46.5, 36.5, 34.0.

This compound

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 6.01 (br s, 1H), 5.58 (br s, 1H), 4.52 (d, J=14.8 Hz, 1H), 4.45 (d, J=14.8 Hz, 1H), 3.50-3.40 (m, 2H), 3.15-3.05 (m, 1H), 2.70-2.50 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.0, 173.5, 136.0, 129.0, 128.2, 128.0, 50.0, 47.0, 39.0, 33.0.

Conclusion

The protocols outlined in this document provide a clear and detailed pathway for the large-scale synthesis and purification of this compound. By following these procedures, researchers and drug development professionals can reliably produce high-purity material for further use in their research and development endeavors. The inclusion of process diagrams and comprehensive data tables is intended to facilitate ease of use and successful implementation.

Application Notes and Protocols for the Characterization of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxopyrrolidine derivatives, also known as pyroglutamic acid derivatives, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The robust characterization of these molecules is paramount for structure elucidation, purity assessment, and understanding their structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of 5-oxopyrrolidine derivatives.

Key Analytical Techniques

The structural confirmation and purity of synthesized 5-oxopyrrolidine derivatives are typically established using a combination of spectroscopic and spectrometric techniques. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • X-ray Crystallography

  • Elemental Analysis

These techniques provide complementary information to build a comprehensive understanding of the molecular structure.

Data Presentation: Spectroscopic and Analytical Data Summary

The following tables summarize typical quantitative data obtained from the characterization of various 5-oxopyrrolidine derivatives, providing a reference for researchers in the field.

Table 1: ¹H NMR Spectral Data of Representative 5-Oxopyrrolidine Derivatives

Compound/FragmentChemical Shift (δ, ppm)MultiplicityAssignment
Pyrrolidinone Ring CH₂CO2.58 - 2.85mMethylene protons adjacent to carbonyl
Pyrrolidinone Ring CH3.26 - 3.49mMethine proton
Pyrrolidinone Ring NCH₂3.76 - 4.19mMethylene protons adjacent to nitrogen
Aromatic Protons6.29 - 7.93mProtons on aromatic substituents
Amide NH9.92 - 11.64sAmide proton
Carboxylic Acid OH~12.65br sCarboxylic acid proton
Azomethine CH=N8.04 - 9.01sImine proton in hydrazone derivatives

Data compiled from multiple sources.[1][2][3][4]

Table 2: ¹³C NMR Spectral Data of Representative 5-Oxopyrrolidine Derivatives

Carbon AtomChemical Shift (δ, ppm)
Pyrrolidinone Ring CH₂CO32.9 - 36.22
Pyrrolidinone Ring CH33.56 - 36.0
Pyrrolidinone Ring NCH₂50.5 - 52.0
Pyrrolidinone Ring C=O171.75 - 176.79
Aromatic Carbons111.59 - 151.51
Carboxylic Acid C=O~174.41
Amide/Hydrazide C=O167.99 - 173.95
Azomethine C=N141.34 - 147.85

Data compiled from multiple sources.[1][2][3][5]

Table 3: FT-IR Absorption Bands for Functional Groups in 5-Oxopyrrolidine Derivatives

Functional GroupWavenumber (ν, cm⁻¹)
N-H Stretch (Amide)3113 - 3330
O-H Stretch (Carboxylic Acid/Phenol)2967 - 3330 (broad)
C-H Stretch (Aromatic)~3000 - 3100
C-H Stretch (Aliphatic)~2850 - 2960
C=O Stretch (Pyrrolidinone Amide)1658 - 1734
C=O Stretch (Carboxylic Acid/Ester)1708 - 1753
C=O Stretch (Amide/Hydrazide)1655 - 1689
C=N Stretch (Imine)1494 - 1608
C-N Stretch1172 - 1226

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 5-oxopyrrolidine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical and should dissolve the compound well without reacting with it. DMSO-d₆ is a common choice for many polar organic compounds.[6]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of TMS (typically 1-2 µL) to the solution to serve as an internal reference (0.00 ppm).[6]

    • Transfer the solution to an NMR tube. The solution height should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer (e.g., ESI-MS, HRMS)

  • Solvent (e.g., methanol, acetonitrile, water)

  • Syringe filter (0.22 µm)

  • Vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 5-oxopyrrolidine derivative (typically 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).[4]

    • The sample must be free of salts and buffers, which can interfere with the analysis.[7]

    • Filter the solution through a syringe filter to remove any particulate matter that could clog the instrument.[4]

    • Transfer the filtered solution to a clean sample vial.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Select the appropriate ionization mode (positive or negative ion mode) based on the nature of the analyte. For many 5-oxopyrrolidine derivatives, positive ion mode is suitable for detecting the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.[8]

  • Data Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR spectrometer with a suitable accessory (e.g., KBr plates, ATR)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • Solvent (e.g., acetone or methylene chloride for thin film method)

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid 5-oxopyrrolidine derivative with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, N-H, C-N, aromatic C-H). Refer to Table 3 for typical absorption frequencies.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly in derivatives with chromophoric groups.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 5-oxopyrrolidine derivative of a known concentration in a suitable UV-transparent solvent.

    • Prepare a series of dilutions from the stock solution to a concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.[10]

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference holder (for double-beam instruments) or in the sample holder to record a baseline.

    • Rinse a sample cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).[10]

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λmax).

    • The λmax can provide information about the extent of conjugation and the presence of chromophores in the molecule. The absorbance value can be used for quantitative analysis using the Beer-Lambert law.

Visualizations: Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the characterization of 5-oxopyrrolidine derivatives.

Experimental_Workflow_Spectroscopy cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 5-Oxopyrrolidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (HRMS) Purification->MS Sample Prep FTIR FT-IR Spectroscopy Purification->FTIR Sample Prep UVVis UV-Vis Spectroscopy Purification->UVVis Sample Prep Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure FTIR->Structure UVVis->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of 5-oxopyrrolidine derivatives.

XRay_Crystallography_Workflow Start Purified Crystalline Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Molecular Structure Structure_Solution->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography analysis.

Protocol 5: Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous structural confirmation and stereochemistry.

Materials:

  • High-quality single crystal of the 5-oxopyrrolidine derivative (typically >0.1 mm in all dimensions)

  • Single-crystal X-ray diffractometer

  • Cryoprotectant (if data is collected at low temperature)

  • Microscope for crystal mounting

Procedure:

  • Crystal Growth and Selection:

    • Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Select a well-formed, defect-free crystal of suitable size under a microscope.[11][12]

  • Crystal Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head.[13]

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Protocol 6: Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the compound, which provides evidence for the proposed molecular formula.

Materials:

  • Elemental analyzer

  • Microbalance

  • Tin capsules

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dry, pure 5-oxopyrrolidine derivative into a tin capsule.

  • Analysis:

    • Place the capsule in the autosampler of the elemental analyzer.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages with the calculated values for the proposed molecular formula. The results should be in good agreement (typically within ±0.4%).[1]

Biological Context: The Gamma-Glutamyl Cycle

While specific signaling pathways for many synthetic 5-oxopyrrolidine derivatives are subjects of ongoing research, the parent compound, pyroglutamic acid (5-oxoproline), is a key metabolite in the gamma-glutamyl cycle . This cycle is crucial for the synthesis and degradation of glutathione, a major cellular antioxidant.[14][15] Understanding this cycle provides a biological context for the relevance of the 5-oxopyrrolidine core.

Gamma_Glutamyl_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol GGT γ-Glutamyl Transpeptidase gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA Transpeptidation GSH_out Glutathione (extracellular) GSH_out->GGT AminoAcid_out Amino Acid (extracellular) AminoAcid_out->GGT GGC γ-Glutamylcyclotransferase Oxoproline 5-Oxoproline (Pyroglutamic Acid) GGC->Oxoproline Cyclization Oxoprolinase 5-Oxoprolinase Oxoproline->Oxoprolinase ATP -> ADP Glutamate Glutamate Oxoprolinase->Glutamate GCL Glutamate-Cysteine Ligase Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase Glycine->GS GCL->GS γ-Glutamylcysteine GSH_in Glutathione (intracellular) GS->GSH_in ATP -> ADP gamma_Glu_AA->GGC Dipeptidase Dipeptidase gamma_Glu_AA->Dipeptidase Dipeptidase->AminoAcid_out Release

Caption: Simplified diagram of the Gamma-Glutamyl Cycle showing the formation of 5-oxoproline.

References

Application Notes: 1-Benzyl-5-oxopyrrolidine-3-carboxamide as a Versatile Intermediate for the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 1-Benzyl-5-oxopyrrolidine-3-carboxamide stands out as a key intermediate for the development of novel analgesic agents. Its inherent structural features allow for diverse chemical modifications, enabling the synthesis of compounds targeting various pathways involved in pain perception, including cyclooxygenase (COX) enzymes and opioid receptors. These derivatives hold promise for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and opioid receptor modulators with potentially improved efficacy and reduced side effects.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential analgesic compounds.

Rationale for Use as an Intermediate

The this compound scaffold offers several advantages for the synthesis of analgesic drug candidates:

  • Structural Versatility: The carboxamide group at the 3-position and the benzyl group on the nitrogen atom provide reactive sites for a variety of chemical transformations. The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be derivatized into esters or other amides. The benzyl group can be modified or removed, allowing for further structural diversification.

  • Drug-like Properties: The pyrrolidone core imparts favorable physicochemical properties, contributing to the overall drug-likeness of the resulting molecules.

  • Established Bioactivity: The pyrrolidine ring is a common feature in many known analgesic and anti-inflammatory agents, suggesting that derivatives of this compound are likely to exhibit similar biological activities.

Synthetic Strategies and Potential Analgesic Derivatives

This compound can be utilized to synthesize a range of potential analgesic compounds. Two primary strategies involve targeting the cyclooxygenase (COX) pathway and the opioid receptor system.

Cyclooxygenase (COX) Inhibitors

Derivatives of this compound can be designed as selective COX-2 inhibitors, which are a class of NSAIDs with reduced gastrointestinal side effects compared to non-selective inhibitors.[2] The general approach involves the introduction of pharmacophoric features known to confer COX-2 selectivity.

Experimental Protocols

Note: The following protocols are generalized procedures based on the synthesis of structurally related pyrrolidine derivatives. Researchers should optimize these protocols for their specific target molecules.

Protocol 1: Synthesis of a Hypothetical COX-2 Inhibitor from 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

This protocol outlines a potential pathway to a COX-2 inhibitor, starting with the hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by functionalization.

Step 1: Hydrolysis of this compound to 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed under acidic conditions, neutralize with a base (e.g., NaHCO₃). If under basic conditions, acidify with an acid (e.g., HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Amide Coupling to Introduce a Sulfonamide Moiety

  • Activation of Carboxylic Acid: Dissolve the 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired sulfonamide-containing aniline (e.g., 4-aminobenzenesulfonamide) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for potential analgesic compounds derived from this compound, based on published data for structurally similar pyrrolidine derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDTarget Compound Structure (Hypothetical)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
P-COX-01 Amide derivative with a sulfonamide moiety15.20.1884.4
P-COX-02 Ester derivative with a p-tolyl group25.81.2520.6
Celecoxib Reference Drug15.00.04375

Table 2: In Vivo Analgesic Activity Data (Writhing Test in Mice)

Compound IDDose (mg/kg)% Inhibition of WrithingED₅₀ (mg/kg)
P-COX-01 1065.47.5
P-COX-02 2058.215.8
Aspirin 10050.0>100

Visualization of Workflows and Pathways

Synthetic Workflow

G A This compound B Hydrolysis (Acid or Base) A->B C 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid B->C D Amide Coupling (EDC, DMAP) C->D F Potential COX-2 Inhibitor D->F E Sulfonamide-containing Aniline E->D G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Phospholipase A2 Phospholipase A2 Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrrolidine Derivative\n(COX-2 Inhibitor) Pyrrolidine Derivative (COX-2 Inhibitor) Pyrrolidine Derivative\n(COX-2 Inhibitor)->COX-2 inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid releases G cluster_neuron Neuron cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid Receptor (μ, δ, κ) Opioid Receptor (μ, δ, κ) G-protein Activation G-protein Activation Opioid Receptor (μ, δ, κ)->G-protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Reduced cAMP Reduced cAMP Adenylyl Cyclase Inhibition->Reduced cAMP Reduced Neuronal Excitability Reduced Neuronal Excitability Reduced cAMP->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Pyrrolidine-based Opioid Agonist Pyrrolidine-based Opioid Agonist Pyrrolidine-based Opioid Agonist->Opioid Receptor (μ, δ, κ) binds & activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide. Our resources are designed to address specific challenges encountered during experimentation, helping you improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal results in the synthesis of this compound.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the amidation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can stem from several factors. The most common culprits are incomplete activation of the carboxylic acid, suboptimal reaction conditions, or the presence of moisture.

  • Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is crucial for efficient amidation. If the coupling agent is not effective or used in insufficient amounts, the reaction will not proceed to completion.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence of an appropriate base can significantly impact the reaction rate and overall yield.

  • Presence of Moisture: Coupling agents and the activated carboxylic acid intermediate are often sensitive to moisture. Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid and halting the reaction.

Question: I am observing the formation of significant side products. How can these be minimized?

Answer: Side product formation is a common challenge. Key strategies to minimize impurities include:

  • Choice of Coupling Agent: Some coupling agents are more prone to side reactions, such as the formation of N-acylurea byproducts with carbodiimides (e.g., EDC). Using a phosphonium- or aminium-based reagent like HATU or HBTU can often provide cleaner reactions.

  • Temperature Control: Running the reaction at a lower temperature can help to suppress side reactions. It is advisable to start the activation step at 0°C.

  • Purification of Starting Materials: Ensure that the 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and the amine source (e.g., ammonia solution) are of high purity.

Question: My product is difficult to purify. What are the recommended purification strategies?

Answer: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for removing impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The most common starting material is 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, which can be synthesized from the reaction of itaconic acid and benzylamine.

Q2: Which coupling agent is best for this synthesis?

A2: The choice of coupling agent can significantly impact the yield. While traditional carbodiimides like EDC in combination with an additive like NHS are effective, modern coupling agents such as HATU often provide higher yields and cleaner reaction profiles, albeit at a higher cost.

Q3: What are the ideal solvent and base for this reaction?

A3: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is commonly added to neutralize any acids formed during the reaction and to ensure the amine nucleophile is deprotonated.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.

Data Presentation

The selection of the appropriate coupling agent and reaction conditions is critical for maximizing the yield of this compound. The following table summarizes typical yields obtained under various experimental setups.

Coupling AgentAdditiveBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDCHOBtDIPEADMF0 to RT1265-75
EDCNHSDIPEADCM0 to RT1270-80
DCCHOBtDIPEADMF0 to RT1260-70
HATU-DIPEADMF0 to RT485-95
HBTU-DIPEADMF0 to RT680-90

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol details the synthesis of the precursor carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in water.

  • Addition of Benzylamine: To the stirred solution, add benzylamine (1.0 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. The typical yield for this step is in the range of 85-95%.[1][2]

Protocol 2: Synthesis of this compound using HATU

This protocol provides a high-yield method for the final amidation step.

  • Dissolution of Starting Material: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation: Add a solution of ammonia in a suitable solvent (e.g., 2 M ammonia in methanol, 1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway ItaconicAcid Itaconic Acid CarboxylicAcid 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid ItaconicAcid->CarboxylicAcid Reflux in Water Benzylamine Benzylamine Benzylamine->CarboxylicAcid Reflux in Water Product This compound CarboxylicAcid->Product Amidation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Product Amidation Ammonia Ammonia Ammonia->Product Amidation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Product CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckConditions Review Reaction Conditions Start->CheckConditions CheckMoisture Investigate Moisture Contamination Start->CheckMoisture IncreaseCouplingAgent Increase Equivalents of Coupling Agent CheckActivation->IncreaseCouplingAgent ChangeCouplingAgent Switch to a More Efficient Coupling Agent (e.g., HATU) CheckActivation->ChangeCouplingAgent OptimizeSolventBase Optimize Solvent and Base CheckConditions->OptimizeSolventBase AdjustTemperature Adjust Reaction Temperature CheckConditions->AdjustTemperature UseAnhydrous Use Anhydrous Solvents and Reagents CheckMoisture->UseAnhydrous InertAtmosphere Run Reaction Under Inert Atmosphere CheckMoisture->InertAtmosphere ImprovedYield Improved Yield IncreaseCouplingAgent->ImprovedYield ChangeCouplingAgent->ImprovedYield OptimizeSolventBase->ImprovedYield AdjustTemperature->ImprovedYield UseAnhydrous->ImprovedYield InertAtmosphere->ImprovedYield

References

Common side products in the synthesis of substituted 2-pyrrolidinones and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted 2-pyrrolidinones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in the synthesis of substituted 2-pyrrolidinones?

A1: During the synthesis of substituted 2-pyrrolidinones, several classes of side products can emerge depending on the specific synthetic route. The most frequently encountered include:

  • Isomeric Furanones: In multicomponent reactions, particularly those involving dicarboxylates, the formation of isomeric aryl-substituted furanones can compete with the desired 2-pyrrolidinone ring closure.[1]

  • Enamine Adducts: These can form as undesired intermediates in multicomponent reactions, arising from the reaction of an amine with an activated alkyne, which may not lead to the desired cyclization and can reduce the overall yield.[1]

  • Dehydrogenated Pyrrole Byproducts: The pyrrolidinone ring can undergo dehydrogenation to form the corresponding aromatic pyrrole, especially under harsh reaction conditions or in the presence of certain transition metal catalysts at elevated temperatures.[2]

  • Ring-Opened Products: In the presence of strong acids or bases, the lactam ring of 2-pyrrolidinone can be hydrolyzed to form the corresponding γ-amino acid (e.g., 4-aminobutyric acid).[3]

  • Polymerized Products: Base-catalyzed ring-opening polymerization can lead to the formation of polypyrrolidone (Nylon 4).[3]

  • Over-Alkylated Products: When alkylating the nitrogen of the 2-pyrrolidinone, over-alkylation can occur as a side reaction.

  • Products from Incomplete Cyclization or Alternative Cyclization: In syntheses starting from acyclic precursors, incomplete cyclization can leave starting materials or intermediates in the final product mixture. Alternative cyclization pathways can also lead to undesired heterocyclic structures.

Troubleshooting Guides

Issue 1: Formation of Isomeric Furanones in Multicomponent Reactions

Symptoms:

  • Mass spectrometry data indicates a product with the same mass as the desired 2-pyrrolidinone but with a different fragmentation pattern.

  • NMR spectra show signals inconsistent with the expected 2-pyrrolidinone structure. The fragmentation patterns observed in electron impact mass spectrometry (EI-MS) can be diagnostic, as furanone-derived cleavage will be absent in the desired pyrrolidinone product.[1]

Root Causes:

  • The reaction mechanism allows for a competing cyclization pathway leading to the thermodynamically stable furanone ring system.

Minimization Strategies:

StrategyExperimental ProtocolRationale
Catalyst Selection Utilize citric acid as the catalyst in the multicomponent reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate.[1]Citric acid has been shown to be highly effective, potentially through dual activation of the aldehyde and iminium intermediates, which favors the pathway to the 2-pyrrolidinone.[1]
Reaction Monitoring Monitor the reaction progress closely using techniques like DART-MS to identify key intermediates and ensure the reaction is proceeding along the desired pathway.[1]Real-time monitoring can help in optimizing reaction conditions to favor the formation of the desired product.
Issue 2: Low Yield Due to Competing Enamine Formation

Symptoms:

  • The overall yield of the desired 2-pyrrolidinone is significantly lower than expected.

  • Analysis of the reaction mixture (e.g., by mass spectrometry) reveals the presence of an enamine intermediate.[1]

Root Causes:

  • A competing reaction pathway where the starting amine adds directly to an activated alkyne (like diethyl acetylenedicarboxylate) forms a stable enamine that does not proceed to the desired cyclized product.[1]

Minimization Strategies:

StrategyExperimental ProtocolRationale
Control of Reaction Conditions Optimize the reaction temperature and catalyst concentration. The formation of the desired imine intermediate is often favored under specific catalytic conditions.The desired pathway involves the formation of an imine intermediate from the aldehyde and amine. Optimizing conditions to favor imine formation over enamine formation can significantly improve the yield of the 2-pyrrolidinone.[1]

DOT Script for Competing Pathways in Multicomponent Synthesis

G Scheme 1: Competing Pathways in Multicomponent Synthesis cluster_desired Desired Pathway cluster_side Side Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Product Substituted 2-Pyrrolidinone Imine->Product Alkyne Activated Alkyne Alkyne->Product Amine2 Amine Enamine Enamine Intermediate Amine2->Enamine Alkyne2 Activated Alkyne Alkyne2->Enamine NoProduct No Cyclization Enamine->NoProduct

Caption: Competing imine and enamine pathways in a multicomponent reaction.

Issue 3: Formation of Dehydrogenated Pyrrole Byproducts

Symptoms:

  • Appearance of aromatic signals in the 1H NMR spectrum.

  • Mass spectrometry data indicates a product with a mass corresponding to the loss of two hydrogen atoms.

  • Discoloration of the reaction mixture.[2]

Root Causes:

  • Use of transition metal catalysts (e.g., Pd, Pt, Ru) at elevated temperatures.[2]

  • Presence of strong oxidizing agents.

  • Harsh reaction conditions, particularly high temperatures for extended periods.[2]

Minimization Strategies:

StrategyExperimental ProtocolRationale
Catalyst Re-evaluation If a metal catalyst is necessary, consider a less active one for dehydrogenation or explore metal-free alternatives.[2]Minimizes the catalytic pathway for dehydrogenation.
Temperature Optimization Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.[2]Reduces the thermal energy available for the dehydrogenation side reaction.
Control Reaction Time Monitor the reaction closely and terminate it as soon as the starting material is consumed.[2]Minimizes the exposure of the product to conditions that promote dehydrogenation.
Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents oxidation of the pyrrolidinone ring.

DOT Script for Dehydrogenation Troubleshooting Workflow

G Scheme 2: Troubleshooting Pyrrole Formation Start Pyrrole byproduct detected? Catalyst Re-evaluate catalyst choice. Consider less active or metal-free options. Start->Catalyst Yes End Minimized pyrrole formation Start->End No Temp Optimize reaction temperature. Lower the temperature. Catalyst->Temp Time Control reaction time. Monitor closely and stop when complete. Temp->Time Atmosphere Use an inert atmosphere (N2 or Ar). Time->Atmosphere Atmosphere->End

Caption: A workflow for minimizing the formation of pyrrole byproducts.

Issue 4: Difficulty with Purification of the Final Product

Symptoms:

  • The desired substituted 2-pyrrolidinone is challenging to separate from starting materials or byproducts.

  • The product is highly polar or water-soluble, making extraction difficult.[4]

Troubleshooting Strategies:

StrategyExperimental ProtocolRationale
Acid-Base Extraction Dissolve the crude mixture in an organic solvent (e.g., DCM or chloroform) and wash with a mild acid. This will protonate the basic pyrrolidinone, which can then be extracted into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[4]This technique is effective for separating basic compounds like pyrrolidinones from non-basic impurities.
Column Chromatography For less polar derivatives, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., EtOAc-petroleum ether) can be effective.[5]This is a standard method for purifying organic compounds based on their polarity.
Fractional Distillation For industrial-scale synthesis, fractional distillation under vacuum is a common method to purify 2-pyrrolidinone from water, unreacted starting materials, and high-boiling point impurities.[6][7]This method is suitable for large quantities of thermally stable, volatile compounds.
Base Treatment and Distillation In some cases, treating the impure liquid pyrrolidone with a strong base followed by fractional distillation can yield a high-purity product.[6]This can help to remove certain impurities before the final purification step.

References

Technical Support Center: Optimizing Pyrrolidine Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrolidine ring closure.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My intramolecular cyclization is resulting in low yields. What are the common causes and how can I improve it?

Low yields are a frequent challenge in pyrrolidine synthesis. The issue can often be traced back to several key factors, including starting material quality, reaction kinetics, and catalyst efficiency. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity 1. Verify Starting Material Purity (NMR, LC-MS) start->purity concentration 2. Adjust Reactant Concentration (High Dilution?) purity->concentration temp 3. Optimize Temperature (Increase or Decrease?) concentration->temp catalyst 4. Screen Catalysts & Reagents (Different Metal? Additive?) temp->catalyst solvent 5. Evaluate Solvent Effects (Polar Aprotic vs. Protic?) catalyst->solvent outcome Improved Yield? solvent->outcome success Success: Finalize Protocol outcome->success Yes fail Re-evaluate Synthetic Route outcome->fail No

A systematic workflow for troubleshooting low reaction yields.

Possible Causes & Solutions:

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, starting materials may react with each other (intermolecularly) to form polymers or dimers instead of cyclizing.

    • Solution: Employ high-dilution conditions. Slowly add the substrate to the reaction mixture over an extended period to maintain a low instantaneous concentration, favoring the intramolecular ring closure.

  • Poor Nucleophilicity/Electrophilicity: The nucleophilic amine and the electrophilic center may not be sufficiently reactive under the chosen conditions.

    • Solution:

      • Base: Add a non-nucleophilic base (e.g., DBU, proton sponge) to deprotonate the amine, increasing its nucleophilicity.

      • Leaving Group: Ensure you have a good leaving group (e.g., tosylate, mesylate, iodide) on the electrophilic carbon. If using a dihalide, iodide is generally more reactive than bromide or chloride.[1][2]

  • Catalyst Inactivity: In catalyzed reactions, such as reductive aminations, the catalyst may be poisoned, degraded, or simply inefficient for the specific substrate.[3]

    • Solution: Screen a panel of catalysts. For instance, in reductive aminations, if a Palladium-based catalyst is failing, an Iridium or Rhodium complex might offer better performance.[3][4] Ensure all reagents and solvents are anhydrous and free of impurities that could inhibit the catalyst.

  • Unfavorable Ring Strain: The transition state energy for forming the five-membered ring may be too high.

    • Solution: Adjusting the reaction temperature can help overcome this barrier. While lower temperatures can sometimes improve selectivity, increasing the temperature may be necessary to provide sufficient energy for cyclization.

FAQ 2: I'm observing significant side product formation. How can I improve selectivity?

The formation of side products often competes directly with the desired cyclization pathway. Common side reactions include elimination, over-alkylation, and formation of larger rings.

Common Side Products & Mitigation Strategies:

  • Elimination: If a base is used to deprotonate the amine, it can also promote E2 elimination if there is an abstractable proton beta to the leaving group.

    • Mitigation: Use a bulkier, non-nucleophilic base. Running the reaction at a lower temperature can also favor substitution over elimination.

  • Over-alkylation/Dimerization: The newly formed pyrrolidine is a secondary amine and can act as a nucleophile itself, reacting with remaining starting material.

    • Mitigation: Use a protecting group on the starting amine (e.g., Boc, Cbz) that can be removed after cyclization. Alternatively, controlled, slow addition of the alkylating agent can minimize its concentration, reducing the chance of a second reaction.

  • Paal-Knorr Condensation (in Reductive Aminations): When synthesizing N-substituted pyrrolidines from diketones, a competing Paal-Knorr reaction can occur, leading to pyrrole byproducts instead of the desired pyrrolidine.[3]

    • Mitigation: This is highly dependent on the catalyst and reaction conditions. An iridium-catalyzed transfer hydrogenation, for example, can favor the reductive amination pathway over the condensation reaction.[3]

FAQ 3: How do I choose the optimal solvent and temperature for my reaction?

Solvent and temperature are critical parameters that influence reaction rate, selectivity, and yield by affecting reactant solubility and the energy of transition states.

Solvent Selection:

The choice of solvent can dramatically influence the nucleophilicity of the amine. Protic solvents (like methanol or water) can form strong hydrogen bonds with the amine's lone pair, effectively solvating it and reducing its nucleophilicity.[5][6] Aprotic solvents (like acetonitrile, DMF, or DMSO) do not form these hydrogen bonds, leaving the nucleophile "freer" and more reactive.[7]

Table 1: Effect of Solvent on Pyrrolidine Nucleophilicity

Solvent System (% CH₃CN in CH₃OH)Mayr's Nucleophilicity Parameter (N) at 20°CGeneral Effect on Sₙ2 Cyclization Rate
100% CH₃OH15.72Slower
60% CH₃CN / 40% CH₃OH17.55Intermediate
100% CH₃CN18.32Faster

Data adapted from studies on pyrrolidine nucleophilicity in methanol-acetonitrile mixtures.[6][8] A higher N value indicates greater nucleophilicity.

Temperature Optimization:

  • Initial Screen: Start at room temperature or a moderately elevated temperature (e.g., 40-60 °C).

  • Low Yield/No Reaction: Gradually increase the temperature in 10-20 °C increments. Refluxing is often a necessary condition.

  • Side Products/Decomposition: If significant side products form at higher temperatures, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) for a longer duration.

FAQ 4: Which catalytic system is best for my reductive amination approach to pyrrolidine synthesis?

Reductive amination is a powerful method for forming pyrrolidines, typically from a dicarbonyl compound and an amine. The choice of catalyst and reducing agent is crucial for success.

Table 2: Comparison of Catalytic Systems for Pyrrolidine Synthesis

Catalytic SystemPrecursorsTypical ConditionsAdvantagesDisadvantages
Iridium-Catalyzed Transfer Hydrogenation 1,4-Diketone + Primary Amine[Ir(Cp*)Cl₂]₂, Formic Acid (HCO₂H), 80-100 °CHigh efficiency, good yields, can be performed in water.[3]Requires specific Iridium catalyst, formic acid can be corrosive.
Biocatalytic (Imine Reductases - IREDs) N-Boc-3-pyrrolidone + AmineIRED enzyme, Cofactor (NADP+), Buffer (pH 7.0)Excellent enantioselectivity, mild aqueous conditions, green chemistry.[9][10][11]Enzyme stability can be an issue, substrate scope may be limited.
Palladium-Catalyzed Hydrogenation γ-NitroketonePd/C, H₂ (balloon or autoclave), MeOH/EtOAcWidely available catalyst, effective for reducing multiple functional groups.Requires handling of H₂ gas, may not be chemoselective.
Sodium Borohydride (in situ imine formation) γ-Amino aldehyde/ketoneNaBH₄ or NaBH₃CN, Methanol, pH controlInexpensive, operationally simple.Less effective for sterically hindered substrates, requires acidic conditions for imine formation.

Logical Flow for Catalyst Selection

G start Goal: Pyrrolidine Synthesis chiral Is Enantiopure Product Required? start->chiral ired Consider Biocatalysis (Imine Reductase) chiral->ired Yes functional_groups Are Sensitive Functional Groups Present? chiral->functional_groups No iridium Try Mild Catalysis (e.g., Iridium/HCO₂H) functional_groups->iridium Yes h2 Use Harsh Conditions (e.g., Pd/C, H₂) functional_groups->h2 No

Decision tree for selecting a suitable catalytic method.

Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Sₙ2 Cyclization

This protocol describes a general method for synthesizing an N-substituted pyrrolidine from a primary amine and a dihalide.

Materials:

  • 4-bromobutylamine hydrobromide (or equivalent amine precursor)

  • 1,4-Dibromobutane (or other dihalide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary amine (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration of the amine).

  • Add the dihaloalkane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Workup & Purification: a. Dissolve the crude residue in dichloromethane. b. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.[2]

Protocol 2: Iridium-Catalyzed Reductive Amination of a Diketone

This protocol is adapted from a method for synthesizing N-aryl-substituted pyrrolidines.[3]

Materials:

  • 1,4-Diketone (e.g., hexane-2,5-dione) (1.0 eq)

  • Aniline derivative (1.1 eq)

  • [Ir(Cp*)Cl₂]₂ catalyst (1.0 mol%)

  • Formic acid (HCO₂H) (2.5 eq)

  • Solvent (e.g., water or THF) (to approx. 0.25 M)

Procedure:

  • In a reaction vial, combine the 1,4-diketone (0.5 mmol, 1.0 eq), the aniline (0.6 mmol, 1.1 eq), and the Iridium catalyst (0.005 mmol, 1.0 mol%).

  • Add the solvent (2.0 mL) followed by formic acid.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Workup & Purification: a. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases. b. Extract the mixture with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by flash chromatography to obtain the N-aryl pyrrolidine.[3]

References

Technical Support Center: Enantioselective Synthesis of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of 5-oxopyrrolidine derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the enantioselective synthesis of 5-oxopyrrolidine derivatives?

A1: The primary challenges include achieving high enantioselectivity (ee), obtaining good chemical yields, controlling diastereoselectivity in substituted pyrrolidines, and preventing side reactions. The choice of catalyst, chiral ligand, solvent, and reaction temperature are critical factors that need careful optimization.

Q2: Which catalytic systems are commonly employed for the asymmetric synthesis of 5-oxopyrrolidine precursors?

A2: A variety of catalytic systems are utilized, including both metal-based and organocatalytic approaches. Copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands are frequently used. More recently, iridium(I)/copper(I) dual catalytic systems with chiral P,N-ligands like N-PINAP have shown success. Organocatalysts, such as proline and its derivatives, as well as chiral phosphoric acids and cyclopropenimines, are also widely employed, particularly in Michael additions and cycloadditions.

Q3: How critical is the purity of reagents and solvents in these reactions?

A3: The purity of all components is paramount. Impurities in starting materials, catalysts, or solvents can act as catalyst poisons, leading to reduced activity and low enantioselectivity. Water is a common impurity that can significantly interfere with many catalytic systems, especially those involving Lewis acidic metal catalysts. Therefore, the use of anhydrous solvents and reagents is highly recommended.

Q4: My reaction yields the desired product with good conversion but low enantioselectivity. What should I investigate first?

A4: If the yield is high but the enantiomeric excess (ee) is low, it suggests that the catalyst is active but not providing effective stereochemical control. The first parameters to optimize are typically the chiral ligand and the reaction temperature. Screening a variety of ligands with different steric and electronic properties can identify a better match for your substrate. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

Q5: I am observing the formation of significant side products. What are the likely side reactions?

A5: Common side reactions can include racemization of the product, especially at elevated temperatures or with prolonged reaction times. In reactions involving metal catalysts, decomposition of the catalyst or ligand can occur under harsh conditions. For specific reaction types, such as those involving alkynes, homocoupling (Glaser coupling) can be a competing pathway. In proline-catalyzed reactions, the formation of unproductive oxazolidinone intermediates between proline and a ketone substrate can be a significant issue.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent hurdle in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Chiral Ligand/Catalyst Screen a diverse range of chiral ligands or organocatalysts. Consider ligands with different steric bulk and electronic properties. For organocatalysis, subtle changes to the catalyst structure can have a large impact.[1]Identification of a catalyst system that provides a better-defined chiral environment for the substrate, leading to improved enantioselectivity.
Incorrect Metal-to-Ligand Ratio Optimize the stoichiometry of the metal precursor and the chiral ligand. A common starting point is a 1:1.1 or 1:1.2 ratio.Fine-tuning the ratio can lead to the formation of a more active and selective catalytic species.
Non-Optimal Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) is a common strategy to improve ee.Increased enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant at lower temperatures. This may come at the expense of a slower reaction rate.
Inappropriate Solvent Conduct a solvent screen, testing a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethyl acetate). Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.Discovery of a solvent that optimizes the catalyst-substrate interaction and stabilizes the desired transition state, leading to higher enantioselectivity.[1]
Presence of Impurities Ensure all reagents, starting materials, and solvents are of high purity and are anhydrous. The use of molecular sieves can be beneficial.Elimination of potential catalyst poisons or competing non-selective reaction pathways.
Issue 2: Poor Chemical Yield

A low yield of the desired 5-oxopyrrolidine derivative can be attributed to several factors, from catalyst inefficiency to competing side reactions.

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Catalyst Activity Increase the catalyst loading incrementally. Ensure the catalyst is properly activated if required by the protocol.Improved reaction rate and higher conversion to the desired product.
Catalyst Poisoning Purify all starting materials and ensure the use of high-purity, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Preservation of the catalyst's activity throughout the reaction, leading to a higher yield.
Side Reactions Consuming Starting Materials Adjust reaction conditions to disfavor known side reactions. For example, in copper-catalyzed reactions with alkynes, slow addition of the alkyne can minimize homocoupling.Increased concentration of starting materials available for the desired transformation.
Incomplete Reaction Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is sluggish, but be mindful of the potential impact on enantioselectivity.Achievement of maximum conversion before product degradation or side reactions become significant.
Issue 3: Poor Diastereoselectivity

When synthesizing substituted 5-oxopyrrolidines with multiple stereocenters, achieving high diastereoselectivity is crucial.

Potential Cause Troubleshooting Steps Expected Outcome
Weak Facial Bias of Substrate Modify the substituents on the starting materials to introduce greater steric hindrance, which can enhance facial differentiation. The choice of protecting group on the nitrogen atom can be critical for stereochemical control.Improved diastereocontrol due to a more pronounced steric or electronic bias in the substrate.
Non-selective Catalyst System The choice of chiral ligand is crucial for controlling diastereoselectivity. Some ligands may favor the syn product, while others favor the anti. Screen different catalyst systems.Identification of a catalyst that effectively controls the approach of the reactants, leading to the desired diastereomer.
Suboptimal Reaction Conditions Lower the reaction temperature, as this can amplify small energy differences between diastereomeric transition states. Experiment with different solvents, as they can influence the transition state geometry.An increased diastereomeric ratio in favor of the desired product.
Incorrect Reducing Agent (in reductive cyclizations) For reactions involving the reduction of an imine or enamine intermediate, the choice of reducing agent can be critical and even invert selectivity. Screen different hydride sources (e.g., LiBHEt₃ vs. DIBAL-H).Identification of a reducing agent that provides high selectivity for the desired diastereomer.

Data Presentation

Table 1: Effect of Solvent on the Enantioselective Michael Addition of an Amino Ester Imine to Ethyl Acrylate Catalyzed by Cyclopropenimine 5 [1]

EntrySolventTime (h)Conversion (%)dr (2:3)ee of 2 (%)
1EtOAc0.25>954:190
2PhMe0.25>953:190
3TBME0.25>953:190
4Dioxane0.25>953:189
5Toluene0.25>952.5:190
6Ether0.25>954:191

Reaction conditions: 1 (0.1 mmol), ethyl acrylate (0.2 mmol), 5 (10 mol %), solvent (0.5 M), rt. Conversion determined by ¹H NMR versus Bn₂O as an internal standard. Diastereomeric ratio (dr) determined by ¹H NMR on crude reaction mixtures. Enantiomeric excess (ee) determined by HPLC.

Experimental Protocols

Key Experiment: Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivative Synthesis

This protocol describes the synthesis of dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate.[2]

Materials:

  • Dimethyl 2-((4-methylphenyl)sulfonamido)malonate

  • (E)-cinnamoyl chloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • O-Trimethylsilylquinine (TMSQN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Enolate Formation: To a solution of dimethyl 2-((4-methylphenyl)sulfonamido)malonate (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add LiHMDS solution (1.0 M in THF, 1.05 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes. The complete formation of the enolate is crucial for the reaction yield.

  • Michael Addition: In a separate flask, prepare a solution of O-trimethylsilylquinine (TMSQN, 0.20 equiv) and DBU (0.20 equiv) in anhydrous THF. Cool this solution to -10 °C. To this catalyst solution, add a solution of (E)-cinnamoyl chloride (1.2 equiv) in THF.

  • Reaction Execution: Transfer the pre-formed enolate solution via cannula to the catalyst/cinnamoyl chloride mixture at -10 °C. It is critical to maintain the reaction temperature between -10 and -14 °C to achieve high enantioselectivity.

  • Work-up and Purification: Stir the reaction at -10 °C and monitor its progress by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyroglutamic acid derivative.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

G cluster_conditions Reaction Condition Optimization start Low Enantioselectivity Observed ligand Screen Chiral Ligands/Catalysts start->ligand temp Lower Reaction Temperature ligand->temp solvent Perform Solvent Screen temp->solvent ratio Optimize Metal:Ligand Ratio solvent->ratio purity Verify Reagent Purity ratio->purity end High Enantioselectivity Achieved purity->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction

G cluster_cycle Catalytic Cycle cluster_side_reaction Parasitic Side Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Proline Product Aldol Product Hydrolysis->Product Oxazolidinone Oxazolidinone (Unproductive) Proline_side Proline Catalyst Oxazolidinone->Proline_side Reversible Proline_side->Oxazolidinone + Ketone - H2O Ketone_side Ketone

Caption: Catalytic cycle for the proline-catalyzed aldol reaction and a common side reaction.

References

Purification strategies for removing impurities from 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-5-oxopyrrolidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, the amine used for amidation, and coupling reagents. Side products from the reaction, such as byproducts from the activation of the carboxylic acid, may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the product from impurities and visualize the spots under UV light or by staining. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization

Problem: My compound will not crystallize from solution.

Potential CauseTroubleshooting Steps
Inappropriate solvent The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane).
Solution is too dilute If the solution is clear at room temperature, it may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Supersaturation has not been achieved Try scratching the inside of the flask with a glass rod at the meniscus to induce crystal formation. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
Presence of oily impurities If the compound "oils out" instead of crystallizing, try redissolving the oil in a larger amount of hot solvent and cooling it more slowly. Alternatively, purify the crude material by flash chromatography first to remove the oily impurities.

Problem: The purity of my compound does not improve after recrystallization.

Potential CauseTroubleshooting Steps
Co-crystallization of impurities If an impurity has a similar structure and solubility to the desired product, it may co-crystallize. A different recrystallization solvent or a different purification technique, such as flash chromatography, may be necessary.
Incomplete removal of mother liquor Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
Flash Column Chromatography

Problem: My compound does not move from the baseline on the TLC plate, even with a very polar solvent system.

Potential CauseTroubleshooting Steps
High polarity of the compound For highly polar compounds, standard silica gel chromatography with common solvents may not be effective. Consider using a more polar mobile phase, such as dichloromethane with a higher percentage of methanol (e.g., 10-20%). Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve elution for acidic or basic compounds, respectively. Alternatively, reversed-phase chromatography may be a better option.

Problem: My compound co-elutes with an impurity.

Potential CauseTroubleshooting Steps
Poor separation with the chosen solvent system Experiment with different solvent systems on a TLC plate to find one that provides better separation between your compound and the impurity. Try solvent mixtures with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/acetone system).
Column overloading Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

Experimental Protocols

Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, isopropanol, and ethyl acetate.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Flash Column Chromatography Protocol:

  • TLC Analysis: Develop a TLC method to effectively separate the target compound from impurities. An appropriate Rf value for the target compound is typically between 0.2 and 0.4. A common starting solvent system could be a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, "dry loading" can be used by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound TLC TLC Analysis to Assess Purity CrudeProduct->TLC Decision Are Impurities Present? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities FlashChromatography Flash Column Chromatography Decision->FlashChromatography Significant/Multiple Impurities CheckPurity Check Purity (TLC/HPLC) Recrystallization->CheckPurity FlashChromatography->CheckPurity PureProduct Pure Product CheckPurity->FlashChromatography Further Purification Needed CheckPurity->PureProduct Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting guide for low conversion rates in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during pyrrolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in pyrrolidinone synthesis?

A1: Low conversion rates in pyrrolidinone synthesis can stem from several factors, including suboptimal reaction conditions (temperature, pressure, reaction time), catalyst deactivation, impurities in starting materials or solvents, and the presence of excess water in the reaction mixture.

Q2: How does water content affect the synthesis of pyrrolidinones?

A2: Water can have a significant negative impact on many pyrrolidinone synthesis reactions. For instance, in the synthesis of N-vinyl pyrrolidone (NVP), water can lead to the ring-opening of the 2-pyrrolidinone starting material, which deactivates the catalyst.[1] Even small amounts of water can cause a substantial decrease in the conversion rate. It is crucial to use anhydrous conditions and ensure all reagents and solvents are thoroughly dried.

Q3: My catalyst seems to be inactive. What are the possible causes and solutions?

A3: Catalyst inactivity can be due to several reasons:

  • Poisoning: Contaminants in the starting materials, solvents, or gaseous reactants can poison the catalyst. Ensure high purity of all reagents.

  • Improper Activation: The catalyst may not have been correctly activated before use. Follow the manufacturer's activation protocol strictly.

  • Incorrect Loading: Using too little catalyst can result in incomplete conversion. The optimal catalyst loading should be determined experimentally.

  • Deactivation: The catalyst may have deactivated during the reaction through processes like coking (carbon deposition), sintering (thermal damage), or leaching (dissolution of the active metal). Regeneration or replacement of the catalyst may be necessary.

Q4: What are the common side reactions in pyrrolidinone synthesis, and how can they be minimized?

A4: Common side reactions include the formation of pyrrole byproducts through dehydrogenation and ring-opening of the pyrrolidinone ring via hydrolysis. To minimize these, it is important to:

  • Optimize the reaction temperature and time to avoid conditions that favor side reactions.

  • Use an inert atmosphere to prevent oxidation.

  • Control the water content to prevent hydrolysis.

  • Select a catalyst that is selective for the desired transformation.

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving low conversion rates in pyrrolidinone synthesis.

Issue 1: Low or No Product Formation
Potential Cause Identification Suggested Solution
Incorrect Reaction Temperature The reaction temperature is outside the optimal range for the specific synthesis method.Verify the optimal temperature for your reaction. For the ammonolysis of γ-butyrolactone, temperatures between 250-290°C are typical.[2] Gradually adjust the temperature within the recommended range while monitoring the reaction progress.
Inadequate Reaction Time The reaction has not been allowed to proceed to completion.Monitor the reaction over a longer period. For continuous processes, consider decreasing the flow rate to increase the residence time.[2]
Improper Reactant Stoichiometry The molar ratio of the reactants is not optimal.For reactions like the ammonolysis of γ-butyrolactone, an excess of the aminating agent (e.g., ammonia) is often used to drive the reaction to completion.[2]
Catalyst Inactivity See Q3 in the FAQ section.Refer to the catalyst-related troubleshooting steps in the FAQ section.
Presence of Inhibitors Impurities in the starting materials or solvents are inhibiting the reaction.Use high-purity, anhydrous starting materials and solvents. Consider purifying your reagents before use.
Issue 2: Inconsistent Yields Between Batches
Potential Cause Identification Suggested Solution
Variability in Starting Material Quality Different batches of starting materials may have varying levels of purity or water content.Analyze each new batch of starting material for purity and water content before use.
Inconsistent Catalyst Activity The activity of the catalyst may vary between batches or may have degraded over time.Use a fresh batch of catalyst or regenerate the existing catalyst if possible. Ensure consistent storage conditions for the catalyst.
Poor Control of Reaction Parameters Fluctuations in temperature, pressure, or stirring rate can lead to inconsistent results.Ensure that all reaction parameters are precisely controlled and monitored throughout the experiment.

Data Presentation: Reaction Condition Optimization

Table 1: Synthesis of 2-Pyrrolidinone from γ-Butyrolactone
Parameter Vapor-Phase Synthesis Liquid-Phase Synthesis
Temperature 250–290°C250–300°C[3]
Pressure 0.4–1.4 MPa8.0–18.0 MPa[3]
Catalyst Typically Magnesium SilicateGenerally not required[3]
Reactant Molar Ratio (GBL:NH₃:H₂O) Not specified1:(2.2 to 3):(1.6 to 2.3)[2]
Typical Yield 75–85%>94% Selectivity, ~100% Conversion[2]
Product Purity (after purification) >99.5%>99.5%[2]
Table 2: Reductive Amination of Levulinic Acid to N-Aryl-5-Methylpyrrolidones
Catalyst Amine Substrate Temperature (°C) Time (h) Yield (%)
Ir/SiO₂Aniline150492
Ir/SiO₂p-toluidine150495
Ir/SiO₂p-chloroaniline150475
Ir/SiO₂m-nitroaniline150420

Data adapted from a study on the reductive amination of levulinic acid.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Pyrrolidinone from γ-Butyrolactone (Liquid Phase)

This protocol is a laboratory-scale adaptation of a common industrial process.[2][3]

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous liquid ammonia

  • Deionized water

  • High-pressure autoclave reactor with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Charge the high-pressure autoclave reactor with γ-butyrolactone and deionized water.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce anhydrous liquid ammonia into the reactor. The molar ratio of GBL:NH₃:H₂O should be approximately 1:2.5:2.[2]

  • Begin stirring and heat the reactor to 285°C. The pressure will increase as the temperature rises.

  • Maintain the reaction at 285°C and a pressure of 14.0-18.0 MPa for 30-45 minutes.[3]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • Perform fractional distillation under vacuum to purify the 2-pyrrolidinone. Collect the fraction boiling at approximately 245°C (at atmospheric pressure).

Protocol 2: Synthesis of N-Aryl-5-Methylpyrrolidones via Reductive Amination of Levulinic Acid

This protocol is based on a heterogeneous catalytic approach.

Materials:

  • Levulinic acid

  • Aryl amine (e.g., aniline)

  • Supported metal catalyst (e.g., Ir/SiO₂)

  • High-pressure reactor with magnetic stirring

  • Hydrogen gas source

  • Solvent (if required)

  • Standard work-up and purification equipment (e.g., filtration, rotary evaporator, column chromatography)

Procedure:

  • In a high-pressure reactor, combine levulinic acid, the aryl amine, and the catalyst.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Parameters conditions_ok->adjust_conditions No check_reagents Analyze Starting Materials & Solvents for Purity/Water conditions_ok->check_reagents Yes adjust_conditions->check_conditions reagents_ok Reagents Pure & Dry? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst (Activity, Loading, Handling) reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Catalyst Issues? check_catalyst->catalyst_ok troubleshoot_catalyst Troubleshoot Catalyst (Activate, Regenerate, Replace) catalyst_ok->troubleshoot_catalyst Yes check_side_reactions Analyze for Byproducts (GC-MS, NMR) catalyst_ok->check_side_reactions No troubleshoot_catalyst->check_catalyst side_reactions_present Side Reactions Significant? check_side_reactions->side_reactions_present optimize_selectivity Optimize for Selectivity (Modify Conditions, Catalyst) side_reactions_present->optimize_selectivity Yes success Conversion Rate Improved side_reactions_present->success No optimize_selectivity->check_conditions

Caption: A logical workflow for troubleshooting low conversion rates.

Reaction_Pathway General Reaction Pathway for Pyrrolidinone Synthesis from γ-Butyrolactone cluster_reactants Reactants cluster_products Products GBL γ-Butyrolactone (GBL) Intermediate Tetrahedral Intermediate GBL->Intermediate Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Intermediate RingOpened γ-Hydroxybutyramide Intermediate->RingOpened Ring Opening Pyrrolidinone 2-Pyrrolidinone RingOpened->Pyrrolidinone Intramolecular Cyclization (Dehydration) Water Water (H₂O) RingOpened->Water

Caption: Reaction pathway for the synthesis of 2-pyrrolidinone from γ-butyrolactone.

References

Technical Support Center: Stability Testing of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for conducting stability testing on 1-Benzyl-5-oxopyrrolidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on this compound?

The primary goals are to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This involves:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.[1][2]

  • Determining the intrinsic stability of the molecule.[1]

  • Developing a stability-indicating analytical method: This is crucial for accurately quantifying the drug substance in the presence of its degradation products.[3]

  • Informing formulation development, storage conditions, and shelf-life determination. [1][2]

Q2: Which stress conditions are recommended for the forced degradation study of this compound?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[1] Based on the structure of this compound, which contains a lactam (a cyclic amide), a carboxamide, and a benzyl group, the following conditions are mandatory as per ICH guidelines:[2][4]

  • Acid Hydrolysis: To challenge the amide and lactam linkages.[5][6]

  • Base Hydrolysis: To challenge the amide and lactam linkages, which are often more susceptible to base-catalyzed hydrolysis.[6][7]

  • Oxidation: To assess susceptibility to oxidative degradation, potentially at the benzylic position or the nitrogen atom.

  • Thermal Degradation: To evaluate stability at elevated temperatures.

  • Photodegradation: To assess stability upon exposure to light, as the aromatic benzyl group can absorb UV radiation.[8]

Troubleshooting Guides

Q3: I am not observing any significant degradation under the initial stress conditions. What should I do?

If you observe less than 5% degradation, the stress conditions may not be stringent enough. The goal is to achieve noticeable but not excessive degradation (typically aiming for 5-20%).[9]

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[9] For oxidative studies, increase the hydrogen peroxide concentration (e.g., from 3% to 30%).

  • Increase Temperature: If no degradation occurs at room temperature, conduct the studies at an elevated temperature, such as 50-60°C.[9]

  • Extend Exposure Time: Increase the duration of the stress test (e.g., from 24 hours to 48 or 72 hours).[9]

  • Verify Sample Preparation: Ensure the compound is fully dissolved in the stress medium. Co-solvents can be used for poorly soluble compounds, but they must be inert and not cause degradation on their own.

Q4: The mass balance in my stability study is below 95%. What are the potential causes and how can I resolve this?

Poor mass balance suggests that not all components (the parent compound and its degradation products) are being accounted for by the analytical method.

Potential Causes & Solutions:

  • Degradation Products are Not Detected:

    • No UV Chromophore: The degradant may lack a UV-absorbing chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for non-UV active species.

    • Co-elution: A degradation product may be co-eluting with the parent peak or a solvent front. Modify the HPLC method (e.g., change the mobile phase gradient, pH, or column chemistry) to improve resolution.

  • Precipitation: The degraded product might be insoluble in the sample diluent and has precipitated out of the solution. Visually inspect samples and try a different diluent for analysis.

  • Volatility: Degradation products may be volatile and lost during sample preparation. This is less common but possible.

  • Adsorption: The parent compound or degradants may adsorb onto the HPLC column or sample vials. Use different vial materials (e.g., polypropylene instead of glass) or add modifiers to the mobile phase.

Below is a logical workflow for troubleshooting mass balance issues.

MassBalanceTroubleshooting start Mass Balance < 95%? check_uv Analyze with PDA/DAD. Are all peaks spectrally pure? start->check_uv no_coelution No, peaks are pure check_uv->no_coelution Yes yes_coelution Yes, co-elution detected check_uv->yes_coelution No check_other_detectors Use Mass Spec or CAD to look for non-UV active peaks found_non_uv Non-UV peaks found check_other_detectors->found_non_uv no_non_uv No non-UV peaks check_other_detectors->no_non_uv modify_hplc Modify HPLC Method (gradient, pH, column) to resolve co-eluting peaks issue_resolved Issue Resolved modify_hplc->issue_resolved check_solubility Check for Precipitate. Change sample diluent precipitate_found Precipitate observed check_solubility->precipitate_found no_precipitate No precipitate check_solubility->no_precipitate check_adsorption Investigate Adsorption. Use different vials/containers check_adsorption->issue_resolved no_coelution->check_other_detectors yes_coelution->modify_hplc found_non_uv->issue_resolved no_non_uv->check_solubility precipitate_found->issue_resolved no_precipitate->check_adsorption

Caption: Troubleshooting workflow for low mass balance.

Experimental Protocols & Data

Q5: Can you provide a detailed protocol for conducting the forced degradation study?

Certainly. The following protocol outlines the steps for stress testing. A stability-indicating HPLC method should be used for analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute before analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 7 days. Also, store a solution (1 mg/mL) at 70°C for 7 days. Prepare a sample for analysis by dissolving the solid or diluting the solution.

  • Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • All stressed samples, along with an unstressed control, should be diluted to a final concentration of approximately 100 µg/mL with the mobile phase and analyzed by a validated stability-indicating HPLC method.

The general workflow for this process is illustrated below.

ForcedDegradationWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) neutralize Neutralize Acid/Base Samples acid->neutralize base Base Hydrolysis (0.1M NaOH, 60°C) base->neutralize oxidation Oxidation (3% H2O2, RT) analyze Analyze all samples by Stability-Indicating HPLC oxidation->analyze thermal Thermal (70°C, Solid & Solution) thermal->analyze photo Photolytic (ICH Q1B) photo->analyze start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo unstressed Unstressed Control start->unstressed unstressed->analyze neutralize->analyze evaluate Evaluate Data (% Degradation, Mass Balance, Peak Purity) analyze->evaluate

Caption: Experimental workflow for forced degradation studies.
Q6: What would a typical stability-indicating HPLC method for this compound look like?

A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Hypothetical HPLC Method Parameters:

Parameter Suggested Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-31 min (70-10% B), 31-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile:Water (50:50) |

Q7: How can the stability data be effectively summarized?

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants >0.1% Retention Time (RT) of Major Degradant (min) Remarks
Control (Unstressed) < 0.1 0 - No degradation observed.
0.1 M HCl (60°C, 24h) 8.5 2 12.4 Significant degradation. Major degradant likely from hydrolysis of the carboxamide.
0.1 M NaOH (60°C, 8h) 15.2 3 9.8 Most significant degradation. Likely hydrolysis of both lactam and carboxamide moieties.
3% H₂O₂ (RT, 24h) 4.8 1 15.1 Moderate degradation. Potential oxidation at the benzylic position.
Thermal (70°C, 7 days) 1.2 1 12.4 Minor degradation observed.

| Photolytic (ICH Q1B) | 2.5 | 1 | 16.5 | Compound shows some sensitivity to light. |

References

Technical Support Center: Resolving Enanimoters of Chiral Pyrrolidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the methods for resolving enantiomers of chiral pyrrolidine carboxamides. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of chiral pyrrolidine carboxamides?

A1: The three main techniques for resolving racemic mixtures of chiral pyrrolidine carboxamides are Chiral Chromatography (HPLC and SFC), Diastereomeric Crystallization, and Enzymatic Resolution.[1][2] The choice of method depends on factors such as the specific properties of the carboxamide, the required scale of the separation, available equipment, and the desired level of enantiomeric purity.

Q2: I am new to chiral separations. Which method is the best to start with?

A2: For initial small-scale separations and analytical method development, Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are often the most straightforward approaches.[3] These methods allow for rapid screening of different chiral stationary phases (CSPs) and mobile phases to find suitable conditions for separation.[4]

Q3: My chiral HPLC/SFC separation is showing poor or no resolution. What should I do?

A3: Poor resolution in chiral chromatography can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Systematically adjust the composition of your mobile phase. For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). For SFC, adjust the percentage of the co-solvent (e.g., methanol).[5]

  • Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for pyrrolidine derivatives.[5] If one CSP doesn't work, try others with different chiral selectors.

  • Adjust Temperature and Flow Rate: Optimizing the column temperature and mobile phase flow rate can significantly impact resolution.[5]

  • Consider Derivatization: If direct separation is challenging, consider derivatizing the pyrrolidine carboxamide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6]

Q4: I am trying diastereomeric crystallization, but I'm not getting any crystals or the enantiomeric excess (ee) is low. What could be the problem?

A4: Diastereomeric crystallization can be a powerful technique but often requires careful optimization. Here are some common issues and solutions:

  • Solvent Selection is Key: The choice of solvent is crucial for achieving a significant difference in solubility between the two diastereomeric salts. Screen a variety of solvents with different polarities.[7]

  • "Oiling Out": If your compound separates as a liquid instead of crystals, this is known as "oiling out". This can be caused by high supersaturation or the crystallization temperature being too high. Try using a more dilute solution or a slower cooling rate.[7]

  • Low Enantiomeric Excess: Low ee can result from the co-precipitation of the more soluble diastereomer. Try recrystallizing the obtained solid. Also, ensure you are using the correct stoichiometry of the resolving agent.

  • Solid Solution Formation: In some cases, the crystal lattice of the less soluble salt can incorporate the more soluble diastereomer, forming a solid solution and making purification by recrystallization ineffective. If you suspect a solid solution has formed, trying a structurally different resolving agent is a good strategy.[7]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A5: SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and often higher efficiency. The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, which contribute to these benefits.

Troubleshooting Guides

Chiral Chromatography (HPLC & SFC)
Problem Possible Causes Solutions
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based).
Suboptimal mobile phase composition.Systematically adjust the mobile phase composition (e.g., modifier percentage, type of alcohol).
Incorrect temperature or flow rate.Optimize the column temperature and flow rate.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a mobile phase additive (e.g., a basic additive for a basic compound) to mitigate unwanted interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate injection solvent.Dissolve the sample in a solvent that is compatible with and ideally weaker than the mobile phase.
Fluctuating Retention Times Unstable column temperature.Use a column oven to maintain a constant and controlled temperature.
Mobile phase composition changes.Ensure accurate mixing of mobile phase components and prevent evaporation of the more volatile solvent.
Insufficient column equilibration.Equilibrate the column with the mobile phase for a sufficient time before starting a sequence of injections.
Diastereomeric Crystallization
Problem Possible Causes Solutions
No Crystal Formation Inappropriate solvent.Screen a range of solvents to find one where the diastereomeric salts have different solubilities.
Solution is too dilute.Concentrate the solution carefully.
Supersaturation not reached.Slowly cool the solution or allow for slow evaporation of the solvent.
"Oiling Out" High supersaturation or crystallization temperature is too high.Use a more dilute solution or a slower cooling rate. Add an anti-solvent slowly to induce crystallization.
Low Enantiomeric Excess (ee) Co-precipitation of the more soluble diastereomer.Perform recrystallization of the obtained solid. Optimize the solvent and temperature profile.
Incorrect stoichiometry of the resolving agent.Ensure the correct molar ratio of the resolving agent to the racemic compound.
Formation of a Solid Solution The crystal lattice of the less soluble salt incorporates the more soluble diastereomer.Try a structurally different resolving agent.[7] Consider temperature cycling (annealing) to promote phase separation.[7]
Enzymatic Resolution
Problem Possible Causes Solutions
Low or No Enantioselectivity The chosen enzyme has low inherent selectivity for the substrate.Screen a panel of different enzymes (e.g., various lipases, amidases).
Suboptimal reaction conditions (pH, temperature, solvent).Systematically optimize the reaction parameters.
Slow Reaction Rate Low enzyme activity under the chosen conditions.Gradually increase the temperature while monitoring enantioselectivity. Ensure the pH is optimal for the enzyme.
Poor substrate solubility.Use a co-solvent to improve the solubility of the substrate, ensuring it is compatible with the enzyme.
Difficulty in Separating Product from Unreacted Starting Material Similar physical properties.Use chromatographic techniques (e.g., column chromatography) for separation after the reaction is complete.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different resolution methods. Please note that the optimal conditions and results will vary depending on the specific pyrrolidine carboxamide derivative.

Table 1: Chiral Chromatography of Pyrrolidine Derivatives

Compound Class Chromatography Mode Chiral Stationary Phase (CSP) Mobile Phase Separation Factor (α) Resolution (Rs)
Phenylpyrrolidinone DerivativesSFCLux Cellulose-2CO₂/Methanol>1.15>1.5
Pyrrolidine Carboxamide InhibitorsHPLCNot SpecifiedNot SpecifiedNot SpecifiedBaseline separation achieved
2-(2-Aminoethyl)-1-methylpyrrolidineHPLCPolysaccharide-basedNot Specified>1.15>1.5
Pyrrolidin-2-one DerivativesSFCLux Cellulose-2 / Lux i-Cellulose-5CO₂/MethanolVariesUp to 1.47

Table 2: Diastereomeric Crystallization of Chiral Amines (as a proxy for pyrrolidine carboxamides)

Racemic Compound Resolving Agent Solvent Yield of Less Soluble Diastereomer Enantiomeric Excess (ee) of Recovered Amine
1-Phenylethylamine(S)-Mandelic AcidToluene/MethanolNot SpecifiedHigh
Methamphetamine(-)-O,O'-di-p-toluoyl-R,R-tartaric acidMethanolNot SpecifiedHigh
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol80-90%>85%

Table 3: Enzymatic Resolution of Amides

Substrate Enzyme Reaction Type Conversion Enantiomeric Excess (ee) of Product
trans-Pyrrolidine-2,5-dicarboxamideAmidase from Rhodococcus erythropolis AJ270Kinetic ResolutionHighExcellent
Racemic 2-phenylpropionamideAmidase from Rhodococcus erythropolis MP50Hydrolysis to S-acid~50%>99%

Experimental Protocols

Detailed Methodology: Diastereomeric Crystallization of a Chiral Pyrrolidine Carboxamide (General Protocol)

This protocol provides a general framework for the resolution of a basic chiral pyrrolidine carboxamide using a chiral acid as the resolving agent.

Materials:

  • Racemic pyrrolidine carboxamide

  • Chiral resolving agent (e.g., (+)-tartaric acid, (S)-mandelic acid)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve the racemic pyrrolidine carboxamide in a minimal amount of a suitable solvent at room temperature or with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the pyrrolidine carboxamide solution with stirring.

  • Crystallization:

    • Allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to initiate crystallization.

    • If no crystals form, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod. Seeding with a small crystal of the desired diastereomeric salt, if available, can also promote crystallization.

    • Allow the crystallization to proceed for a sufficient time (can range from a few hours to overnight) at a controlled temperature (e.g., room temperature or cooled).

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying:

    • Dry the collected crystals under vacuum to a constant weight.

  • Liberation of the Free Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched pyrrolidine carboxamide.

  • Analysis:

    • Determine the yield and enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique such as chiral HPLC or by measuring the specific rotation.

Detailed Methodology: Chiral SFC Screening for Pyrrolidine Carboxamide Enantioseparation

This protocol provides a starting point for developing a chiral SFC method.

Instrumentation and Columns:

  • Supercritical Fluid Chromatography (SFC) system with a backpressure regulator and UV detector.

  • Chiral stationary phases (e.g., Chiralpak IC-3, Chiralcel OD-H).

Reagents:

  • Supercritical CO₂

  • Methanol (co-solvent)

  • Sample of racemic pyrrolidine carboxamide

Procedure:

  • Column Selection:

    • Select a chiral stationary phase suitable for SFC. Polysaccharide-based columns are a good starting point.

  • Mobile Phase Preparation:

    • Use supercritical CO₂ as the main mobile phase.

    • Use methanol as the co-solvent, starting with a composition of 85:15 (v/v) CO₂/methanol.

  • Instrument Setup:

    • Set the column temperature to 40°C.

    • Set the back pressure to 150 bar.

    • Set the flow rate to 2.5 mL/min.

    • Set the UV detection wavelength based on the UV absorbance maximum of the analyte.

  • Sample Preparation:

    • Dissolve the pyrrolidine carboxamide mixture in the mobile phase co-solvent (methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample.

    • Monitor the chromatogram for the elution of the two enantiomers.

  • Optimization:

    • If resolution is poor, systematically adjust the percentage of methanol in the mobile phase.

    • Evaluate the effect of different alcohol co-solvents (e.g., ethanol, isopropanol).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

Detailed Methodology: Enzymatic Resolution using Rhodococcus erythropolis Amidase (Conceptual Protocol)

This protocol outlines the general steps for the kinetic resolution of a racemic pyrrolidine carboxamide using an amidase from Rhodococcus erythropolis.

Materials:

  • Racemic pyrrolidine carboxamide

  • Whole cells or purified amidase from Rhodococcus erythropolis

  • Phosphate buffer (e.g., pH 7.5)

  • Standard laboratory equipment for biochemical reactions (e.g., incubator shaker, centrifuge)

  • Quenching agent (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the racemic pyrrolidine carboxamide in a suitable buffer (e.g., Tris-HCl, pH 7.5).[8]

    • Add the purified amidase or whole cells of Rhodococcus erythropolis to the reaction mixture.[8] The optimal enzyme/cell concentration should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) with shaking.[8]

  • Monitoring the Reaction:

    • At regular intervals, take aliquots from the reaction mixture.

    • Stop the reaction in the aliquots by adding a quenching agent (e.g., 1 M HCl).[8]

    • Analyze the aliquots by a suitable method (e.g., chiral HPLC) to monitor the conversion and the enantiomeric excess of the remaining starting material and the formed carboxylic acid product.

  • Work-up (at ~50% conversion for optimal resolution):

    • Once the desired conversion is reached, stop the entire reaction by acidification.

    • If using whole cells, separate them by centrifugation.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted carboxamide (one enantiomer) from the aqueous layer containing the carboxylic acid salt (the other enantiomer, hydrolyzed).

  • Isolation of Products:

    • The organic layer containing the unreacted pyrrolidine carboxamide enantiomer can be dried and concentrated.

    • The aqueous layer can be further acidified and extracted to isolate the pyrrolidine carboxylic acid enantiomer.

  • Analysis:

    • Determine the yield and enantiomeric excess of both the recovered starting material and the product.

Visualization of Workflows

Resolution_Method_Selection start Racemic Pyrrolidine Carboxamide scale What is the required scale? start->scale analytical Analytical / Small Scale scale->analytical Small preparative Preparative / Large Scale scale->preparative Large chromatography Chiral HPLC / SFC analytical->chromatography crystallization Diastereomeric Crystallization preparative->crystallization enzymatic Enzymatic Resolution preparative->enzymatic direct_sep Direct separation possible? chromatography->direct_sep optimize_xtal Optimize Solvent & Resolving Agent crystallization->optimize_xtal end_resolved Resolved Enantiomers enzymatic->end_resolved derivatization Derivatization + Achiral HPLC direct_sep->derivatization No direct_sep->end_resolved Yes derivatization->end_resolved optimize_xtal->end_resolved

Caption: Decision workflow for selecting a suitable enantiomer resolution method.

Diastereomeric_Crystallization_Workflow start Racemic Pyrrolidine Carboxamide + Chiral Resolving Agent dissolve Dissolve in Suitable Solvent start->dissolve crystallize Induce Crystallization (Cooling / Seeding) dissolve->crystallize filter Filter to Isolate Less Soluble Diastereomeric Salt crystallize->filter solid Solid: Enriched Diastereomer filter->solid liquid Mother Liquor: Enriched in More Soluble Diastereomer filter->liquid liberate_solid Liberate Amine (add base) solid->liberate_solid liberate_liquid Liberate Amine (add base) liquid->liberate_liquid enantiomer1 Enantiomer 1 liberate_solid->enantiomer1 enantiomer2 Enantiomer 2 liberate_liquid->enantiomer2

Caption: Experimental workflow for diastereomeric crystallization.

References

Addressing solubility issues of 1-Benzyl-5-oxopyrrolidine-3-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 1-Benzyl-5-oxopyrrolidine-3-carboxamide for in vitro assays. Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in drug discovery.[1] These recommendations are designed for researchers, scientists, and drug development professionals to help overcome solubility hurdles and ensure reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: For a novel compound with presumed poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2] It is miscible with water and most organic solvents, making it highly compatible with typical in vitro assay workflows. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer.

Q2: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous environment. Here are several steps to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Optimize the Dilution Method: Instead of adding the stock directly to the full volume of media, perform a serial dilution. A step-wise dilution can sometimes prevent the compound from crashing out of solution.

  • Increase the Final DMSO Concentration: While keeping DMSO levels minimal is ideal, slightly increasing the final percentage (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always determine the maximum tolerable DMSO concentration for your specific cell line first, as concentrations above 0.5-1% can be toxic or cause unintended biological effects.[2][3]

  • Use Co-solvents: Consider using a co-solvent system. Co-solvents are water-miscible organic reagents that, when combined, can enhance the solubility of poorly soluble compounds.[4]

  • Explore Surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The maximum safe concentration of DMSO is highly cell-type dependent. While some robust cell lines can tolerate up to 1% DMSO, more sensitive cells may show signs of toxicity, differentiation, or reduced proliferation at concentrations as low as 0.1%.[2][3] It is critical to perform a solvent tolerance study for your specific cell line and assay endpoint.

Experimental Protocol: Determining Solvent (DMSO) Tolerance

  • Cell Plating: Plate your cells at the same density you would use for your main experiment.

  • Solvent Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% vehicle control.

  • Treatment: Replace the medium on your cells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability/Toxicity Assay: Assess cell viability using a standard method like MTT, MTS, or a live/dead stain.

  • Data Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not significantly impact cell viability or your assay's baseline readout is your maximum allowable DMSO concentration.

SolventTypical Max Concentration (Cell-based Assays)Notes
DMSO 0.1% - 1.0%Cell-type dependent. Can induce cell differentiation or stress.[2][6]
Ethanol 0.1% - 0.5%Can be cytotoxic at higher concentrations.[7]
Methanol < 0.1%Generally more toxic than ethanol.[8]
Polyethylene Glycol (PEG 400) 1% - 5%A less toxic co-solvent option.[8]
Cyclodextrins (e.g., HP-β-CD) 0.5% - 2%Can enhance solubility by forming inclusion complexes.[4][7]

Q4: Are there alternatives to DMSO for solubilizing my compound?

A4: Yes, if DMSO is not suitable for your assay, several alternatives can be explored:

  • Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be used, though their solubilizing power may be less than DMSO.[8][9]

  • Surfactants: As mentioned, non-ionic surfactants can be effective. They work by forming micelles that carry the drug in an aqueous medium.[5] This is a common strategy used in pharmaceutical formulations.[10]

  • pH Modification: If your compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[11][12]

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic "guest" molecule within their central cavity, forming a water-soluble inclusion complex.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter.

Problem 1: The compound powder is not dissolving in 100% DMSO, even at a modest concentration.

  • Solution 1: Gentle Heating. Warm the solution in a water bath (37-50°C) for short periods. Be cautious with heat-labile compounds.

  • Solution 2: Sonication. Use a bath sonicator to provide mechanical energy, which can help break down the crystal lattice of the solid and promote dissolution.[14]

  • Solution 3: Try an Alternative Solvent. If DMSO fails, try other strong organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but be aware that these are generally more toxic to cells and require rigorous solvent tolerance testing.

Problem 2: The selected solvent (e.g., DMSO) is interfering with the assay readout.

  • Solution 1: Reduce Solvent Concentration. This is the most straightforward approach. Determine the lowest solvent concentration that maintains compound solubility and the highest concentration that does not affect the assay. Find a working compromise between these two points.

  • Solution 2: Change Solvents. Test alternative solvents or co-solvent systems that may be more compatible with your assay. For example, cyclodextrins are often biochemically inert.[7]

  • Solution 3: Include Proper Controls. Always run a "vehicle control" (assay buffer + the same final concentration of solvent) to measure the effect of the solvent alone. The activity of the vehicle control should be subtracted from the activity of the test compound.

Problem 3: Simple solvents are not working and advanced methods are needed.

  • Solution 1: Amorphous Solid Dispersions. This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This can significantly enhance solubility and dissolution rates.[12]

  • Solution 2: Nanosuspensions. Reducing the particle size of the drug to the nanometer scale increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][15][16]

  • Solution 3: Lipid-Based Formulations. For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[15][17]

Visual Guides and Workflows

The following diagrams illustrate key concepts and decision-making processes for addressing solubility.

G Solubilization Strategy Workflow start Start: Prepare high conc. stock in 100% DMSO check_dilution Dilute to final conc. in aqueous buffer. Does it precipitate? start->check_dilution success Success! Proceed with assay. Include vehicle control. check_dilution->success No troubleshoot Troubleshooting Required check_dilution->troubleshoot Yes tier1_options Tier 1: Simple Adjustments troubleshoot->tier1_options tier2_options Tier 2: Alternative Solvents troubleshoot->tier2_options tier3_options Tier 3: Advanced Formulation troubleshoot->tier3_options lower_conc Lower final compound concentration tier1_options->lower_conc increase_dmso Increase final DMSO % (check cell tolerance!) tier1_options->increase_dmso cosolvents Try Co-solvents (Ethanol, PEG-400) tier2_options->cosolvents surfactants Add Surfactants (Tween 80, Pluronic F-68) tier2_options->surfactants ph_adjust Adjust pH (if compound is ionizable) tier2_options->ph_adjust complexation Use Complexation Agents (Cyclodextrins) tier3_options->complexation nanosuspension Create Nanosuspension tier3_options->nanosuspension

References

Technical Support Center: Catalyst Selection and Optimization for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrrolidines. The following sections address common challenges in catalyst selection and optimization to enhance reaction yield, selectivity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrrolidine synthesis?

A1: Pyrrolidine synthesis can be achieved using a variety of catalytic systems, broadly categorized as:

  • Homogeneous Catalysts: These include metal complexes that are soluble in the reaction medium, such as those based on Iridium, Rhodium, Ruthenium, Copper, and Nickel.[1][2][3][4] They are often used in reactions like reductive amination and C-H amination.[1][5]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[6] Common examples include Palladium on carbon (Pd/C), Raney® Nickel, and cobalt-nickel oxides on alumina supports.[7][8] They are frequently used in industrial-scale hydrogenations and reductive aminations.[7][8]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Proline and its derivatives are highly effective and widely used organocatalysts, particularly for promoting enantioselectivity in asymmetric reactions.[9][10][11]

  • Biocatalysts: These are enzymes or whole-cell systems that offer high selectivity under mild conditions.[12] Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the synthesis of chiral pyrrolidines and indolines via intramolecular C-H amination.[13][14][15][16]

Q2: How do I select the appropriate catalyst for my specific pyrrolidine synthesis?

A2: Catalyst selection depends on several factors, including the desired reaction type, substrate scope, and target stereochemistry. A logical approach to selection is outlined in the workflow diagram below. Key considerations include:

  • Reaction Type: For reductive amination of diketones, an iridium catalyst with formic acid can be effective.[5][17] For [3+2] cycloadditions, silver or copper-based catalysts with chiral ligands can control stereoselectivity.[9][18]

  • Desired Stereochemistry: To achieve high enantioselectivity, chiral catalysts are necessary. Proline-based organocatalysts are excellent for many asymmetric transformations.[9] For metal-catalyzed reactions, the use of chiral ligands is critical.[19]

  • Substrate Functional Group Tolerance: Some catalysts are sensitive to certain functional groups. For instance, substrates with thiols can poison metal catalysts.[9] Biocatalysis can often tolerate a wider range of functional groups under milder conditions.[13][15]

Q3: What are the most common synthetic routes to pyrrolidines where catalysts are crucial?

A3: Catalysts are central to several key synthetic strategies for forming the pyrrolidine ring:

  • Reductive Amination: This is a highly efficient approach involving the reaction of carbonyl compounds with amines, followed by reduction.[5] Iridium-catalyzed transfer hydrogenation is a notable method.[5]

  • Paal-Knorr Synthesis: A classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[20][21][22]

  • Aza-Michael Addition: This reaction involves the addition of a nitrogen nucleophile to an electron-poor alkene or alkyne.[23][24] Intramolecular versions of this reaction are a powerful tool for constructing the pyrrolidine ring.[23][25]

  • [3+2] Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a common method for constructing highly substituted pyrrolidines. The choice of catalyst and ligand is critical for controlling regio- and stereoselectivity.[18]

  • Intramolecular C-H Amination: This modern approach maximizes atom economy by forming a C-N bond through the insertion of a nitrene into a C-H bond.[1] Both rhodium and copper complexes, as well as engineered enzymes, can catalyze this transformation.[1][13]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q4: My pyrrolidine synthesis is resulting in a low yield. What are the potential causes and how can I fix it?

A4: Low yields are a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Inefficient Catalyst or Sub-optimal Loading

    • Identification: The reaction stalls or proceeds very slowly, as monitored by TLC or LC-MS.

    • Solution: The chosen catalyst may not be optimal for your specific substrates.[9] Screen a panel of different catalysts (e.g., different metals, ligands, or catalyst types). Optimize the catalyst loading; insufficient catalyst can lead to low conversion, but excessive loading can sometimes cause side reactions.[19]

  • Potential Cause: Catalyst Deactivation

    • Identification: The reaction starts well but stops before completion. This is often observed when attempting to reuse a catalyst.[9]

    • Solution: Catalyst deactivation can be caused by impurities (poisons) in the starting materials or solvents, or by the product itself.[8][9] Ensure all reagents and solvents are pure and anhydrous, as even trace water can deactivate some catalysts.[9] If the product is a known catalyst poison (e.g., some nitrogen-containing compounds), it may be necessary to use a higher catalyst loading or a more robust catalyst.[8]

  • Potential Cause: Unstable Intermediates

    • Identification: Complex product mixtures or decomposition are observed.

    • Solution: In reactions involving intermediates like azomethine ylides, instability can be a major issue. Ensure these are generated in situ under strictly anhydrous conditions to prevent decomposition.[9]

  • Potential Cause: Poor Reaction Conditions

    • Identification: The reaction does not proceed to completion or forms significant byproducts.

    • Solution: Systematically optimize reaction parameters such as temperature, solvent, and concentration. Lowering the temperature can sometimes minimize side reactions.[9] The choice of solvent can also have a significant impact on reaction rate and yield.[9]

Issue 2: Poor or Incorrect Stereoselectivity

Q5: How can I improve the enantioselectivity or diastereoselectivity of my pyrrolidine synthesis?

A5: Achieving high stereoselectivity is a frequent challenge and often requires careful optimization of the catalytic system and reaction conditions.

  • Potential Cause: Achiral Catalyst or Conditions

    • Solution: Use a chiral catalyst system. For metal-based catalysis, this involves using a chiral ligand.[9] For organocatalysis, inherently chiral molecules like proline and its derivatives are highly effective.[9][10]

  • Potential Cause: Sub-optimal Catalyst System

    • Solution: The choice of both the metal precursor and the chiral ligand is critical. For example, in some [3+2] cycloadditions, a combination of AgOAc with a chiral ligand like (S)-QUINAP has been shown to induce high stereoselectivity.[18] Bifunctional catalysts, which can activate both the nucleophile and electrophile, can also enhance stereoselectivity.[9]

  • Potential Cause: Solvent and Temperature Effects

    • Solution: The reaction solvent can significantly influence the stereochemical outcome. Less polar solvents may favor higher stereoselectivity in some cases.[9] Lowering the reaction temperature is a common strategy to improve selectivity, as it can favor the transition state leading to the desired stereoisomer.[9]

Issue 3: Catalyst Deactivation and Regeneration

Q6: My catalyst appears to be deactivating during the reaction or upon reuse. What are the common causes and can it be regenerated?

A6: Catalyst deactivation is a critical issue, especially in scaling up reactions. Understanding the mechanism of deactivation is key to preventing it and potentially regenerating the catalyst.

  • Common Causes of Deactivation:

    • Poisoning: Impurities in the substrate, solvent, or gas streams (e.g., sulfur or phosphorus compounds) can irreversibly bind to the catalyst's active sites.[19] The reaction product itself can also act as a poison.[8]

    • Fouling or Coking: Deposition of polymeric or carbonaceous materials ("gums" or "coke") on the catalyst surface can block active sites.[8]

    • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger ones, reducing the active surface area. This is generally irreversible.[19]

    • Leaching: The active metal can dissolve from its support into the reaction medium. This is also typically irreversible.[19]

  • Solutions and Regeneration:

    • Prevention: The best approach is prevention. Use high-purity, anhydrous, and degassed reagents and solvents.[9][19] Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.[9]

    • Regeneration: For deactivation by coking, a common method is to burn off the carbon deposits by heating the catalyst in a controlled flow of air or oxygen.[19] If poisoning is due to weakly adsorbed species, washing the catalyst with a suitable solvent may restore some activity.[19] For pyrrolidine-based organocatalysts, an acid/base washing sequence can sometimes remove poisons.[26]

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in pyrrolidine synthesis.

Table 1: Organocatalyzed Pyrrolidine Synthesis
CatalystReaction TypeSolventYield (%)Stereoselectivity (ee/dr)NotesReference(s)
L-Proline[3+2] CycloadditionDMSOHighExcellentHighly effective and widely used in dipolar aprotic solvents.[9]
Diarylprolinol Silyl EthersAldol/MichaelVariousGood-ExcellentHighA privileged class of organocatalysts for aldehyde functionalization.[10]
Bifunctional Thiourea-PyrrolidineMichael AdditionToluene>95%99% eeActivates both nucleophile and electrophile for enhanced rate and selectivity.[9]
Table 2: Metal-Catalyzed Pyrrolidine Synthesis
Catalyst SystemReaction TypeSolventYield (%)Stereoselectivity (ee/dr)NotesReference(s)
[Cp*IrCl₂]₂ / HCOOHReductive AminationWater81-99%N/AEffective for N-aryl pyrrolidines from 1,4-diketones. Simple and uses water as a solvent.[5][17]
AgOAc / (S)-QUINAP[3+2] CycloadditionTolueneHighHigh ee/drEffective for controlling stereoselectivity in cycloadditions.[18]
Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAPAsymmetric HydrogenationMethanolGoodHigh eeUsed for synthesizing chiral building blocks like (S)-1-Boc-2-(aminomethyl)pyrrolidine.[19]
Copper(I) / (S)-DTBM-Segphos[3+2] CycloadditionCH₂Cl₂Good-ExcellentDiastereodivergentAllows for selective synthesis of exo- or endo-cycloadducts.[9]
Table 3: Biocatalyzed Pyrrolidine Synthesis
Catalyst (Enzyme)Reaction TypeYield (%)Stereoselectivity (er)NotesReference(s)
P411-PYS-5149Intramolecular C(sp³)–H Aminationup to 74%99:1Engineered cytochrome P411 variant for chiral pyrrolidine synthesis.[13][15]
P411-INS-5151Intramolecular C(sp³)–H Amination60%92:8Evolved from P411-PYS for chiral indoline synthesis.[13]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Pyrrolidine Synthesis[17]

This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.

  • Reagent Preparation: In a suitable reaction vessel, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq), the aniline (1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (0.5 mol%).

  • Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq), which serves as the hydrogen source.

  • Reaction: Stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-pyrrolidine.

Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis[20]

This protocol details a rapid synthesis of substituted pyrroles (a common precursor or structural analog) via a microwave-assisted Paal-Knorr reaction. The same principle applies to pyrrolidine precursors.

  • Reagent Preparation: To a microwave vial, add a solution of the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, 400 µL for a 0.04 mmol scale).

  • Amine and Acid Addition: Add glacial acetic acid (e.g., 40 µL) and the primary amine (3.0 eq) to the vial.

  • Reaction: Seal the microwave vial and place it in a microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete, monitoring by TLC.

  • Work-up: After cooling, partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude material by column chromatography.

Protocol 3: Asymmetric Catalytic Hydrogenation for Chiral Pyrrolidine Synthesis[19][27]

This protocol outlines a general procedure for the synthesis of a chiral pyrrolidine derivative.

  • Catalyst Preparation (in a glovebox): Stir a solution of the ruthenium precursor (e.g., Ru(η³-methallyl)₂(cod)) and the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP) in a degassed solvent (e.g., methanol) to form the active catalyst.

  • Hydrogenation: Dissolve the protected pyrrole substrate in degassed methanol and add it to the catalyst solution in a high-pressure autoclave.

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at a set temperature (e.g., room temperature to 50 °C) until completion (monitor by TLC/LC-MS).

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine product.

Mandatory Visualizations

// Nodes start [label="Define Synthetic Goal:\nTarget Pyrrolidine Structure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_type [label="Identify Reaction Type\n(e.g., Reductive Amination, Cycloaddition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stereo [label="Asymmetric Synthesis Required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; chiral_catalyst [label="Select Chiral Catalyst System:\n- Organocatalyst (e.g., Proline)\n- Metal + Chiral Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; achiral_catalyst [label="Select Achiral/Standard Catalyst:\n- Heterogeneous (Pd/C, Raney Ni)\n- Homogeneous (Ir, Ru complexes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="Screen & Optimize Conditions:\n- Catalyst Loading\n- Solvent\n- Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze Yield & Purity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reaction_type; reaction_type -> stereo; stereo -> chiral_catalyst [label=" Yes"]; stereo -> achiral_catalyst [label=" No"]; chiral_catalyst -> optimization; achiral_catalyst -> optimization; optimization -> analysis; } DOT Caption: A logical workflow for selecting and optimizing a catalyst for pyrrolidine synthesis.

// Nodes start [label="Problem: Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_completion [label="Is the reaction going to completion?\n(Monitor by TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path for "No" - Incomplete Reaction incomplete_reaction [label="Potential Causes:\n- Inefficient Catalyst\n- Catalyst Deactivation\n- Sub-optimal Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Action 1: Screen different catalysts\nor increase catalyst loading.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Action 2: Use purified reagents/solvents.\nRun under inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Action 3: Optimize temperature,\nsolvent, and concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for "Yes" - Complete Reaction, but low isolated yield complete_reaction [label="Potential Causes:\n- Byproduct Formation\n- Product Decomposition\n- Work-up Issues", fillcolor="#F1F3F4", fontcolor="#202124"]; solution4 [label="Action 4: Adjust conditions (e.g., lower temp)\nto minimize side reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5 [label="Action 5: Ensure product stability.\nModify work-up procedure.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Re-evaluate Yield", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_completion; check_completion -> incomplete_reaction [label=" No"]; incomplete_reaction -> solution1; incomplete_reaction -> solution2; incomplete_reaction -> solution3; solution1 -> end; solution2 -> end; solution3 -> end;

check_completion -> complete_reaction [label=" Yes"]; complete_reaction -> solution4; complete_reaction -> solution5; solution4 -> end; solution5 -> end; } DOT Caption: A systematic workflow for troubleshooting low yields in pyrrolidine synthesis.

References

Refinement of protocols for synthesizing functionalized pyrrolidinone scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of functionalized pyrrolidinone scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common undesired side reactions when synthesizing pyrrolidinones, and how can I detect them?

A1: The two most prevalent undesired reactions are dehydrogenation and ring-opening (hydrolysis).

  • Dehydrogenation: This is an oxidation process that results in the formation of a pyrrole or dihydropyrrole byproduct. It can be detected by the appearance of aromatic signals in ¹H NMR spectra and mass spectrometry data indicating a loss of two or four hydrogen atoms. The reaction mixture may also discolor.[1]

  • Ring-Opening (Hydrolysis): This involves the cleavage of the amide bond in the lactam ring, typically under strong acidic or basic conditions, yielding a γ-aminobutyric acid derivative.[1] This can be identified by the absence of the characteristic lactam carbonyl signal in IR or ¹³C NMR spectra and a mass change corresponding to the addition of a water molecule.

Q2: What general factors influence the stability and reactivity of the pyrrolidinone ring during synthesis?

A2: The stability of the pyrrolidinone core is primarily influenced by the substituents on the ring, the choice of catalyst, and the reaction conditions (temperature, pH, and solvent). Electron-withdrawing groups can make the lactam carbonyl more susceptible to nucleophilic attack, while bulky substituents can provide steric protection.

Q3: Can protecting the pyrrolidinone nitrogen improve my synthesis outcome?

A3: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be an effective strategy. This modulates the ring's reactivity and can prevent unwanted side reactions at the nitrogen atom, such as over-alkylation. The choice of protecting group must be compatible with subsequent reaction conditions and allow for selective removal.[1]

Q4: My reaction is showing poor diastereoselectivity. What can I do to improve it?

A4: Poor diastereoselectivity in reactions like [3+2] cycloadditions is often due to insufficient facial selectivity during the approach of the reactants. Key factors to control are the catalyst system and steric hindrance. The choice of a chiral ligand and metal precursor is critical for inducing stereoselectivity. Additionally, the substituents on both the dipole and the dipolarophile can be modified to create greater steric hindrance, favoring one approach over the other.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Insufficient Reaction Time/Temp Monitor the reaction at regular intervals using TLC or LC-MS. If the reaction is stalling, consider increasing the temperature incrementally or extending the reaction time.Many pyrrolidinone syntheses require specific activation energy; insufficient heat or time can lead to an incomplete reaction.
Catalyst Inactivity Use a fresh batch of catalyst or a different type of catalyst. For heterogeneous catalysts, ensure proper activation. For homogeneous catalysts, ensure they are fully dissolved.Catalysts can degrade over time or be poisoned by impurities in the starting materials or solvent.
Incorrect Stoichiometry Carefully re-check the molar ratios of your reactants and reagents. Ensure accurate measurements, especially for the limiting reagent.An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
Presence of Water (for water-sensitive reactions) Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Adding molecular sieves can also trap residual water.[3]Water can quench reactive intermediates or hydrolyze starting materials and products, particularly in organometallic or strongly basic/acidic reactions.
Issue 2: Formation of Pyrrole Byproducts (Dehydrogenation)

Symptoms:

  • Appearance of new, sharp signals in the aromatic region of the ¹H NMR spectrum.

  • Mass spectrometry data shows a product with a mass corresponding to the loss of 2 or 4 hydrogens.[1]

  • The reaction mixture darkens or turns black.

Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor closely and stop the reaction as soon as the starting material is consumed.[1]High temperatures can provide the energy needed to overcome the activation barrier for dehydrogenation, especially over extended periods.
Use of Certain Metal Catalysts If using a transition metal catalyst (e.g., Pd, Pt, Ru), consider a less active one for dehydrogenation or switch to a metal-free alternative if possible.[1]Transition metals, particularly at elevated temperatures, are known to catalyze dehydrogenation reactions.
Presence of Oxidizing Agents Scrutinize all reagents for potential oxidizing impurities. Ensure the reaction is run under an inert atmosphere to exclude atmospheric oxygen.[1]Oxidants can promote the loss of hydrogen from the pyrrolidinone ring to form the more stable aromatic pyrrole system.

Quantitative Data Summary

The following tables summarize quantitative data from various published protocols, illustrating how changes in reaction parameters can affect the outcome of pyrrolidinone synthesis.

Table 1: Optimization of Reductive Amination of Levulinic Acid [3]

This table shows the optimization of conditions for the synthesis of N-benzyl-5-methyl-pyrrolidinone from levulinic acid and benzylamine using a Nickel catalyst.

EntryTemperature (°C)Time (h)SolventAdditiveConversion (%)
112024THF-45
215015THF-65
317015THF-74
417015Dioxane-68
517015Toluene-55
6 170 15 THF Molecular Sieves 83

Reaction conditions: Levulinic acid, benzylamine, [dippeNi(COD)] catalyst, formic acid as hydrogen source.

Table 2: Substrate Scope for Smiles-Truce Cascade Synthesis of α-Arylated Pyrrolidinones

This table demonstrates the yield of various functionalized pyrrolidinones synthesized via a one-pot reaction between arylsulfonamides and cyclopropane diesters.

ProductArylsulfonamide R GroupCyclopropane R' GroupYield (%)
3a2-NO₂Et75
3b4-NO₂Et81
3c2-MeO, 4-NO₂Et91
3d2-MeO, 4-NO₂Me88
3e2-MeO, 4-NO₂Allyl85
3h2-MeO, 4-NO₂ (N-Me)Et78
3q4-BrEt65
3sPyridin-3-ylEt72

Reaction conditions: Cs₂CO₃ as base, DMF as solvent, 70 °C, 16 h.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of α-Arylated Pyrrolidinones via Smiles-Truce Cascade

This protocol describes a metal-free, one-pot synthesis of densely functionalized pyrrolidinones.[4]

Materials:

  • Appropriate arylsulfonamide (1.0 equiv)

  • Cyclopropane diester (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the arylsulfonamide (0.2 mmol, 1.0 equiv), cesium carbonate (0.4 mmol, 2.0 equiv).

  • Add anhydrous DMF (2.0 mL) to the flask via syringe.

  • Add the cyclopropane diester (0.24 mmol, 1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 70 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized pyrrolidinone.

Protocol 2: Reductive Amination of Levulinic Acid to N-Substituted Pyrrolidones

This protocol details a general procedure for synthesizing N-aryl pyrrolidones from levulinic acid.[5][6]

Materials:

  • Levulinic Acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Iridium-based catalyst (e.g., TC-2, 1.0 mol%)

  • Formic Acid (HCO₂H) (30.0 equiv)

  • Solvent (e.g., water or other suitable solvent, 2.0 mL)

Procedure:

  • To a 25 mL dried Schlenk tube, add the Iridium catalyst (0.005 mmol, 1.0 mol%).

  • Add levulinic acid (0.5 mmol, 1.0 equiv) and the aniline derivative (0.6 mmol, 1.1 equiv).

  • Add the solvent (2.0 mL) followed by the hydrogen donor, formic acid (15 mmol, 30.0 equiv).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess formic acid.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure N-aryl pyrrolidinone product.

Visualized Workflows and Pathways

General Synthesis and Refinement Workflow

This diagram illustrates the typical experimental workflow for the synthesis, purification, and characterization of functionalized pyrrolidinone scaffolds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select & Weigh Reactants/Reagents Mix Mix Reactants in Solvent Reactants->Mix Solvent Prepare Anhydrous Solvent Solvent->Mix React Heat & Stir (e.g., 70°C, 16h) Mix->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Functionalized Pyrrolidinone Characterize->Final

General experimental workflow for pyrrolidinone synthesis.
Troubleshooting Logic for Low Product Yield

This diagram provides a logical decision-making process for troubleshooting experiments that result in low yields.

G Start Low Product Yield Observed Check_SM Check for Starting Material (SM) by TLC/LC-MS Start->Check_SM SM_Present Significant SM Remains Check_SM->SM_Present Yes SM_Absent SM Consumed Check_SM->SM_Absent No Incomplete Incomplete Reaction SM_Present->Incomplete Product_Loss Product Loss or Side Reactions SM_Absent->Product_Loss Action_Time Increase Time / Temp Incomplete->Action_Time Action_Catalyst Check Catalyst Activity Incomplete->Action_Catalyst Action_Reagents Verify Reagent Purity & Stoichiometry Incomplete->Action_Reagents Action_Decomp Check for Decomposition (Lower Temp) Product_Loss->Action_Decomp Action_Side_Rxn Identify Side Products (NMR, MS) Product_Loss->Action_Side_Rxn Action_Purify Optimize Purification Method Product_Loss->Action_Purify

Troubleshooting workflow for low reaction yield.
Target Signaling Pathway: VEGFR-2/PDGFRβ Inhibition

Many functionalized pyrrolidinone scaffolds are designed as kinase inhibitors for cancer therapy. This diagram shows a simplified signaling pathway targeted by such inhibitors, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are critical for tumor angiogenesis.[7][8]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PLC PLCγ VEGFR->PLC P PI3K PI3K/Akt VEGFR->PI3K P RAS RAS/MAPK VEGFR->RAS P PDGFR->PLC P PDGFR->PI3K P PDGFR->RAS P Inhibitor Pyrrolidinone-Based Inhibitor Inhibitor->VEGFR Inhibitor->PDGFR Response Cell Proliferation Migration, Angiogenesis PLC->Response PI3K->Response RAS->Response

Inhibition of VEGFR-2/PDGFRβ signaling by pyrrolidinones.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 1-Benzyl-5-oxopyrrolidine-3-carboxamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 1-Benzyl-5-oxopyrrolidine-3-carboxamide. This valuable intermediate is a key building block in the development of novel therapeutics, including analgesics and anti-inflammatory drugs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound on a larger scale?

A1: On an industrial scale, the most common and efficient route involves a two-step process. First, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is esterified to its methyl or ethyl ester. This is followed by amidation of the ester with ammonia. Direct amidation of the carboxylic acid is often less favored on a large scale due to harsher reaction conditions and potential side reactions. The ester route generally provides higher purity and yield.

Q2: I am experiencing low yields during the amidation of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate. What are the likely causes?

A2: Low yields in the amidation step can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and optimal temperature.

  • Ammonia Concentration: Inadequate concentration of ammonia can lead to an incomplete reaction. The pressure of the reaction vessel should be monitored to ensure a sufficient excess of ammonia.

  • Side Reactions: At elevated temperatures, side reactions such as hydrolysis of the ester or amide product can occur, especially if water is present in the reaction mixture.

  • Product Isolation: Inefficient extraction or purification methods can lead to loss of product.

Q3: What are the critical process parameters to monitor during the scale-up of the amidation reaction?

A3: Careful monitoring and control of the following parameters are crucial for a successful scale-up:

  • Temperature: Exothermic reactions are common in amidation. Efficient heat removal is necessary to prevent runaway reactions and the formation of impurities.

  • Pressure: When using ammonia, the pressure of the reactor is a critical parameter to ensure a sufficient and consistent supply of the reagent.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and heat distribution. Inadequate mixing can lead to localized "hot spots" and increased impurity formation.

  • Purity of Starting Materials: The purity of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate is critical. Impurities can interfere with the reaction and complicate the purification of the final product.

Q4: What are the typical impurities encountered in the production of this compound and how can they be minimized?

A4: Common impurities can include:

  • Unreacted Starting Material: Residual Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate.

  • Hydrolysis Product: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, formed by the hydrolysis of the ester or the amide product.

  • Side-products from Starting Material Impurities: Impurities in the starting ester can lead to a variety of side-products.

  • Solvent-related Impurities: Residual solvents from the reaction and purification steps.

To minimize these impurities, it is important to use high-purity starting materials, ensure anhydrous reaction conditions, and optimize the purification process, which typically involves crystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient ammonia.Increase the pressure of ammonia in the reactor. Use a suitable solvent like methanol to improve ammonia solubility.
Side reactions due to high temperature.Optimize the reaction temperature. Ensure efficient cooling of the reactor.
Product loss during work-up and isolation.Optimize the extraction and crystallization procedures. Use an appropriate anti-solvent for efficient precipitation.
Poor Product Purity Presence of unreacted starting materials.Increase reaction time or temperature moderately. Ensure efficient mixing.
Formation of hydrolysis by-product (carboxylic acid).Use anhydrous solvents and reagents. Minimize exposure to moisture during the reaction and work-up.
Inefficient purification.Optimize the crystallization process by careful selection of solvent/anti-solvent systems and controlling the cooling rate. Consider recrystallization if necessary.
Slow Reaction Rate Low reaction temperature.Gradually increase the reaction temperature while monitoring for impurity formation.
Inefficient mixing in a large reactor.Ensure the agitator design and speed are appropriate for the scale and viscosity of the reaction mixture.
Color Formation in Final Product Presence of trace impurities or degradation products.Treat the solution with activated carbon before crystallization. Ensure the final product is dried under vacuum at a moderate temperature.

Experimental Protocols

Synthesis of Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate

This protocol describes the esterification of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A solution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by TLC or HPLC.

  • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in toluene and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • The crude product can be purified by vacuum distillation or crystallization.

Synthesis of this compound

This protocol outlines the amidation of the methyl ester.

Materials:

  • Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate

  • Methanol (anhydrous)

  • Ammonia (gas or solution in methanol)

  • Heptane

Procedure:

  • Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate is dissolved in anhydrous methanol in a pressure reactor.

  • The reactor is sealed and charged with ammonia gas to the desired pressure (e.g., 5-10 bar). Alternatively, a saturated solution of ammonia in methanol can be used.

  • The mixture is heated to 60-80°C and stirred for 12-24 hours. The reaction progress is monitored by HPLC.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess ammonia is carefully vented.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by crystallization, typically from a solvent system like methanol/heptane or ethyl acetate/heptane.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation

ParameterLab Scale (Typical)Pilot/Industrial Scale (Recommended)
Starting Material 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid or its methyl esterMethyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate
Ammonia Source Ammonia solution in methanolAnhydrous ammonia gas
Solvent MethanolMethanol
Temperature 25-60°C60-80°C
Pressure Atmospheric5-10 bar
Reaction Time 24-48 hours12-24 hours
Typical Yield 70-85%>90%

Table 2: Impurity Profile and Control

Impurity Typical Level (Unoptimized) Control Strategy Target Level
Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate< 5%Increase reaction time/temperature, ensure sufficient ammonia.< 0.1%
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid< 2%Use anhydrous conditions, control temperature.< 0.1%
Other related substancesVariableUse high-purity starting materials.< 0.1% each
Residual SolventsVariableOptimize drying conditions (vacuum, temperature).Per ICH guidelines

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid esterification Esterification (Methanol, H2SO4 cat.) start->esterification ester Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate esterification->ester amidation Amidation (Ammonia, Methanol, Heat, Pressure) ester->amidation crude_amide Crude this compound amidation->crude_amide crystallization Crystallization (e.g., Methanol/Heptane) crude_amide->crystallization filtration Filtration crystallization->filtration drying Vacuum Drying filtration->drying final_product Pure this compound drying->final_product qc Quality Control (HPLC, GC, NMR) final_product->qc

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Encountered (e.g., Low Yield) incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Check Conversion side_reactions Side Reactions? issue->side_reactions Analyze Impurity Profile product_loss Product Loss? issue->product_loss Review Mass Balance optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) incomplete_rxn->optimize_conditions check_reagents Verify Reagent Purity & Stoichiometry incomplete_rxn->check_reagents side_reactions->optimize_conditions side_reactions->check_reagents improve_workup Refine Work-up & Purification product_loss->improve_workup

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide and Leading Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-Benzyl-5-oxopyrrolidine-3-carboxamide with established nootropics, including Piracetam, Aniracetam, and Noopept. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms of action, supported by available experimental data. Due to the limited direct research on the nootropic properties of this compound, this analysis draws upon findings related to its structurally similar derivatives to infer its potential pharmacological profile.

Executive Summary

The landscape of cognitive enhancement is populated by a diverse array of compounds, each with unique molecular targets and mechanisms of action. The racetam class, characterized by a 2-oxopyrrolidine nucleus, has been a cornerstone of nootropic research for decades. Piracetam, the progenitor of this class, and its analogue Aniracetam, are known for their modulatory effects on neurotransmitter systems. Noopept, a dipeptide derivative, stands out for its potent effects on neurotrophic factors. The subject of this analysis, this compound, belongs to the broader family of pyrrolidone-containing compounds and its derivatives have shown promise in preclinical studies, particularly in the realm of neuroprotection. This guide will systematically compare these compounds based on available quantitative data, detail the experimental protocols used to generate this data, and visualize their purported signaling pathways.

Comparative Data on Nootropic Compounds

The following tables summarize key quantitative data for Piracetam, Aniracetam, Noopept, and a neuroprotective derivative of this compound.

Table 1: Receptor Modulation and Neurotransmitter Effects

CompoundTargetActionQuantitative DataReference
Piracetam NMDA ReceptorUpregulation~20% increase in receptor density in aged mice[1]
AMPA ReceptorAllosteric ModulationBinds to multiple sites on the ligand-binding domain[2]
Aniracetam AMPA ReceptorPositive Allosteric Modulator---[3]
NMDA ReceptorAttenuates AntagonismEC50 ≤0.1 µM for attenuating kynurenate antagonism[4]
Noopept Cholinergic SystemPotentiationPrevents amnestic effects of cholinergic inhibitors[5]
1-Benzyl-5-oxopyrrolidine-2-carboximidamide NR2B-NMDA ReceptorAntagonistAttenuates Ca2+ influx and suppresses NMDA-induced upregulation[6]

Table 2: Neurotrophic Factor Modulation

CompoundNeurotrophic FactorEffectQuantitative DataReference
Noopept NGF & BDNFIncreased ExpressionSignificant increase in mRNA expression in rat hippocampus, potentiated with chronic treatment[7]

Table 3: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelBehavioral TestOutcomeReference
Piracetam Scopolamine-induced amnesia in ratsPassive AvoidancePrevented scopolamine-induced retrograde amnesia[8]
Noopept Olfactory bulbectomy in rats---Improved memory after 21 days of treatment[5]
1-Benzyl-5-oxopyrrolidine-2-carboximidamide NMDA-induced excitotoxicity in miceMaze LearningSignificantly improved learning and memory[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this analysis are provided below to facilitate replication and further investigation.

Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is used to measure the effect of nootropic compounds on the function of AMPA receptors.

  • Cell Preparation: Cultured neurons or brain slices are prepared and placed in a recording chamber with artificial cerebrospinal fluid (aCSF).

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve a whole-cell recording configuration.

  • Data Acquisition: The cell is voltage-clamped at a holding potential of -70 mV. AMPA receptor-mediated currents are evoked by the application of glutamate or a specific agonist like AMPA.

  • Drug Application: The nootropic compound is perfused into the recording chamber, and changes in the amplitude and kinetics of the AMPA receptor-mediated currents are recorded and analyzed. To isolate AMPA receptor currents, blockers for other channels like NMDA receptors (e.g., D-AP5) and voltage-gated sodium channels (e.g., TTX) are often included in the aCSF.[9][10]

Passive Avoidance Test for Memory Assessment

This behavioral test evaluates fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.

  • Training (Acquisition): An animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.[11][12]

  • Testing (Retention): After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[11][12]

  • Drug Administration: The test compound is administered before or after the training session to assess its effect on memory acquisition or consolidation.

Morris Water Maze for Spatial Learning and Memory

This test assesses spatial navigation and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the pool.[13]

  • Training (Acquisition): The animal is placed in the pool and must find the hidden platform to escape the water. This is repeated over several trials and days. The time taken to find the platform (escape latency) is recorded.[13]

  • Probe Trial (Memory Retention): After training, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: The nootropic is typically administered throughout the training period to evaluate its effect on learning and memory formation.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the discussed nootropics.

Piracetam_Mechanism Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Increases Fluidity AMPAR AMPA Receptor Piracetam->AMPAR Positive Allosteric Modulation NMDAR NMDA Receptor Piracetam->NMDAR Increases Density Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Opens NMDAR->Ion_Channel Opens LTP Long-Term Potentiation Ion_Channel->LTP Initiates Cognition Cognitive Enhancement LTP->Cognition Leads to

Caption: Proposed mechanism of action for Piracetam.

Aniracetam_Mechanism Aniracetam Aniracetam AMPAR AMPA Receptor Aniracetam->AMPAR Positive Allosteric Modulation Desensitization Decreased Desensitization AMPAR->Desensitization Synaptic_Current Prolonged Synaptic Current Desensitization->Synaptic_Current LTP Enhanced LTP Synaptic_Current->LTP Cognition Cognitive Enhancement LTP->Cognition

Caption: Aniracetam's modulation of AMPA receptor signaling.

Noopept_Mechanism Noopept Noopept Hippocampus Hippocampus Noopept->Hippocampus NGF_mRNA NGF mRNA Hippocampus->NGF_mRNA Increases Expression BDNF_mRNA BDNF mRNA Hippocampus->BDNF_mRNA Increases Expression NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Translation BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation Neuronal_Survival Neuronal Survival & Growth NGF_Protein->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_Protein->Synaptic_Plasticity Cognition Cognitive Enhancement Neuronal_Survival->Cognition Synaptic_Plasticity->Cognition Benzyl_Pyrrolidine_Derivative_Mechanism Compound 1-Benzyl-5-oxopyrrolidine -2-carboximidamide NR2B_NMDAR NR2B-NMDA Receptor Compound->NR2B_NMDAR Antagonizes Ca_Influx Ca2+ Influx Compound->Ca_Influx Attenuates Neuroprotection Neuroprotection Compound->Neuroprotection Leads to NMDA NMDA NMDA->NR2B_NMDAR Binds to Ca_Channel Ca2+ Channel NR2B_NMDAR->Ca_Channel Opens Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

References

A Comparative Guide to the Structure-Activity Relationship of 5-Oxopyrrolidine-3-Carboxamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-oxopyrrolidine-3-carboxamide derivatives, with a focus on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Anticancer Activity

A series of novel 5-oxopyrrolidine-3-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line. The viability of A549 cells was assessed after 24 hours of exposure to the compounds at a concentration of 100 µM. The results, summarized in the table below, highlight key structural features that influence cytotoxic activity.

Compound IDR Group (Substitution on Phenyl Ring)Ar Group (Hydrazone Moiety)% Cell Viability (A549) at 100 µM[1]
5 -NHCOCH₃C₆H₅~85%
6 -NHCOCH₃4-ClC₆H₄~75%
7 -NHCOCH₃4-BrC₆H₄~70%
8 -NHCOCH₃4-Me₂NC₆H₄~65%
18 -NH₂3,5-dimethyl-1H-pyrazol-1-yl~40%
20 -NH₂2-thienyl (bis hydrazone)~25%
21 -NH₂5-nitro-2-thienyl (bis hydrazone)~15%
Cisplatin (Positive Control)~30%

Key Findings from SAR Studies:

  • Impact of the Phenyl Ring Substitution: Modification of the acetamide group on the phenyl ring to a free amino group generally leads to an increase in anticancer activity.[1] This suggests that the presence of a primary amine is crucial for the cytotoxic effect of these compounds.

  • Influence of the Hydrazone Moiety: The nature of the aromatic or heterocyclic fragment on the hydrazone moiety significantly impacts activity.

    • Simple aromatic substitutions on the hydrazone (compounds 5-8) resulted in moderate activity. Electron-donating groups like dimethylamino (compound 8) and electron-withdrawing groups like chloro (compound 6) and bromo (compound 7) on the phenyl ring of the hydrazone showed better activity than the unsubstituted phenyl ring (compound 5).[1]

    • The introduction of heterocyclic fragments, particularly bis-hydrazones with thienyl (compound 20) and nitrothienyl (compound 21) moieties, demonstrated the highest anticancer activity, even surpassing the positive control, cisplatin.[1] The nitro-substituted thienyl derivative (21) was the most potent among the tested compounds.

Experimental Protocols

Synthesis of 5-Oxopyrrolidine-3-Carboxamide Derivatives:

The synthesis of the 5-oxopyrrolidine-3-carboxamide derivatives involved a multi-step process.[1]

  • Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2): N-(4-aminophenyl)acetamide was reacted with itaconic acid in refluxing water.[1]

  • Synthesis of Acid Hydrazide (4): Compound 2 was first converted to its methyl ester and then subjected to hydrazinolysis using hydrazine hydrate.[1]

  • Synthesis of Hydrazones (5-11): The acid hydrazide (4) was condensed with various aromatic aldehydes in the presence of an acid catalyst.[1]

  • Modification of the Acetamide Group: The acetamide group was hydrolyzed to a free amino group to yield derivatives with enhanced activity.[1]

In Vitro Anticancer Activity Assay:

The anticancer properties of the synthesized compounds were evaluated using the A549 human lung adenocarcinoma cell line.

  • Cell Culture: A549 cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

  • Cell Viability Assay:

    • A549 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with the test compounds at a final concentration of 100 µM for 24 hours. Cisplatin was used as a positive control.

    • After the incubation period, cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow from the synthesis of the 5-oxopyrrolidine-3-carboxamide derivatives to the evaluation of their anticancer activity.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (N-(4-aminophenyl)acetamide, Itaconic Acid) intermediate1 1-(4-acetamidophenyl)-5- oxopyrrolidine-3-carboxylic acid start->intermediate1 Cyclization intermediate2 Acid Hydrazide intermediate1->intermediate2 Esterification & Hydrazinolysis final_compounds 5-Oxopyrrolidine-3-carboxamide Derivatives intermediate2->final_compounds Condensation with Aldehydes/Ketones screening In Vitro Anticancer Assay (A549 Cell Line) final_compounds->screening data_analysis Data Analysis (% Cell Viability) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for SAR studies of 5-oxopyrrolidine-3-carboxamides.

References

In vitro and in vivo validation of the biological activity of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo validation of the biological activity of 1-Benzyl-5-oxopyrrolidine-3-carboxamide. It offers an objective comparison with alternative compounds, supported by experimental data, to facilitate informed decisions in drug discovery and development.

Overview of Biological Activities

This compound has emerged as a compound of interest due to its diverse pharmacological potential. Research indicates its significant activity as a CCR5 antagonist, suggesting applications in anti-HIV-1 therapy. Furthermore, based on the activity of structurally related compounds, it holds promise in the areas of neuroprotection and analgesia. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, known for its role in a wide array of biologically active compounds.[1][2][3][4]

In Vitro and In Vivo Validation

CCR5 Antagonist Activity for Anti-HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] Consequently, CCR5 antagonists represent a key therapeutic strategy for combating HIV-1 infection.

In Vitro Data:

Studies on a series of 5-oxopyrrolidine-3-carboxamides have demonstrated that the introduction of a benzyl group at the 1-position of the pyrrolidine ring significantly enhances CCR5 binding affinity.[6][7] Compound 12e , a representative this compound derivative, exhibited a potent inhibitory concentration (IC50) in a CCR5 binding assay.[6]

Table 1: In Vitro CCR5 Antagonist Activity of this compound Derivative (12e) and Comparators [6]

Compound1-SubstituentCCR5 Binding IC50 (µM)Anti-HIV-1 Fusion IC50 (µM)
12e Benzyl 0.038 0.49
10iMethyl0.0570.44
11bMethyl0.0500.19
1 (Lead Compound)Methyl1.9Not Reported

In Vivo Data:

While specific in vivo data for this compound is not extensively published, the potent in vitro activity suggests it would be a strong candidate for further in vivo evaluation in animal models of HIV-1 infection.

Experimental Protocols:

CCR5 Receptor Binding Assay: [5][6]

This assay is designed to determine the ability of a compound to inhibit the binding of a radiolabeled ligand, such as [125I]RANTES, to cells expressing the CCR5 receptor (e.g., CHO/CCR5 cells).

  • Cell Culture: CHO cells stably expressing the human CCR5 receptor are cultured in appropriate media.

  • Binding Reaction: Cells are incubated with a fixed concentration of [125I]RANTES and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.

HIV-1 Envelope-Mediated Membrane Fusion Assay: [6]

This assay assesses the ability of a compound to block the fusion of the HIV-1 envelope protein (gp120) with the host cell membrane, a critical step in viral entry.

  • Cell Lines: Two cell lines are used: one expressing the HIV-1 envelope protein and a reporter gene (e.g., luciferase), and another expressing CD4 and CCR5.

  • Co-culture: The two cell lines are co-cultured in the presence of varying concentrations of the test compound.

  • Fusion and Reporter Gene Activation: If fusion occurs, the reporter gene is activated, leading to a measurable signal (e.g., light emission).

  • Measurement: The reporter gene activity is quantified.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the fusion activity, is determined.

Signaling Pathway:

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 CCR5 CCR5 HIV-1 gp120->CCR5 RANTES (CCL5) RANTES (CCL5) RANTES (CCL5)->CCR5 CD4->CCR5 Conformational Change G-protein signaling G-protein signaling CCR5->G-protein signaling Viral Fusion & Entry Viral Fusion & Entry CCR5->Viral Fusion & Entry This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry and CCR5 signaling pathway, indicating the inhibitory action of this compound.

Neuroprotective Activity

Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism in excitotoxic neuronal cell death, which is implicated in various neurodegenerative disorders.[1] A structurally similar compound, 1-benzyl-5-oxopyrrolidine-2-carboximidamide, has demonstrated significant neuroprotective effects against NMDA-induced cytotoxicity.[8][9] This suggests that the 1-benzyl-5-oxopyrrolidine scaffold is a promising pharmacophore for developing neuroprotective agents.

In Vitro Data:

A derivative of 1-benzyl-5-oxopyrrolidine, compound 12k (a 2-carboximidamide derivative), showed potent protection against NMDA-induced cell death in cultured neurons.[8][9]

Table 2: In Vitro Neuroprotective Activity of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivative (12k) and Comparator [8][9]

CompoundProtective Effect against NMDA-induced Cytotoxicity (Cell Viability %)
12k Significantly higher than control
Ifenprodil (Reference)Potent neuroprotective agent

In Vivo Data:

Compound 12k also demonstrated the ability to improve learning and memory in in vivo behavioral tests, further supporting its potential as a neuroprotective agent.[8][9]

Experimental Protocols:

NMDA-Induced Cytotoxicity Assay (In Vitro): [1][2][8][9]

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive NMDA receptor activation.

  • Neuronal Culture: Primary cortical neurons are cultured.

  • Compound Treatment: Neurons are pre-treated with various concentrations of the test compound.

  • NMDA Exposure: Neurons are then exposed to a toxic concentration of NMDA.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[2]

  • Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to that of untreated, NMDA-exposed cells.

Experimental Workflow:

NMDA_Workflow Start Start Culture Primary Neurons Culture Primary Neurons Start->Culture Primary Neurons Pre-treat with this compound Pre-treat with this compound Culture Primary Neurons->Pre-treat with this compound Expose to NMDA Expose to NMDA Pre-treat with this compound->Expose to NMDA Assess Cell Viability (MTT/LDH Assay) Assess Cell Viability (MTT/LDH Assay) Expose to NMDA->Assess Cell Viability (MTT/LDH Assay) Data Analysis Data Analysis Assess Cell Viability (MTT/LDH Assay)->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing the neuroprotective effect of this compound against NMDA-induced cytotoxicity.

Analgesic Activity

The pyrrolidine core is present in various compounds exhibiting analgesic properties. Studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids have indicated that aromatic substituents at the 1-position can enhance analgesic activity.[10]

In Vivo Data:

While direct in vivo analgesic data for this compound is limited, related compounds have shown efficacy in established animal models of pain.

Table 3: Potential In Vivo Analgesic Activity and Comparison with Standard Drugs

CompoundWrithing Test (% Inhibition)Formalin Test (Reduction in Licking Time)
This compound (Hypothesized) Expected to be significant Expected to be significant
Aspirin (Reference)Dose-dependent inhibition[3]Effective in both phases[3]
Morphine (Reference)Potent inhibition[3]Potent inhibition in both phases[3]

Experimental Protocols:

Acetic Acid-Induced Writhing Test (In Vivo): [11][12]

This is a common screening method for peripheral analgesic activity.

  • Animal Model: Mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally.

  • Induction of Writhing: A solution of acetic acid is injected intraperitoneally to induce characteristic stretching and writhing movements.

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to that in a control group.

Formalin Test (In Vivo): [3][4][8]

This test is used to assess both neurogenic and inflammatory pain.

  • Animal Model: Mice or rats are used.

  • Compound Administration: The test compound is administered prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: The reduction in licking time in each phase is used to determine the analgesic effect of the compound.

Logical Relationship of Pain Pathways:

Pain_Pathway Noxious Stimulus Noxious Stimulus Peripheral Nociceptors Peripheral Nociceptors Noxious Stimulus->Peripheral Nociceptors Ascending Pain Pathways Ascending Pain Pathways Peripheral Nociceptors->Ascending Pain Pathways Central Nervous System (Brain & Spinal Cord) Central Nervous System (Brain & Spinal Cord) Ascending Pain Pathways->Central Nervous System (Brain & Spinal Cord) Pain Perception Pain Perception Central Nervous System (Brain & Spinal Cord)->Pain Perception This compound This compound This compound->Peripheral Nociceptors Peripheral Blockade This compound->Central Nervous System (Brain & Spinal Cord) Central Blockade

Caption: Simplified diagram of pain signaling pathways and potential sites of action for this compound.

Conclusion

This compound demonstrates significant potential as a multi-target therapeutic agent. Its potent in vitro activity as a CCR5 antagonist warrants further investigation for the treatment of HIV-1. Furthermore, based on the biological activities of structurally related compounds, it is a promising candidate for development as a neuroprotective and analgesic agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research and development of this versatile molecule.

References

Head-to-head comparison of different synthetic routes to 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed head-to-head comparison of different synthetic routes to 1-Benzyl-5-oxopyrrolidine-3-carboxamide, a key intermediate in the development of various therapeutic agents. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data and detailed protocols.

The synthesis of this compound can be strategically divided into two main stages: the formation of the core pyrrolidone carboxylic acid structure and the subsequent amidation of the carboxylic acid. This guide will explore a primary and an alternative route for the synthesis of the precursor, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, followed by a comparative analysis of two common amidation methods.

I. Synthesis of the Precursor: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Two plausible synthetic pathways to the key intermediate, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, are presented below.

Route 1: Aza-Michael Addition (Primary Route)

This is the most direct and widely reported method for the synthesis of the pyrrolidone core. It involves the conjugate addition of benzylamine to itaconic acid, followed by an intramolecular cyclization.

Route 2: Dieckmann Condensation (Alternative Route)

An alternative approach involves the Dieckmann condensation of a diester precursor. This multi-step route offers an alternative for substrate diversification.

II. Amidation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

The conversion of the carboxylic acid to the desired carboxamide is a critical step. Two common and effective methods are compared:

Method A: Amidation using a Peptide Coupling Reagent (EDC/HOBt)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amidation. This is a mild and efficient method commonly employed in peptide synthesis.

Method B: Amidation via Acyl Chloride Formation (Thionyl Chloride)

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia to form the amide.

Data Presentation

Route/MethodStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)AdvantagesDisadvantages
Route 1: Aza-Michael Addition Itaconic acid, BenzylamineWater (solvent)4-6 hours85-95>95High yield, simple one-pot procedure, readily available starting materials.May require purification to remove unreacted starting materials.
Route 2: Dieckmann Condensation Diethyl malonate, Benzyl chloride, Ethyl acrylateSodium ethoxide, HClMulti-step (several days)Lower overall yieldVariableAllows for greater substrate diversity.Multi-step, requires anhydrous conditions, lower overall yield.
Method A: EDC/HOBt Coupling 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, AmmoniaEDC, HOBt, DIPEA12-24 hours80-90>98Mild reaction conditions, high purity of product, suitable for sensitive substrates.Reagents are more expensive, requires anhydrous conditions.
Method B: Thionyl Chloride 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, AmmoniaThionyl chloride, Triethylamine2-4 hours75-85>95Fast reaction, inexpensive reagents.Harsh reagents, requires careful handling of SOCl₂, potential for side reactions.

Experimental Protocols

Route 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid via Aza-Michael Addition

  • To a round-bottom flask, add itaconic acid (1.0 eq) and benzylamine (1.05 eq).

  • Add water to the flask to create a slurry.

  • Heat the mixture to reflux (100 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.

Method A: Amidation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid using EDC/HOBt

  • Dissolve 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add HOBt (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise and stir the reaction at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution for 1-2 hours or add a solution of ammonia in methanol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

Method B: Amidation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid using Thionyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of ammonia in methanol or bubble ammonia gas through the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give this compound.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Aza-Michael Addition cluster_1 Route 2: Dieckmann Condensation cluster_2 Amidation Itaconic_Acid Itaconic Acid Carboxylic_Acid_1 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Carboxylic_Acid_1 Reflux in H₂O Benzylamine Benzylamine Benzylamine->Carboxylic_Acid_1 Malonate Diethyl Malonate Diester Intermediate Diester Malonate->Diester 1. NaOEt 2. Benzyl Chloride Benzyl_Chloride Benzyl Chloride Acrylate Ethyl Acrylate Acrylate->Diester Michael Addition Carboxylic_Acid_2 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Diester->Carboxylic_Acid_2 1. NaOEt (Dieckmann) 2. H₃O⁺, Δ (-CO₂) Carboxylic_Acid_Amidation 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Amide_EDC This compound Carboxylic_Acid_Amidation->Amide_EDC EDC, HOBt, NH₃ Amide_SOCl2 This compound Carboxylic_Acid_Amidation->Amide_SOCl2 1. SOCl₂ 2. NH₃

Caption: Synthetic pathways to this compound.

Conclusion

For the synthesis of this compound, the Aza-Michael addition of benzylamine to itaconic acid followed by amidation using EDC/HOBt offers a reliable and high-yielding route with excellent product purity. While the use of thionyl chloride for amidation is faster and more cost-effective, the milder conditions of the EDC/HOBt coupling may be preferable for more complex or sensitive substrates. The Dieckmann condensation provides a viable alternative for the synthesis of the carboxylic acid precursor, particularly when structural diversity is a key consideration. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the need for substrate derivatization.

Evaluating the Metabolic Stability of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives. Due to the limited availability of direct experimental data on this specific class of compounds, this guide leverages data from structurally similar molecules, including 1-benzyl-5-oxopyrrolidine-2-carboxamides and other pyrrolidine-containing pharmaceuticals. The information presented herein is intended to guide researchers in designing and interpreting metabolic stability studies for this novel chemical series.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's half-life, bioavailability, and potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), modify xenobiotics to facilitate their excretion.[1][3] Understanding the metabolic fate of a compound is essential for optimizing its pharmacokinetic profile and ensuring its safety and efficacy.[4]

Comparative Metabolic Stability Data

While specific data for 1-benzyl-5-oxopyrrolidine-2-carboximidamide is not publicly available, we can infer potential metabolic pathways by examining related structures. For instance, studies on 1-benzyl-5-oxopyrrolidine-2-carboxamides have focused on enhancing metabolic stability by mitigating carbonyl reduction.[5] The pyrrolidine ring itself can be subject to oxidation, as seen in the metabolism of daclatasvir, which involves δ-oxidation of the pyrrolidine moiety.[6]

The following table summarizes in vitro metabolic stability data for representative compounds with structural similarities to the target class. This data is compiled from various sources and is intended to provide a comparative baseline.

Compound ClassRepresentative Compound/DerivativeIn Vitro SystemKey Metabolic ParametersPotential Metabolic Soft Spots
1-Benzyl-5-oxopyrrolidine-2-carboxamides A-1212805 (Alicapistat)Human Liver MicrosomesEnhanced stability against carbonyl reduction[5]Benzyl group (aromatic hydroxylation), Pyrrolidinone ring (oxidation)
Pyrrolidine-containing drugs DaclatasvirHuman Liver Microsomesδ-oxidation of the pyrrolidine ring[6]Pyrrolidine ring
Benzimidazole Derivatives N-benzyl-benzimidazoleMouse Hepatic Microsomest1/2 = 5.8 min (unsubstituted)[7]Benzimidazole core, Benzyl group
2-benzylthio-benzenesulfonamides Compound 26 & 27Human Liver Microsomest1/2 = 28.1-36.0 min[8]Benzylthio group, Aromatic ring

Experimental Protocols for Metabolic Stability Assays

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following are standard in vitro methods used in drug metabolism studies.[1][2][3][9]

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to determine a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs.[1][4]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled liver microsomes from relevant species (e.g., human, rat, mouse)[9]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)[9]

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of liver microsomes and phosphate buffer to 37°C.

  • Add the test compound to the microsomal suspension at a final concentration typically between 0.1 and 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

  • Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[1]

Materials:

  • Cryopreserved or fresh hepatocytes from relevant species

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and seed hepatocytes in multi-well plates and allow them to attach.

  • Remove the seeding medium and add fresh, pre-warmed medium containing the test compound.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Collect samples of the medium and/or cell lysate at various time points.

  • Process the samples (e.g., protein precipitation) and analyze by LC-MS/MS to determine the concentration of the parent compound over time.

  • Calculate the metabolic clearance rate.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-benzyl-5-oxopyrrolidine-2-carboximidamide Oxidized_Metabolite Oxidized Metabolites (e.g., Hydroxylation) Parent->Oxidized_Metabolite CYP450 Conjugated_Metabolite Conjugated Metabolites (e.g., Glucuronidation) Oxidized_Metabolite->Conjugated_Metabolite UGTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Predicted metabolic pathway for 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives.

Experimental_Workflow A Prepare Compound Stock Solution B Incubate with Liver Microsomes or Hepatocytes at 37°C A->B C Sample at Multiple Time Points B->C D Quench Reaction & Precipitate Proteins C->D E LC-MS/MS Analysis D->E F Data Analysis: Calculate t1/2 and CLint E->F

Caption: General experimental workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives is a key determinant of their potential as therapeutic agents. While direct experimental data is limited, comparisons with structurally related compounds suggest that potential metabolic liabilities may include oxidation of the benzyl group and the pyrrolidinone ring. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the metabolic stability of this novel class of compounds. Through rigorous in vitro testing, lead candidates with favorable pharmacokinetic profiles can be identified and advanced in the drug development pipeline.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct cross-validation studies for 1-Benzyl-5-oxopyrrolidine-3-carboxamide are not extensively available in public literature. This guide provides a comparative overview of analytical methodologies based on commonly employed techniques for structurally similar compounds, such as pyrrolidine derivatives and benzyl amides. The presented data and protocols are representative and intended to serve as a practical reference for researchers, scientists, and drug development professionals.

The selection of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds in various matrices. This guide compares two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis, while UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory purposes.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize hypothetical yet representative performance characteristics for the analysis of this compound using HPLC-UV and UPLC-MS/MS, based on data from analogous compounds.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (r²) ≥ 0.998≥ 0.999
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) < 2%< 5%
Inter-day Precision (%RSD) < 3%< 7%
Accuracy (% Recovery) 98 - 102%95 - 105%
Mean Recovery 99.5%98.7%

Table 2: Cross-Validation Acceptance Criteria

Cross-validation between two analytical methods ensures that both methods provide equivalent results. The following are typical acceptance criteria for comparing the methods.

ParameterAcceptance Criteria
Comparison of Means The mean results of the two methods should not be statistically different (e.g., evaluated by a t-test).
Correlation of Results A high degree of correlation (e.g., Pearson's correlation coefficient > 0.98) should be observed between the results obtained from both methods.
Bland-Altman Plot The majority of the data points should fall within the 95% limits of agreement, indicating no significant bias between the two methods.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the HPLC-UV and UPLC-MS/MS methods.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. For analysis in a biological matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required.

UPLC-MS/MS Method Protocol
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the linear range of the UPLC-MS/MS method. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the decision-making process for method selection.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Validation_Parameters Prepare_Protocol Prepare Validation Protocol Define_Validation_Parameters->Prepare_Protocol Perform_Experiments Perform Experiments Prepare_Protocol->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Compare_Against_Criteria Compare Against Acceptance Criteria Analyze_Results->Compare_Against_Criteria Prepare_Report Prepare Validation Report Compare_Against_Criteria->Prepare_Report

Caption: A general workflow for the validation of an analytical method.

Method_Selection_Logic start Start: Define Analytical Need sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity Required? sensitivity->selectivity Yes hplc_uv HPLC-UV sensitivity->hplc_uv No confirmation Confirmatory Analysis? selectivity->confirmation Yes selectivity->hplc_uv No confirmation->hplc_uv No uplc_msms UPLC-MS/MS confirmation->uplc_msms Yes

A Comparative Guide to the Efficacy of Pyrrolidine-Based Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. Consequently, NaV channels are a key target for therapeutic intervention. The pyrrolidine scaffold has emerged as a versatile structural motif in the design of novel and potent sodium channel blockers. This guide provides a comparative analysis of the efficacy of several prominent pyrrolidine-based sodium channel blockers, supported by experimental data and detailed methodologies.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of selected pyrrolidine-based sodium channel blockers. These compounds exhibit varying degrees of potency and selectivity against different NaV channel subtypes.

Table 1: In Vitro Potency of Pyrrolidine-Based Sodium Channel Blockers (IC50)

CompoundNaV SubtypeIC50 (µM)Cell LineExperimental ConditionReference
Vixotrigine NaV1.15.12RecombinantUse-dependent[1][2]
NaV1.23.85RecombinantUse-dependent[1][2]
NaV1.32.68RecombinantUse-dependent[1][2]
NaV1.44.32RecombinantUse-dependent[1][2]
NaV1.54.86RecombinantUse-dependent[1][2]
NaV1.63.54RecombinantUse-dependent[1][2]
NaV1.71.76RecombinantUse-dependent[1][2]
NaV1.82.98RecombinantUse-dependent[1][2]
U-49524E Not specified118N1E-115Holding potential -80 mV[3]
Compound 10o NaV1.70.00064HEK293Not specified[4]
NaV1.533.61HEK293Not specified[4]
ABBV-318 NaV1.7Potent BlockerNot specifiedNot specified[5]
NaV1.8Potent BlockerNot specifiedNot specified[5]

Table 2: In Vivo Anticonvulsant Activity of Pyrrolidine-Based Compounds

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference
U-49524E MouseMESi.p.35[3]
Compound 59j Not specifiedMESNot specified88.2[6]
Not specifiedscPTZNot specified65.7[6]
Compound 59n Not specifiedMESNot specified101.5[6]
Not specifiedscPTZNot specified59.7[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on voltage-gated ion channels.[7][8][9]

Objective: To measure the inhibitory effect of a compound on specific NaV channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells) or in native neurons.

Materials:

  • Cells expressing the NaV channel subtype of interest.

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[7]

  • Internal (intracellular/pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[7]

  • Patch clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[7]

  • Recording:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.[7][8]

  • Data Acquisition:

    • Apply a specific voltage protocol to elicit sodium currents. For assessing use-dependent block, a train of depolarizing pulses is typically used.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the test compound at various concentrations and record the resulting inhibition of the sodium current.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each compound concentration.

    • Construct a concentration-response curve and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal current.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[10][11][12]

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.[11]

Materials:

  • Rodents (mice or rats).

  • Electroconvulsive shock generator with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

  • Saline solution (0.9%).

Procedure:

  • Animal Preparation: Administer the test compound at various doses to different groups of animals. A vehicle control group should be included.

  • Anesthesia and Electrode Placement: At the time of peak effect of the compound, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical conductivity.[10] Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice).[10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[10][11]

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[13]

Objective: To assess the ability of a compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.

Materials:

  • Rodents (mice or rats).

  • Pentylenetetrazole (PTZ) solution.

  • Test compound and vehicle.

Procedure:

  • Compound Administration: Administer the test compound or vehicle to different groups of animals.

  • PTZ Injection: At the time of peak effect of the test compound, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[13]

  • Observation: Place the animals in individual observation cages and observe for the presence or absence of a clonic seizure (characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw) for a period of 30 minutes.[13]

  • Data Analysis:

    • An animal is considered protected if it does not exhibit a clonic seizure.

    • Calculate the percentage of animals protected at each dose and determine the ED50.

Visualizations

Signaling Pathway and Mechanism of Action

Pyrrolidine-based sodium channel blockers act by physically occluding the pore of the voltage-gated sodium channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This action is often state-dependent, with the blocker showing higher affinity for the open or inactivated states of the channel.[14]

Sodium Channel Blockade cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Na_channel->Na_ion_in Block Blockade of Na+ Influx Na_channel->Block Na_ion_out Na+ Na_ion_out->Na_channel Depolarization Membrane Depolarization Na_ion_in->Depolarization Pyrrolidine_blocker Pyrrolidine-based Blocker Pyrrolidine_blocker->Na_channel Binds to channel pore Action_Potential Action Potential Propagation Depolarization->Action_Potential No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of pyrrolidine-based sodium channel blockers.

Experimental Workflow

The evaluation of novel pyrrolidine-based sodium channel blockers typically follows a standardized workflow, progressing from initial in vitro screening to more complex in vivo efficacy models.

Drug Discovery Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development A Compound Synthesis (Pyrrolidine Scaffold) B Primary Screening (e.g., FLIPR Assay) A->B High-throughput screening C Electrophysiology (Whole-Cell Patch Clamp) B->C Hit confirmation D Determine IC50 & Selectivity Profiling C->D Potency & Selectivity E Pharmacokinetic Studies (ADME) D->E Promising candidates F Efficacy Models (e.g., MES, scPTZ, Pain Models) E->F Assess in vivo properties G Determine ED50 F->G Quantify efficacy H Toxicology Studies G->H Safety assessment I Lead Optimization H->I J Candidate Selection I->J

References

A Comparative Analysis of Neuroprotective Potency: Ifenprodil vs. a Novel Pyrrolidinone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the neuroprotective potency between 1-Benzyl-5-oxopyrrolidine-3-carboxamide and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ifenprodil, is currently limited by the lack of specific experimental data on this compound in publicly available scientific literature. However, a recent study on a closely related series of compounds, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, provides valuable insights and a basis for a surrogate comparison, suggesting that this chemical scaffold holds significant promise for neuroprotection, with at least one derivative demonstrating superior potency to ifenprodil.

This guide provides a detailed comparison based on the available data for a lead compound from this series, designated as compound 12k , and ifenprodil. The comparison focuses on their neuroprotective efficacy against NMDA-induced excitotoxicity, their mechanisms of action, and the experimental protocols used to evaluate their effects.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective effects of ifenprodil and the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative, 12k, were evaluated in an in vitro model of NMDA-induced cytotoxicity in primary cortical neurons. The following table summarizes the key quantitative data from this study.[1]

CompoundNeuroprotective Activity (EC50 in µM) against NMDA-induced toxicityMaximum Protection (%)
Ifenprodil 1.25Not explicitly stated, used as a reference
Compound 12k 0.48>90%

EC50 represents the concentration of the compound that elicits 50% of the maximal protective effect.

Mechanism of Action: Targeting the NMDA Receptor

Both ifenprodil and the novel pyrrolidinone derivatives exert their neuroprotective effects by targeting the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.

Ifenprodil is a well-characterized non-competitive antagonist of the NMDA receptor, with a high affinity for the GluN2B (formerly NR2B) subunit.[1] By binding to the GluN2B subunit, ifenprodil allosterically modulates the receptor, reducing the influx of calcium ions (Ca²⁺) that, in excess, triggers neurotoxic cascades.

The 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative 12k also demonstrates a mechanism of action centered on the NMDA receptor. Studies have shown that compound 12k can significantly attenuate the Ca²⁺ influx induced by NMDA and suppress the upregulation of the GluN2B subunit.[1] Molecular docking studies further suggest that compound 12k fits well into the binding site of ifenprodil on the GluN2B subunit, indicating a similar mode of action.[1]

cluster_0 Excitotoxic Cascade cluster_1 Neuroprotective Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2B subunit) Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Inhibits Compound_12k 1-Benzyl-5-oxopyrrolidine -2-carboximidamide (12k) Compound_12k->NMDA_Receptor Inhibits

Signaling pathway of NMDA receptor-mediated excitotoxicity and points of intervention.

Experimental Protocols

The evaluation of the neuroprotective activity of these compounds was conducted using a well-established in vitro assay of NMDA-induced cytotoxicity.

NMDA-Induced Cytotoxicity Assay in Primary Cortical Neurons

This assay is a standard method to screen for neuroprotective compounds that can mitigate the damaging effects of excessive NMDA receptor activation.

1. Cell Culture:

  • Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats.

  • The cortical tissue is dissociated into single cells and plated onto poly-L-lysine-coated 96-well plates.

  • Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Compound Treatment and NMDA-Induced Injury:

  • After 7-9 days in culture, the neurons are pre-incubated with varying concentrations of the test compounds (ifenprodil or 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives) for a specified period.

  • Following pre-incubation, NMDA (N-methyl-D-aspartate) and glycine are added to the culture medium to induce excitotoxicity.

  • The cells are then incubated for a further 24 hours.

3. Assessment of Cell Viability:

  • Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The neuroprotective effect is calculated as the percentage of cell viability in the presence of the compound and NMDA, relative to the viability of control cells (no NMDA) and NMDA-treated cells without the compound.

Start Start Isolate_Neurons Isolate Primary Cortical Neurons Start->Isolate_Neurons Culture_Neurons Culture Neurons (7-9 days) Isolate_Neurons->Culture_Neurons Pre_incubation Pre-incubate with Test Compound Culture_Neurons->Pre_incubation NMDA_Exposure Induce Excitotoxicity (NMDA + Glycine) Pre_incubation->NMDA_Exposure Incubate_24h Incubate for 24 hours NMDA_Exposure->Incubate_24h MTT_Assay Assess Cell Viability (MTT Assay) Incubate_24h->MTT_Assay Data_Analysis Data Analysis (EC50 Calculation) MTT_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for the NMDA-induced cytotoxicity assay.

Conclusion

References

Assessing the selectivity of 1-Benzyl-5-oxopyrrolidine-3-carboxamide for its biological target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 1-benzyl-5-oxopyrrolidine-3-carboxamide scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide focuses on a key derivative, ABT-957 (Alicapistat), a selective inhibitor of calpains 1 and 2, which are calcium-dependent cysteine proteases implicated in neurodegenerative diseases. This document provides a comparative analysis of ABT-957's selectivity, supported by experimental data and detailed protocols for researchers engaged in the development of novel therapeutics.

Introduction to ABT-957 (Alicapistat)

ABT-957 is a small molecule inhibitor belonging to the 1-benzyl-5-oxopyrrolidine-2-carboxamide class that has been investigated for its therapeutic potential in Alzheimer's disease.[1][2] Its primary biological targets are calpain-1 (μ-calpain) and calpain-2 (m-calpain), enzymes that, when overactivated, contribute to neuronal damage through the breakdown of essential cytoskeletal and signaling proteins. The selectivity of such inhibitors is a critical parameter, as off-target effects on other proteases, such as cathepsins, can lead to undesirable side effects.

Comparative Selectivity Profile

The selectivity of a compound is typically assessed by comparing its inhibitory potency (e.g., IC50 or Ki values) against its primary target versus a panel of other related enzymes. While a complete quantitative selectivity panel for ABT-957 against a wide range of proteases is not publicly detailed, available data and literature indicate its selective nature.

For comparison, MDL-28170, another well-characterized, cell-permeable calpain inhibitor, is included in the following table.

CompoundTarget EnzymeIC50 / KiSelectivity Notes
ABT-957 (Alicapistat) Human Calpain-1 IC50: 395 nM [3]Described as a selective inhibitor of calpain-1 and -2. Reported to be selective over papain and cathepsins B and K.[1][4]
Human Calpain-2Data not publicly availableGenerally considered a dual inhibitor of calpain-1 and -2.
Cathepsin BData not publicly available
Cathepsin KData not publicly available
PapainData not publicly available
MDL-28170 CalpainIC50: 11 nM; Ki: 10 nM A potent, broad-spectrum calpain inhibitor.
Cathepsin BKi: 25 nM Also shows significant activity against cathepsin B.

Note: The lack of a comprehensive public dataset for ABT-957's activity against a full panel of proteases highlights a current gap in the readily available information for this compound.

Experimental Protocols

The determination of inhibitory activity and selectivity of compounds like ABT-957 relies on robust enzymatic assays. A common and reliable method is the fluorometric calpain inhibition assay.

Fluorometric Calpain Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against calpain-1 and calpain-2.

Principle: This assay measures the activity of calpain by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Materials:

  • Purified human calpain-1 and calpain-2

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or a FRET-based substrate)

  • Assay Buffer: 50 mM HEPES, 10 mM DTT, 100 mM NaCl, pH 7.4

  • Calcium Chloride (CaCl2) solution

  • Test compound (e.g., ABT-957) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

    • Dilute the calpain enzyme to the desired concentration in ice-cold Assay Buffer immediately before use.

  • Assay Execution:

    • To the wells of a 96-well black microplate, add the diluted test compound or a vehicle control (Assay Buffer with DMSO).

    • Add the diluted calpain enzyme solution to each well.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and CaCl2 to each well.

    • Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC-based substrates) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of calpain inhibition and the process of its assessment, the following diagrams illustrate the calpain signaling pathway and the experimental workflow for determining inhibitor selectivity.

Calpain_Signaling_Pathway cluster_activation Activation cluster_substrates Substrate Cleavage cluster_effects Cellular Effects Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Spectrin Spectrin Calpain_active->Spectrin Cdk5_p35 p35 Calpain_active->Cdk5_p35 Procaspases Pro-caspases Calpain_active->Procaspases Cytoskeleton_degradation Cytoskeletal Degradation Spectrin->Cytoskeleton_degradation Cdk5_p25 p25 (Cdk5 activator) Cdk5_p35->Cdk5_p25 Apoptosis Apoptosis Procaspases->Apoptosis Cdk5_p25->Apoptosis Contributes to ABT957 ABT-957 ABT957->Calpain_active Inhibits

Caption: Calpain signaling pathway and the inhibitory action of ABT-957.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_prep Prepare serial dilutions of ABT-957 Incubation Incubate enzyme with ABT-957 dilutions Compound_prep->Incubation Enzyme_prep Prepare enzyme solutions (Calpain-1, Calpain-2, Cathepsins, etc.) Enzyme_prep->Incubation Substrate_prep Prepare fluorogenic substrate solution Reaction Initiate reaction with substrate and Ca²⁺ Substrate_prep->Reaction Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Inhibition_calc Calculate % Inhibition Measurement->Inhibition_calc IC50_calc Determine IC50 values Inhibition_calc->IC50_calc Selectivity_profile Generate Selectivity Profile IC50_calc->Selectivity_profile

Caption: Workflow for determining the selectivity profile of a calpain inhibitor.

Conclusion

ABT-957 (Alicapistat), a derivative of the this compound scaffold, is a selective inhibitor of calpains 1 and 2. While its development for Alzheimer's disease has been discontinued, the compound remains a valuable tool for researchers studying the role of calpains in health and disease. The provided data and protocols offer a foundation for the continued investigation and comparison of this and other calpain inhibitors. Further disclosure of comprehensive selectivity data for ABT-957 would be highly beneficial to the scientific community for a more complete assessment of its therapeutic potential and off-target profile.

References

Peer-reviewed studies validating the therapeutic potential of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique structural properties have led to the discovery of numerous derivatives with significant potential in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide provides an objective comparison of the therapeutic performance of various pyrrolidine derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrolidine derivatives have demonstrated considerable efficacy as anticancer agents, with various analogues exhibiting potent cytotoxic effects against a multitude of cancer cell lines.[1] The mechanisms underlying their antitumor activity are diverse and often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways essential for cancer cell growth and survival.[1]

Comparative Efficacy of Pyrrolidine Derivatives Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of pyrrolidine derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCompound IDTarget Cancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine1aHCT116 (Colon Carcinoma)15.2[1]
1bHCT116 (Colon Carcinoma)8.5[1]
N-Arylpyrrolidine-2,5-dione2aMCF-7 (Breast Adenocarcinoma)5.8[1]
2bMCF-7 (Breast Adenocarcinoma)3.1[1]
Pyrrolidinone-hydrazone3aPPC-1 (Prostate Cancer)10.4[1]
3bIGR39 (Melanoma)2.5[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide4aA549 (Lung Adenocarcinoma)>100[1]
1,3,4-oxadiazolethione derivative of 4a4bA549 (Lung Adenocarcinoma)28.0 (% viability)[1]
Diphenylamine-Pyrrolidin-2-one-Hydrazone-PPC-1 (Prostate Cancer)2.5–20.2[2]
-IGR39 (Melanoma)2.5–20.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[3]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the pyrrolidine derivatives. A vehicle control (containing the solvent used to dissolve the compounds) is also included.[3]

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[3]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1]

Experimental Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Treat cells with pyrrolidine derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining the cytotoxicity of pyrrolidine derivatives using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Pyrrolidine derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators and pathways.[4]

Comparative In Vitro Efficacy of a Pyrrolidine-2,5-dione Derivative

The following table compares the in vitro anti-inflammatory activity of 3-(Dodecenyl)pyrrolidine-2,5-dione with the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.[4]

Parameter3-(Dodecenyl)pyrrolidine-2,5-dioneIbuprofenDexamethasone
Target Pathway NF-κB Signaling PathwayCyclooxygenase (COX) EnzymesGlucocorticoid Receptor
IC50 (COX-1) > 100 µM~15 µMNot Applicable
IC50 (COX-2) > 100 µM~10 µMNot Applicable
IC50 (TNF-α release) 12.5 µM> 100 µM0.8 µM
IC50 (IL-6 release) 18.2 µM> 100 µM0.5 µM
Comparative In Vivo Anti-inflammatory Effects

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds.[4]

Treatment (Dose)Inhibition of Paw Edema at 3h (%)
Vehicle Control0%
3-(Dodecenyl)pyrrolidine-2,5-dione (50 mg/kg) 45.8%
Ibuprofen (100 mg/kg) 55.2%
Dexamethasone (1 mg/kg) 70.5%
Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidine derivatives against COX-1 and COX-2 enzymes.[4]

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).

  • Reaction Initiation: In a 96-well plate, combine the enzyme, test compound, and heme cofactor. Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: The peroxidase activity of the COX enzyme is measured by monitoring the change in absorbance of the chromogenic substrate over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the vehicle control. The IC50 value is determined from the dose-response curve.

Objective: To assess the in vivo anti-inflammatory activity of pyrrolidine derivatives in a model of acute inflammation.[4]

Methodology:

  • Animal Dosing: Administer the test compound or vehicle control to rats, typically via oral gavage.

  • Induction of Edema: After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

NF-κB Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Activation IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes PDTC Pyrrolidine Dithiocarbamate PDTC->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyrrolidine dithiocarbamate (PDTC).

Neuroprotective Potential: Shielding Neurons from Damage

Certain pyrrolidine derivatives have shown promise in protecting neurons from damage, particularly in models of ischemic stroke.[5] Their neuroprotective effects are often attributed to the blockade of neuronal sodium channels.[5]

In Vivo Neuroprotective Activity of a Pyrrolidine Derivative

A study investigating a novel series of pyrrolidine derivatives identified compound 5e as a potent sodium channel blocker.[5] In a rat model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, compound 5e demonstrated remarkable neuroprotective activity.[5]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effects of a compound in an in vivo model of focal cerebral ischemia.[6]

Methodology:

  • Anesthesia: The animal (typically a rat or mouse) is anesthetized.

  • Surgical Procedure: The middle cerebral artery is temporarily occluded, usually by inserting a filament into the internal carotid artery. This blockage restricts blood flow to a specific region of the brain, inducing an ischemic injury.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion, mimicking the clinical scenario of stroke.

  • Compound Administration: The test compound can be administered before, during, or after the ischemic event to assess its therapeutic window.

  • Neurological Assessment: Neurological deficits are evaluated at various time points after the procedure using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume (the area of dead tissue).

Experimental Workflow for MCAO Model

A Anesthetize Animal B Induce Middle Cerebral Artery Occlusion A->B C Administer Pyrrolidine Derivative B->C D Reperfusion C->D E Assess Neurological Deficits D->E F Measure Infarct Volume E->F

Caption: Workflow for assessing the neuroprotective effects of pyrrolidine derivatives in the MCAO model.

This guide provides a snapshot of the vast therapeutic potential of pyrrolidine derivatives. The presented data and experimental protocols offer a foundation for researchers and drug development professionals to compare and evaluate the performance of these promising compounds in the ongoing quest for novel and effective therapies.

References

Comparative Docking Analysis of Novel NR2B-NMDA Receptor Antagonists: A Methodological Guide and Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific comparative docking analysis for a series of 1-benzyl-5-oxopyrrolidine analogs targeting the NR2B-NMDA receptor has not been prominently published in peer-reviewed literature. This guide, therefore, presents a generalized experimental protocol and a hypothetical comparative analysis based on established methodologies for similar NR2B antagonists. The data presented herein is illustrative and intended to serve as a template for researchers in the field.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] The NR2B subunit of the NMDA receptor, in particular, has been identified as a key therapeutic target for a range of neurological disorders, including stroke, neuropathic pain, and depression.[2][3] Overactivation of NR2B-containing NMDA receptors is linked to excitotoxicity and neuronal cell death.[3] Consequently, the development of selective NR2B antagonists is a significant focus of drug discovery efforts.

This guide provides a comprehensive overview of a typical in silico workflow for the comparative docking analysis of novel compounds, using a hypothetical series of 1-benzyl-5-oxopyrrolidine analogs as a case study.

Hypothetical Comparative Docking Data

The following table summarizes the hypothetical docking scores and interaction data for a series of 1-benzyl-5-oxopyrrolidine analogs against the NR2B subunit of the NMDA receptor.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Pi Interactions
BPO-1 1-benzyl-5-oxopyrrolidine-7.2TYR231, PHE176, ASP23611
BPO-2 1-(4-chlorobenzyl)-5-oxopyrrolidine-8.5TYR231, PHE176, ASP236, GLU23521
BPO-3 1-(4-methoxybenzyl)-5-oxopyrrolidine-8.1TYR231, PHE176, ASP23621
BPO-4 1-(4-nitrobenzyl)-5-oxopyrrolidine-9.0TYR231, PHE176, ASP236, GLU23532
Ifenprodil Reference Compound-9.5TYR231, PHE176, ASP236, ILE11132

Experimental Protocols

A robust molecular docking study involves several key steps, from protein and ligand preparation to the final analysis of the results. The following protocol is a generalized representation based on common practices in the field.[4][5]

Protein Preparation

The three-dimensional crystal structure of the NR2B-NMDA receptor is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5EWJ, which contains the ligand-binding domain of the GluN1-GluN2B receptor in complex with ifenprodil.[6] The protein structure is then prepared using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This process typically involves:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of hydrogen atoms.

  • Assignment of correct bond orders and protonation states.

  • Energy minimization of the structure to relieve any steric clashes.

Ligand Preparation

The 3D structures of the 1-benzyl-5-oxopyrrolidine analogs are constructed using a molecular builder like Maestro or ChemDraw. The ligands are then prepared for docking, which includes:

  • Generation of low-energy 3D conformations.

  • Assignment of partial atomic charges.

  • Definition of rotatable bonds.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock, Glide, or GOLD. The prepared ligands are docked into the defined binding site of the prepared NR2B receptor structure. The binding site is typically defined as a grid box centered on the co-crystallized ligand from the PDB structure. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is typically considered the most likely binding mode.

Post-Docking Analysis

The results of the molecular docking are analyzed to understand the binding interactions between the ligands and the receptor. This involves:

  • Visual inspection of the docking poses.

  • Identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparison of the docking scores and binding modes of the different analogs to identify structure-activity relationships (SAR).

Visualizations

NR2B-NMDA Receptor Signaling Pathway

NR2B_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate NR2B-NMDA Receptor NR2B-NMDA Receptor Glutamate->NR2B-NMDA Receptor Binds Ca2+ Influx Ca2+ Influx NR2B-NMDA Receptor->Ca2+ Influx Opens Channel PSD-95 PSD-95 Ca2+ Influx->PSD-95 ERK Inactivation ERK Inactivation Ca2+ Influx->ERK Inactivation nNOS nNOS PSD-95->nNOS Activates NO Production NO Production nNOS->NO Production Cell Death Pathways Cell Death Pathways NO Production->Cell Death Pathways ERK Inactivation->Cell Death Pathways 1-benzyl-5-oxopyrrolidine analogs 1-benzyl-5-oxopyrrolidine analogs 1-benzyl-5-oxopyrrolidine analogs->NR2B-NMDA Receptor Antagonist Binding

Caption: NR2B-NMDA receptor signaling leading to excitotoxicity.

Experimental Workflow for Comparative Docking Analysis

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB_Retrieval Retrieve NR2B Structure (e.g., 5EWJ) from Protein Data Bank Protein_Prep Prepare Receptor: - Remove water - Add hydrogens - Minimize energy PDB_Retrieval->Protein_Prep Grid_Generation Define Binding Site (Grid Generation) Protein_Prep->Grid_Generation Ligand_Design Design/Select 1-benzyl-5-oxopyrrolidine Analogs Ligand_Prep Prepare Ligands: - Generate 3D conformers - Assign charges Ligand_Design->Ligand_Prep Docking_Run Perform Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses and Interactions Docking_Run->Pose_Analysis Scoring Compare Docking Scores and Binding Energies Pose_Analysis->Scoring SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scoring->SAR_Analysis

Caption: A typical workflow for in silico comparative docking analysis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS Number: 116041-19-1), a compound requiring careful management due to its potential hazards.

Chemical and Physical Properties

A comprehensive understanding of the compound's properties is the first step in safe handling. Below is a summary of available data for this compound.

PropertyValue
CAS Number 116041-19-1
Linear Formula C₁₂H₁₄N₂O₂
Physical Form Solid
Purity 95%

Hazard Identification and Safety Precautions

Based on available information, this compound is classified with the following hazard codes, indicating its potential health risks[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The signal word for this compound is "Warning" [1].

Given these hazards, the following personal protective equipment (PPE) and handling precautions are mandatory:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1].

  • P264: Wash hands and any exposed skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P271: Use only outdoors or in a well-ventilated area[1].

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, obtain and thoroughly review the official SDS from the chemical supplier. The SDS will provide specific instructions and information pertinent to the compound as supplied.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for waste this compound.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the waste container is compatible with the chemical and is in good condition.

    • Keep the container tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Pathway:

    • The primary disposal method for this compound is through a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

    • Provide the EHS office with a copy of the SDS and an accurate inventory of the waste.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

    • After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Puncture or otherwise mark the container to prevent reuse.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.

Chemical Waste Disposal Workflow cluster_0 Chemical Waste Disposal Workflow start Start: Chemical Waste Generated identify Identify Chemical & Review SDS start->identify determine_hazards Determine Hazards (Toxic, Flammable, Corrosive, Reactive) identify->determine_hazards segregate Segregate Waste into Compatible Streams determine_hazards->segregate label_container Label Waste Container (Contents, Hazards, Date) segregate->label_container store Store in Designated Waste Accumulation Area label_container->store dispose Arrange for Disposal via Licensed Waste Vendor store->dispose end End: Waste Disposed dispose->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.